2H-Azepin-2-one, hexahydro-1-(2-propenyl)-
Description
The exact mass of the compound 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-prop-2-enylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-7-10-8-5-3-4-6-9(10)11/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPNMKBPWRAPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17356-28-4 | |
| Record name | N-Allylcaprolactam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N-allyl-epsilon-caprolactam chemical properties"
An In-depth Technical Guide to the Chemical Properties of N-allyl-epsilon-caprolactam
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-allyl-epsilon-caprolactam is a specialized derivative of ε-caprolactam. While extensive data exists for the parent compound, specific experimental data for the N-allyl derivative is not widely available in publicly accessible literature. This guide compiles available information on analogous compounds and provides predicted properties based on established chemical principles. All predicted data should be confirmed through empirical testing.
Introduction
N-allyl-epsilon-caprolactam is a derivative of ε-caprolactam, the cyclic amide monomer essential for the production of Nylon 6. The introduction of an N-allyl group to the caprolactam ring imparts new functionality, opening avenues for novel polymerization reactions and further chemical modifications. The allyl group, with its reactive double bond, serves as a versatile handle for various organic transformations, including addition reactions, oxidation, and radical polymerization. This functionalization makes N-allyl-epsilon-caprolactam a potentially valuable monomer for creating modified polyamides with unique properties, such as cross-linked materials, graft copolymers, or polymers with attachable functional moieties relevant to materials science and drug delivery systems.
Synthesis and Experimental Protocols
The synthesis of N-allyl-epsilon-caprolactam is typically achieved through the N-alkylation of ε-caprolactam. This involves the deprotonation of the amide nitrogen followed by a nucleophilic substitution reaction with an allyl halide.
General Reaction Scheme
The primary route for synthesis is the reaction of ε-caprolactam with an allyl halide (such as allyl bromide) in the presence of a base. The base deprotonates the weakly acidic N-H group of the lactam, forming a lactamate anion, which then acts as a nucleophile.
Detailed Experimental Protocol: N-allylation of ε-Caprolactam
This protocol is a representative procedure based on standard methods for the N-alkylation of lactams and amides.
Materials:
-
ε-Caprolactam (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Allyl bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Lactam Addition: ε-Caprolactam (1.0 eq) dissolved in anhydrous THF is added dropwise to the NaH suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the sodium lactamate salt. Hydrogen gas evolution will be observed.
-
Allylation: The reaction mixture is cooled back to 0 °C. Allyl bromide (1.2 eq) is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 66 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield pure N-allyl-epsilon-caprolactam.
Chemical and Physical Properties
Quantitative data for N-allyl-epsilon-caprolactam is summarized below. For comparison, data for the parent compound, ε-caprolactam, is also provided.
| Property | N-allyl-epsilon-caprolactam | ε-Caprolactam (Parent Compound) | Reference/Note |
| Molecular Formula | C₉H₁₅NO | C₆H₁₁NO | Calculated |
| Molar Mass | 153.23 g/mol | 113.16 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow liquid | White crystalline solid[1] | Prediction based on similar N-alkyl lactams. |
| Boiling Point | Predicted: > 270 °C | 270.8 °C[1] | Expected to be higher due to increased mass. |
| Melting Point | Not Applicable (Liquid) | 69.2 °C[1] | N-substitution often lowers the melting point. |
| Density | Predicted: ~1.0 g/cm³ | 1.01 g/cm³ (solid)[1] | Prediction based on ε-caprolactam. |
| Solubility | Predicted: Soluble in organic solvents (THF, CH₂Cl₂, Ethyl Acetate); Sparingly soluble in water. | Highly soluble in water, soluble in chlorinated solvents.[1][2] | The allyl group increases lipophilicity. |
Spectroscopic Analysis (Predicted)
No experimental spectra for N-allyl-epsilon-caprolactam were found. The following are predictions based on the chemical structure.
-
¹H NMR:
-
Allyl Group: Three distinct signals are expected:
-
A multiplet around 5.7-5.9 ppm (1H, -N-CH₂-CH =CH₂).
-
Two multiplets or doublet of doublets around 5.1-5.3 ppm (2H, -CH=CH₂ ).
-
A doublet around 3.9-4.1 ppm (2H, -N-CH₂ -CH=CH₂).
-
-
Caprolactam Ring:
-
The methylene group adjacent to the nitrogen (-N-CH₂ -) is expected to shift downfield to ~3.2-3.4 ppm compared to ε-caprolactam.
-
The methylene group adjacent to the carbonyl (-CH₂ -C=O) is expected around ~2.4-2.5 ppm .
-
The remaining three methylene groups are expected as complex multiplets between 1.6-1.8 ppm .
-
-
-
¹³C NMR:
-
Carbonyl Carbon: ~175-177 ppm.
-
Allyl Carbons: ~132-134 ppm (-CH=), ~116-118 ppm (=CH₂), ~48-50 ppm (-N-CH₂-).
-
Ring Carbons: Signals corresponding to the seven-membered ring, with the carbon adjacent to nitrogen being the most deshielded of the non-carbonyl ring carbons.
-
-
Infrared (IR) Spectroscopy:
-
Amide C=O Stretch: A strong absorption band around 1640-1660 cm⁻¹ . This is shifted from the ~1670 cm⁻¹ in solid-state ε-caprolactam due to the lack of N-H hydrogen bonding.
-
Allyl C=C Stretch: A medium absorption around 1645 cm⁻¹ , which may overlap with the amide carbonyl band.
-
C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and olefinic C-H stretches just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 153 .
-
Major Fragments: A significant fragment corresponding to the loss of the allyl group (m/z = 112 ), and other fragments resulting from the cleavage of the caprolactam ring.
-
Reactivity and Potential Applications
The chemical reactivity of N-allyl-epsilon-caprolactam is defined by two primary functional groups: the cyclic amide (lactam) and the terminal alkene (allyl group). This dual functionality allows for a wide range of chemical transformations.
-
Ring-Opening Polymerization: Like its parent monomer, N-allyl-epsilon-caprolactam can undergo anionic or hydrolytic ring-opening polymerization. This produces a polyamide (Nylon 6) backbone with pendant allyl groups at regular intervals. These allyl groups can then be used for post-polymerization modification, such as cross-linking or grafting other molecules.
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Allyl Group Reactions: The terminal double bond is susceptible to a variety of reactions, including:
-
Hydrogenation: Reduction to an N-propyl group.
-
Halogenation: Addition of Br₂, Cl₂, etc., across the double bond.
-
Epoxidation: Formation of an epoxide ring using peroxy acids.
-
Thiol-ene "Click" Reaction: A highly efficient reaction with thiols to form thioether linkages, useful for bioconjugation or materials cross-linking.
-
Radical Polymerization: The allyl group can participate in radical polymerization, leading to cross-linked networks.
-
Conclusion
N-allyl-epsilon-caprolactam is a versatile monomer that combines the well-understood chemistry of the caprolactam ring with the reactivity of an allyl group. While detailed experimental data is limited, its properties can be reliably predicted from its structure. Its primary potential lies in the synthesis of functional polyamides, where the pendant allyl groups can be used to tune the final properties of the material, making it a compound of significant interest for advanced materials and specialized applications in drug development and polymer science. Further empirical research is necessary to fully characterize this compound and explore its applications.
References
An In-depth Technical Guide to the Physical Properties of N-allyl-ε-caprolactam
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-allyl-ε-caprolactam is a derivative of ε-caprolactam, a well-studied compound central to the production of Nylon-6. While ε-caprolactam itself is extensively characterized, publicly available data on the specific physical properties of N-allyl-ε-caprolactam is limited. This guide provides a comprehensive overview of its anticipated physical characteristics, drawing upon comparative data from structurally similar compounds: the parent molecule ε-caprolactam, the closely related N-vinyl-ε-caprolactam, and 6-allyl-ε-caprolactone. By examining these analogues, we can project the likely properties of N-allyl-ε-caprolactam and provide a foundational understanding for researchers and developers in the field. This document also outlines general experimental protocols for the synthesis of N-substituted caprolactams and the determination of their key physical properties.
Introduction to N-allyl-ε-caprolactam
N-allyl-ε-caprolactam is a seven-membered cyclic amide featuring an allyl group attached to the nitrogen atom. This substitution is expected to significantly influence its physical properties compared to the unsubstituted ε-caprolactam. The introduction of the allyl group increases the molecular weight and introduces a site of unsaturation, which can alter intermolecular forces, and consequently, properties such as boiling point, melting point, and solubility. Understanding these properties is crucial for its application in polymer synthesis, as a monomer for functional polyamides, and in drug development as a potential scaffold or intermediate.
Estimated Physical Properties of N-allyl-ε-caprolactam
Comparative Physical Property Data
To provide a quantitative basis for the estimation of N-allyl-ε-caprolactam's properties, the following tables summarize the known physical data for ε-caprolactam, N-vinyl-ε-caprolactam, and 6-allyl-ε-caprolactone.
Table 1: Physical Properties of ε-Caprolactam
| Property | Value |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol [1] |
| Melting Point | 68-71 °C[1] |
| Boiling Point | 136-138 °C at 10 mmHg[1] |
| Density | 1.105 g/cm³ at 20°C[2] |
| Water Solubility | 866.89 g/L at 22°C[2] |
| log P (Octanol/Water) | 0.12 at 25°C[2] |
Table 2: Physical Properties of N-Vinyl-ε-caprolactam
| Property | Value |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| Melting Point | 35-38 °C |
| Boiling Point | 128 °C at 21 mmHg |
| Density | 1.029 g/mL at 25 °C |
| Water Solubility | Partially soluble[3][4] |
Table 3: Physical Properties of 6-Allyl-ε-caprolactone
| Property | Value |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| Physical Form | Liquid |
| Color | Colorless to light yellow |
| Storage Temperature | -20°C |
Experimental Protocols
General Synthesis of N-allyl-ε-caprolactam
The synthesis of N-allyl-ε-caprolactam can be achieved through the N-alkylation of ε-caprolactam. A general procedure is as follows:
-
Preparation of the Lactamate: In a three-necked flask equipped with a stirrer, condenser, and a dropping funnel, ε-caprolactam is dissolved in a suitable dry, aprotic solvent such as toluene or xylene. A strong base, such as sodium hydride or sodium hydroxide, is added portion-wise to the solution to form the sodium salt of ε-caprolactam (sodium ε-caprolactamate). The reaction mixture is heated to facilitate the deprotonation and the removal of water by azeotropic distillation if sodium hydroxide is used.[5]
-
Alkylation: Allyl bromide or allyl chloride is then added dropwise to the solution of the sodium ε-caprolactamate at a controlled temperature. The reaction is typically stirred at room temperature or gentle heating for several hours to ensure complete conversion.[5]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The resulting salts are removed by filtration. The filtrate, containing the crude N-allyl-ε-caprolactam, is then concentrated under reduced pressure. The final product can be purified by vacuum distillation to yield a pure sample.[5]
Determination of Physical Properties
Standard laboratory procedures can be employed to determine the physical properties of the synthesized N-allyl-ε-caprolactam.
-
Melting Point Determination:
-
A small amount of the purified, dry solid is packed into a capillary tube to a height of 2-3 mm.[6]
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[7]
-
The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[6]
-
-
Boiling Point Determination:
-
For larger sample volumes, a simple distillation apparatus is assembled. The liquid is heated, and the temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point at the measured atmospheric pressure.[8]
-
For smaller quantities, the Thiele tube method can be used. A small sample is placed in a fusion tube with an inverted capillary tube. The apparatus is heated in an oil bath, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.[8]
-
-
Density Determination:
-
A pycnometer of a known volume is accurately weighed when empty.
-
It is then filled with the liquid sample, and any excess is carefully removed.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
-
Refractive Index Determination:
-
A few drops of the liquid sample are placed on the prism of a calibrated refractometer.
-
The refractive index is read directly from the instrument's scale at a specified temperature, typically 20°C or 25°C.
-
-
Solubility Determination:
-
A known amount of the solute (N-allyl-ε-caprolactam) is added to a specific volume of a chosen solvent (e.g., water, ethanol, acetone) in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
If the solid dissolves completely, more solute is added until saturation is achieved.
-
The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or spectroscopic methods).[9]
-
Visualizations
The following diagram illustrates a general workflow for the synthesis and characterization of N-allyl-ε-caprolactam.
References
- 1. e-Caprolactam 99 105-60-2 [sigmaaldrich.com]
- 2. jcia-bigdr.jp [jcia-bigdr.jp]
- 3. N-Vinylcaprolactam CAS#: 2235-00-9 [m.chemicalbook.com]
- 4. N-Vinylcaprolactam | 2235-00-9 [chemicalbook.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thinksrs.com [thinksrs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
In-Depth Technical Guide: 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-
CAS Number: 17356-28-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Azepin-2-one, hexahydro-1-(2-propenyl)-, also known as 1-allyl-ε-caprolactam, is a derivative of caprolactam, a well-established industrial chemical. This technical guide provides a comprehensive overview of its known properties, including its synthesis, and biological activities, with a focus on its potential as an antimicrobial agent. The information presented herein is intended to support further research and development efforts in the fields of medicinal chemistry and materials science.
Physicochemical Properties
While detailed experimental data for this specific compound is limited in publicly available literature, its structural relationship to ε-caprolactam suggests it is a colorless to pale yellow liquid or low-melting solid at room temperature. Its solubility is expected to be moderate in water and higher in organic solvents.
| Property | Value |
| CAS Number | 17356-28-4 |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| Common Names | 1-allyl-ε-caprolactam, N-allylcaprolactam |
Synthesis and Purification
The synthesis of 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- typically involves the N-alkylation of ε-caprolactam with an allyl halide.
Experimental Protocol: Synthesis of 1-allyl-ε-caprolactam (Representative)
Materials:
-
ε-caprolactam
-
Allyl bromide
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of ε-caprolactam in anhydrous DMF, add a slight molar excess of a strong base such as potassium hydroxide or sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 1 hour to ensure the complete formation of the corresponding anion.
-
Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-.
Industrial Scale Considerations
For larger-scale production, continuous flow processes are favored over batch methods to enhance safety, efficiency, and product consistency. These processes may utilize heterogeneous catalysts to simplify purification.
Biological Activity
2H-Azepin-2-one, hexahydro-1-(2-propenyl)- has demonstrated notable in vitro antimicrobial and antifungal properties.
Quantitative Antimicrobial Data
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- against various microorganisms.
| Microorganism | MIC (µg/mL) |
| Candida species | 32 |
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method - General)
The antimicrobial activity is typically determined using a broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
Test compound (2H-Azepin-2-one, hexahydro-1-(2-propenyl)-)
-
Microbial strains (e.g., Candida albicans, Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in sterile saline or PBS, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for bacteria and 1-5 x 10⁵ CFU/mL for yeast. Further dilute the inoculum in the appropriate broth medium to achieve the final desired concentration in the microtiter plate wells.
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compound in the broth medium directly in the 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive controls (microbe in broth without the compound) and negative controls (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.
Potential Mechanism of Action (Hypothetical)
While the precise molecular mechanism of action for 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- has not been elucidated, its structural features suggest potential pathways based on the known mechanisms of other antimicrobial lactams.
Antibacterial Action
The lactam ring is a key pharmacophore in many antibiotics. A plausible mechanism of action against bacteria involves the inhibition of cell wall synthesis, similar to β-lactam antibiotics. The strained lactam ring can act as an acylating agent, targeting and irreversibly inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan in the bacterial cell wall.
Caption: Hypothetical antibacterial mechanism of 1-allyl-ε-caprolactam.
Antifungal Action
The antifungal mechanism may differ from the antibacterial pathway. The lipophilic nature of the allyl group could facilitate its interaction with and disruption of the fungal cell membrane. This could lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death. Another possibility is the inhibition of key enzymes involved in fungal cell wall synthesis, such as β-(1,3)-glucan synthase.
Caption: Hypothetical antifungal mechanism of 1-allyl-ε-caprolactam.
Conclusion and Future Directions
2H-Azepin-2-one, hexahydro-1-(2-propenyl)- demonstrates promising antimicrobial and antifungal activity in vitro. Its straightforward synthesis makes it an attractive scaffold for further chemical modification to optimize its biological properties. Future research should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and toxicity, and exploring its potential in the development of novel antimicrobial agents and functional polymers. Structure-activity relationship (SAR) studies are warranted to explore the impact of different substituents on the caprolactam ring and the N-alkyl group on its antimicrobial potency and spectrum.
An In-depth Technical Guide to the Molecular Structure of N-allyl-caprolactam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N-allyl-caprolactam, also known as 1-allyl-azepan-2-one. While N-allyl-caprolactam is a derivative of the industrially significant ε-caprolactam, the monomer for Nylon-6, its specific properties and applications are less documented. This document synthesizes available information on its synthesis and spectral characterization and also addresses the current gap in knowledge regarding its biological activity. A proposed experimental workflow for its synthesis and characterization is presented to guide future research.
Molecular Structure and Properties
N-allyl-caprolactam is a derivative of caprolactam where an allyl group is attached to the nitrogen atom of the lactam ring.
-
IUPAC Name: 1-allyl-azepan-2-one
-
Chemical Formula: C₉H₁₅NO
-
Molecular Weight: 153.22 g/mol
-
Structure:
/ CH₂ CH₂ | | CH₂ CH₂ \ / CH₂
Predicted Physicochemical Properties
Property Predicted Value Notes Boiling Point ~280-300 °C Higher than caprolactam (270 °C) due to increased molecular weight. Melting Point Not available Likely a liquid or low-melting solid at room temperature. Solubility Soluble in organic solvents (e.g., DCM, THF, Acetone). Limited solubility in water. Similar to other N-substituted caprolactams. Synthesis of N-allyl-caprolactam
A detailed experimental protocol for the synthesis of N-allyl-caprolactam is not explicitly published. However, based on general procedures for the N-alkylation of lactams, a reliable synthetic route can be proposed. The reaction involves the deprotonation of the N-H bond of caprolactam followed by nucleophilic substitution with an allyl halide.
Proposed Experimental Protocol: N-allylation of ε-Caprolactam
Materials:
ε-Caprolactam (≥99%)
Sodium hydride (NaH), 60% dispersion in mineral oil
Allyl bromide (99%)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl) solution
Anhydrous magnesium sulfate (MgSO₄)
Ethyl acetate
Hexane
Procedure:
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with ε-caprolactam (1.0 eq). Anhydrous THF is added to dissolve the caprolactam under a nitrogen atmosphere.
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 1 hour, allowing for the complete deprotonation of the lactam nitrogen.
Allylation: Allyl bromide (1.2 eq) is added dropwise to the reaction mixture at 0 °C via the dropping funnel. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Quenching and Extraction: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The aqueous layer is extracted three times with ethyl acetate.
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-allyl-caprolactam.
Spectroscopic Characterization
Specific spectral data for N-allyl-caprolactam is not widely published. The following tables provide predicted ¹H NMR, ¹³C NMR, and key IR absorption bands based on the analysis of related structures such as N-acetyl-caprolactam and general spectroscopic principles.[1][2]
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) data for N-allyl-caprolactam
¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment ¹³C NMR Chemical Shift (δ, ppm) Assignment 5.70-5.85 m 1H -CH=CH₂ 175.5 C=O (Lactam) 5.10-5.20 m 2H -CH=CH₂ 133.0 -CH=CH₂ 4.00 d 2H N-CH₂- 117.0 -CH=CH₂ 3.20-3.30 t 2H N-CH₂- (ring) 48.0 N-CH₂- 2.45-2.55 t 2H -CH₂-C=O 46.0 N-CH₂- (ring) 1.60-1.75 m 6H -(CH₂)₃- (ring) 36.0 -CH₂-C=O 29.0, 28.5, 23.0 -(CH₂)₃- (ring) Predicted Infrared (IR) and Mass Spectrometry (MS) Data
Table 2: Predicted IR and MS Data for N-allyl-caprolactam
Spectroscopic Technique Key Peaks Interpretation FTIR ~1640 cm⁻¹ (strong) C=O stretch (amide I band) of the lactam. ~1645 cm⁻¹ (weak) C=C stretch of the allyl group. ~3080, 990, 915 cm⁻¹ C-H stretches and bends of the vinyl group. ~2930, 2860 cm⁻¹ C-H stretches of the methylene groups in the ring. Mass Spectrometry (EI) m/z = 153 Molecular ion [M]⁺ m/z = 112 [M - C₃H₅]⁺ (Loss of allyl group) m/z = 84 m/z = 41 [C₃H₅]⁺ (Allyl cation) Biological Activity and Signaling Pathways
A comprehensive search of scientific literature and databases did not yield any specific information regarding the biological activity, pharmacological effects, or involvement in signaling pathways of N-allyl-caprolactam. While the parent molecule, ε-caprolactam, is primarily used in polymer synthesis, some of its derivatives have found applications in pharmaceuticals.[3] The lack of data for the N-allyl derivative suggests it is an understudied compound in the context of drug development and biological research. This represents a potential area for future investigation.
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of N-allyl-caprolactam, which can be followed by an initial screening for biological activity.
N-allyl-caprolactam is a structurally interesting derivative of ε-caprolactam. This guide provides a foundational understanding of its molecular structure, along with a proposed, detailed protocol for its synthesis and predicted spectroscopic datafor its characterization. The significant gap in the literature regarding its biological activity presents an opportunity for novel research in medicinal chemistry and material science. The provided workflow offers a systematic approach for researchers to synthesize and investigate this compound, potentially uncovering new applications and contributing valuable data to the scientific community.
References
Spectroscopic Profile of N-allyl-ε-caprolactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-allyl-ε-caprolactam (also known as 1-allyl-azepan-2-one), a key monomer in the synthesis of functionalized polymers. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for the characterization of this compound. Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized to aid in data interpretation.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of N-allyl-ε-caprolactam.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for N-allyl-ε-caprolactam
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 5.76 | ddt | 16.8, 10.4, 6.0 | 1H | N-CH₂-CH =CH₂ |
| 5.15 - 5.19 | m | 1H | N-CH₂-CH=CH H | |
| 5.12 - 5.14 | m | 1H | N-CH₂-CH=CH H | |
| 4.01 | ddd | 6.0, 1.4, 1.4 | 2H | N-CH₂ -CH=CH₂ |
| 3.29 - 3.31 | m | 2H | N-CH₂ -CH₂- | |
| 2.53 - 2.56 | m | 2H | -CO-CH₂ - | |
| 1.60 - 1.74 | m | 6H | -CH₂-CH₂CH₂CH₂ -CH₂- |
Source: Eur. J. Org. Chem. 2008, Supporting Information[1]
Note: As of the latest search, specific published ¹³C NMR data for N-allyl-ε-caprolactam was not available in the cited literature.
Infrared (IR) Spectroscopy
Note: As of the latest search, a specific published IR spectrum for N-allyl-ε-caprolactam was not available in the cited literature. General characteristic absorption bands for similar structures would be expected around:
-
~1630 cm⁻¹ (C=O, amide I band)
-
~1645 cm⁻¹ (C=C, vinyl stretch)
-
~3080 cm⁻¹ (=C-H stretch)
-
~2850-2950 cm⁻¹ (C-H stretch, aliphatic)
Mass Spectrometry (MS)
Note: As of the latest search, specific published mass spectrometry data for N-allyl-ε-caprolactam was not available in the cited literature. The expected molecular weight is 153.22 g/mol . A low-resolution mass spectrum would likely show the molecular ion peak [M]⁺ at m/z = 153.
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of N-allyl-ε-caprolactam.
Synthesis of N-allyl-ε-caprolactam
N-allyl-ε-caprolactam was prepared from ε-caprolactam.[1] While the full detailed protocol from the primary literature is extensive, a general summary is as follows: ε-caprolactam (10.62 g, 94 mmol) is reacted with an allylating agent in an appropriate solvent. After the reaction is complete, the solvent is removed, and the resulting residue is purified by column chromatography on silica gel to yield the N-allylamide product.[1]
NMR Spectroscopy Protocol
The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR and MS Spectroscopy Protocols
As specific experimental details for IR and MS analysis of N-allyl-ε-caprolactam were not available in the reviewed literature, generalized workflows are presented below based on standard laboratory practices.
Logical Relationships in Spectroscopic Data Interpretation
The structural elucidation of N-allyl-ε-caprolactam from its spectroscopic data follows a logical progression.
References
The Allyl Group in N-Allyl-Caprolactam: An In-depth Technical Guide to its Reactivity and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-allyl-caprolactam, a derivative of ε-caprolactam, possesses a reactive allyl group that imparts unique chemical properties, making it a molecule of significant interest in polymer chemistry and organic synthesis. The presence of both a lactam ring and a terminal double bond offers multiple avenues for chemical modification and polymerization. This technical guide provides a comprehensive overview of the reactivity of the allyl group in N-allyl-caprolactam, detailing its synthesis, its role as a chain-transfer agent in radical polymerization, and its potential for various addition and cleavage reactions. This document serves as a resource for researchers and professionals exploring the applications of this versatile molecule in materials science and drug development.
Synthesis of N-Allyl-Caprolactam
The synthesis of N-allyl-caprolactam is typically achieved through the N-alkylation of ε-caprolactam with an allyl halide, such as allyl bromide, in the presence of a base. The base deprotonates the nitrogen atom of the caprolactam ring, forming a nucleophilic lactamate anion that subsequently displaces the halide from the allylating agent.
General Experimental Protocol
A typical laboratory-scale synthesis of N-allyl-caprolactam is as follows:
-
Preparation of the Lactamate: To a solution of ε-caprolactam in a suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide), an equimolar amount of a strong base (e.g., sodium hydride, potassium tert-butoxide) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium or potassium lactamate.
-
N-Alkylation: An equimolar amount of allyl bromide is added dropwise to the lactamate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Work-up and Purification: The reaction is quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure N-allyl-caprolactam.
Reactivity of the Allyl Group
The allyl group in N-allyl-caprolactam is the primary site of its unique reactivity, allowing for a range of chemical transformations.
Role as a Chain-Transfer Agent in Radical Polymerization
In the context of free-radical polymerization, N-allyl-caprolactam (ACL) can act as a chain-transfer agent, particularly in the polymerization of vinyl monomers like N-vinylcaprolactam (VCL).[1][2] The lability of the allylic protons allows for their abstraction by a propagating polymer radical, leading to the termination of one polymer chain and the initiation of a new one. This process is a form of degradative chain transfer.[2]
The chain-transfer reaction involves the abstraction of a hydrogen atom from the carbon adjacent to the double bond of the allyl group by the growing polymer chain radical. This generates a resonance-stabilized allyl radical, which is less reactive and less likely to initiate a new polymer chain efficiently.
Table 1: Chain-Transfer Constants for the Radical Polymerization of N-Vinylcaprolactam in the Presence of Allyl Compounds [1]
| Chain-Transfer Agent | Abbreviation | Chain-Transfer Constant (C) |
| Allylbenzene | AB | 0.035 |
| N-Allyl-caprolactam | ACL | 0.015 |
The data indicates that allylbenzene is a more effective chain-transfer agent than N-allyl-caprolactam in the polymerization of N-vinylcaprolactam.[1]
Caption: Mechanism of chain transfer involving N-allyl-caprolactam.
Potential Addition Reactions to the Double Bond
While specific literature on addition reactions to N-allyl-caprolactam is limited, the reactivity of its terminal double bond can be inferred from the well-established chemistry of alkenes. These reactions provide pathways to functionalize the allyl group and introduce new chemical moieties.
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a fundamental reaction of alkenes. This would result in the formation of a dihalo-propyl derivative of N-caprolactam.
Proposed Experimental Protocol for Bromination:
-
A solution of N-allyl-caprolactam in an inert solvent like dichloromethane or carbon tetrachloride is cooled to 0 °C.
-
A solution of bromine in the same solvent is added dropwise with stirring.
-
The reaction is monitored by the disappearance of the bromine color.
-
The solvent is removed under reduced pressure to yield the crude dibrominated product, which can be purified by recrystallization or chromatography.
Caption: Proposed mechanism for the bromination of N-allyl-caprolactam.
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. This would yield N-(3-hydroxypropyl)-caprolactam, a primary alcohol.
Proposed Experimental Protocol for Hydroboration-Oxidation:
-
Hydroboration: N-allyl-caprolactam is dissolved in dry tetrahydrofuran under an inert atmosphere. A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours.
-
Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution). The mixture is stirred at room temperature for a few hours.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude alcohol, which can be purified by chromatography.
Caption: Pathway for hydroboration-oxidation of N-allyl-caprolactam.
Cleavage of the N-Allyl Group
The N-allyl group can serve as a protecting group for the amide nitrogen and can be cleaved under specific conditions. Ruthenium-catalyzed methods have been developed for the deallylation of N-allylic amides and lactams.[3][4] The process typically involves an initial isomerization of the allyl group to an enamide, followed by hydrolysis or oxidation to release the deprotected lactam.
Experimental Protocol for Ruthenium-Catalyzed Deallylation: [3]
-
Isomerization: The N-allyl lactam is treated with a catalytic amount of a Grubbs' catalyst (e.g., first-generation Grubbs' catalyst) in a suitable solvent like dichloromethane or toluene at reflux to facilitate the isomerization of the allyl group to a prop-1-enyl group (enamide).
-
Cleavage: The resulting enamide is then subjected to cleavage using a ruthenium(III) chloride catalyst in the presence of an oxidant, such as a periodate, in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O) to yield the deprotected caprolactam.
Caption: Ruthenium-catalyzed deallylation of N-allyl-caprolactam.
Polymerization via the Allyl Group
While N-allyl-caprolactam acts as a chain-transfer agent in the radical polymerization of other monomers, its own homopolymerization through the allyl double bond is generally inefficient via standard radical pathways. This is due to the stability of the resulting allyl radical, which leads to a high propensity for termination reactions, a phenomenon known as auto-inhibition. However, polymerization or copolymerization may be achievable under specific catalytic conditions, such as with Ziegler-Natta or metathesis catalysts, though this is not well-documented for this specific monomer.
Applications and Future Perspectives
The dual functionality of N-allyl-caprolactam opens up possibilities for its use as a versatile building block in organic and polymer synthesis.
-
Functional Polymers: The allyl group serves as a handle for post-polymerization modification of polymers containing caprolactam units, allowing for the introduction of various functional groups.
-
Cross-linking Agent: In copolymerizations, the allyl group can be utilized for subsequent cross-linking reactions, for example, through thiol-ene chemistry, to produce hydrogels and other network polymers.
-
Drug Delivery: The caprolactam moiety is a component of some biocompatible polymers. The functionalization via the allyl group could be used to attach drugs or targeting ligands for advanced drug delivery systems.
-
Monomer for Specialty Polyamides: Although challenging, the direct polymerization of N-allyl-caprolactam could lead to specialty polyamides with pendant allyl groups, offering unique material properties.
Further research into the controlled polymerization of N-allyl-caprolactam and the exploration of a wider range of addition reactions to its double bond will undoubtedly expand its utility in materials science and pharmaceutical development.
Conclusion
N-allyl-caprolactam is a molecule with significant synthetic potential owing to the reactivity of its allyl group. Its established role as a chain-transfer agent provides a means to control molecular weight in radical polymerizations. Furthermore, the allyl double bond is amenable to a variety of chemical transformations, including addition and cleavage reactions, offering a gateway to a wide range of functionalized caprolactam derivatives. This technical guide has provided an overview of the key aspects of its reactivity, complete with experimental insights and mechanistic pathways, to aid researchers in harnessing the full potential of this versatile chemical building block.
References
An In-depth Technical Guide on the Thermal Stability of Hexahydro-1-(2-propenyl)-2H-azepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability of hexahydro-1-(2-propenyl)-2H-azepin-2-one, also known as N-allyl caprolactam. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous N-substituted caprolactams and general principles of thermal analysis. It covers anticipated thermal properties, detailed experimental protocols for assessing thermal stability, and potential decomposition pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and handling of this and similar molecules.
Introduction
Hexahydro-1-(2-propenyl)-2H-azepin-2-one is an N-substituted derivative of caprolactam, a class of compounds with applications in organic synthesis and materials science. The thermal stability of such compounds is a critical parameter, influencing their storage, processing, and application conditions. Understanding the thermal behavior, including decomposition temperature and potential degradation products, is essential for ensuring product quality, safety, and efficacy in various applications, including drug development where thermal processing steps are common.
General studies on N-substituted ε-caprolactam derivatives suggest that these compounds are typically thermally stable at temperatures up to 250°C. For instance, research on N-(β-cyanoethyl)-ε-caprolactam indicated that less than 5% of the compound degraded after being heated at 150°C for 1000 hours, with the observed weight loss primarily attributed to evaporation. This suggests a relatively high thermal stability for the N-substituted caprolactam scaffold.
This guide will delve into the expected thermal properties of hexahydro-1-(2-propenyl)-2H-azepin-2-one, provide standardized methodologies for its thermal analysis, and propose potential thermal decomposition mechanisms.
Predicted Thermal Stability Data
Table 1: Predicted Thermogravimetric Analysis (TGA) Data
| Parameter | Estimated Value | Conditions |
| Onset Decomposition Temperature (Tonset) | 230 - 260 °C | Inert Atmosphere (e.g., Nitrogen) |
| Temperature at 5% Mass Loss (T5%) | 240 - 270 °C | Inert Atmosphere (e.g., Nitrogen) |
| Temperature at Maximum Decomposition Rate (Tmax) | 280 - 320 °C | Inert Atmosphere (e.g., Nitrogen) |
| Residual Mass at 600 °C | < 5% | Inert Atmosphere (e.g., Nitrogen) |
Table 2: Predicted Differential Scanning Calorimetry (DSC) Data
| Parameter | Estimated Value | Conditions |
| Melting Point (Tm) | 40 - 60 °C | Inert Atmosphere (e.g., Nitrogen) |
| Enthalpy of Fusion (ΔHf) | 15 - 25 kJ/mol | Inert Atmosphere (e.g., Nitrogen) |
| Decomposition | Exothermic event > 250 °C | Inert Atmosphere (e.g., Nitrogen) |
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability of hexahydro-1-(2-propenyl)-2H-azepin-2-one, the following standard protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of hexahydro-1-(2-propenyl)-2H-azepin-2-one into a clean, inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected decomposition point (e.g., 30°C).
-
Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).
-
-
Data Analysis: Record the sample mass as a function of temperature. Determine the onset of decomposition, the temperature at specific mass loss percentages (e.g., 5%, 10%, 50%), and the final residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic events associated with decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of hexahydro-1-(2-propenyl)-2H-azepin-2-one into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is to be used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the sample chamber at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond its expected decomposition point (e.g., 350°C).
-
-
Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. Determine the melting point (onset and peak of the endotherm) and the enthalpy of fusion (area under the melting peak). Analyze any exothermic peaks at higher temperatures, which may indicate decomposition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis
Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of the compound.
Methodology:
-
Instrumentation: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).
-
Sample Preparation: Place a small, accurately weighed amount of hexahydro-1-(2-propenyl)-2H-azepin-2-one (typically in the microgram range) into a pyrolysis tube.
-
Pyrolysis: Heat the sample in the pyrolyzer to a temperature corresponding to its decomposition range as determined by TGA (e.g., 300-350°C) for a short duration.
-
GC Separation: The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column. A suitable temperature program for the GC oven is used to separate the individual components of the mixture.
-
MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared with spectral libraries (e.g., NIST) to identify the chemical structures of the decomposition products.
Potential Thermal Decomposition Pathways
The thermal decomposition of hexahydro-1-(2-propenyl)-2H-azepin-2-one is likely to proceed through complex mechanisms. Based on the structure of the molecule, two primary pathways can be postulated: a pericyclic retro-ene reaction and a free-radical fragmentation pathway.
Retro-Ene Reaction Pathway
The presence of the N-allyl group suggests the possibility of a retro-ene reaction, a concerted pericyclic process that occurs at elevated temperatures. This pathway involves a six-membered transition state and would lead to the formation of caprolactam and allene.
An In-depth Technical Guide to the Solubility of N-allyl-ε-caprolactam in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-allyl-ε-caprolactam, a key intermediate in various chemical syntheses. Understanding its solubility is crucial for process development, purification, and formulation in diverse research and industrial applications. This document outlines its solubility in various solvent classes, details the experimental protocols for solubility determination, and presents a workflow for its synthesis.
Solubility Profile of N-allyl-ε-caprolactam
N-allyl-ε-caprolactam, a derivative of ε-caprolactam, exhibits a distinct solubility profile owing to its molecular structure, which combines a polar lactam ring with a nonpolar allyl group. While specific quantitative solubility data at various temperatures is not extensively available in public literature, a qualitative and estimated solubility profile can be constructed based on available information for N-substituted ε-caprolactam derivatives.[1]
Table 1: Solubility of N-allyl-ε-caprolactam in Various Solvents
| Solvent Class | Solvent Example | Qualitative/Estimated Solubility | Remarks |
| Polar Protic | Water | Soluble[1] | The lactam ring contributes to hydrogen bonding with water molecules, facilitating solubility. |
| Methanol, Ethanol | Highly Soluble (Estimated) | Similar to other N-alkyl-ε-caprolactams, good solubility is expected. | |
| Polar Aprotic | Acetone | Soluble (Estimated) | The polar nature of the solvent interacts favorably with the lactam moiety. |
| Acetonitrile | Soluble (Estimated) | Expected to be a good solvent based on its polarity. | |
| Dimethylformamide (DMF) | Highly Soluble (Estimated) | Generally a strong solvent for a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble (Estimated) | A versatile solvent known for its high dissolving power. | |
| Aromatic | Toluene, Benzene | Soluble[1] | The allyl group and the caprolactam backbone contribute to favorable interactions. |
| Chlorinated | Dichloromethane | Soluble (Estimated) | Often a good solvent for moderately polar organic compounds. |
| Chloroform | Soluble (Estimated) | Similar to dichloromethane, it is expected to dissolve N-allyl-ε-caprolactam. | |
| Alkanes | Hexane, Heptane | Insoluble[1] | The nonpolar nature of alkanes does not favorably interact with the polar lactam ring. |
Note: The term "Soluble" indicates that a significant amount of the compound dissolves, while "Highly Soluble" suggests miscibility or near-miscibility. "Insoluble" indicates negligible dissolution. These are general guidelines, and the actual solubility can be influenced by temperature and the presence of impurities.
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols describe a standard method for determining the solubility of a compound like N-allyl-ε-caprolactam and the general method for its synthesis.
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of N-allyl-ε-caprolactam in a given solvent at a controlled temperature.
Materials:
-
N-allyl-ε-caprolactam (solid or liquid)
-
Solvent of interest
-
Thermostatically controlled shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation: An excess amount of N-allyl-ε-caprolactam is added to a known volume of the solvent in a sealed flask. The excess solid/liquid phase is crucial to ensure that equilibrium is reached at saturation.
-
Equilibration: The flask is placed in a thermostatically controlled shaker and agitated at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the undissolved solute is separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtering the solution through a membrane filter that is compatible with the solvent.
-
Quantification: A known volume of the clear, saturated solution is carefully withdrawn and diluted as necessary. The concentration of N-allyl-ε-caprolactam in the diluted solution is then determined using a calibrated analytical method.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.
The synthesis of N-allyl-ε-caprolactam can be achieved via the N-alkylation of ε-caprolactam.
Reaction: ε-Caprolactam + Sodium Hydride → Sodium Caprolactamate; Sodium Caprolactamate + Allyl Bromide → N-allyl-ε-caprolactam + Sodium Bromide
Materials:
-
ε-Caprolactam
-
Sodium hydride (NaH)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF) or a similar aprotic solvent
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ε-caprolactam and anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Sodium hydride is added portion-wise to the stirred solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of caprolactam.
-
Alkylation: The solution is cooled again to 0°C, and allyl bromide is added dropwise. The reaction mixture is then stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction.
-
Work-up: After the reaction is complete, the mixture is cooled, and excess sodium hydride is quenched by the careful addition of water or ethanol. The organic solvent is removed under reduced pressure using a rotary evaporator. The residue is partitioned between water and an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.
-
Purification: The crude product is purified by vacuum distillation to yield pure N-allyl-ε-caprolactam.
Mandatory Visualizations
The following diagrams illustrate the synthesis workflow for N-allyl-ε-caprolactam and the general procedure for the shake-flask solubility determination method.
References
N-Allyl-Caprolactam: A Versatile Monomer for Advanced Organic Synthesis and Polymer Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-allyl-caprolactam is a functionalized lactam monomer that holds considerable promise for a variety of applications in organic synthesis and polymer chemistry. Its unique structure, combining a polymerizable lactam ring with a reactive allyl group, opens avenues for the creation of novel polymers with tailored properties and functionalities. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-allyl-caprolactam, with a particular focus on its role in the development of advanced materials for biomedical and drug delivery applications. Detailed experimental protocols, quantitative data, and conceptual diagrams are presented to facilitate further research and development in this area.
Introduction
The field of polymer chemistry is continually driven by the pursuit of novel monomers that can impart specific functionalities to the resulting polymers. N-allyl-caprolactam, a derivative of ε-caprolactam, is one such monomer of growing interest. The presence of the allyl group provides a versatile handle for a wide range of chemical modifications, both at the monomer stage and after polymerization. This allows for the synthesis of functional polymers that can be tailored for specific applications, including the development of drug delivery systems, advanced coatings, and compatibilizers for polymer blends. This technical guide will delve into the synthesis of N-allyl-caprolactam, its polymerization, and its potential applications in organic synthesis, with a strong emphasis on the functionalization of its resulting polymers.
Synthesis of N-Allyl-Caprolactam
N-allyl-caprolactam can be synthesized from ε-caprolactam, a readily available industrial chemical. The most common method involves the N-alkylation of the caprolactam ring with an allyl halide.
Synthesis via Sodium Caprolactam Salt
A prevalent method for the synthesis of N-allyl-caprolactam involves the reaction of sodium ε-caprolactam with allyl chloride.[1] This reaction proceeds via a nucleophilic substitution mechanism.
Experimental Protocol: Synthesis of N-Allyl-Caprolactam
Materials:
-
ε-Caprolactam
-
Sodium hydroxide (solid)
-
Toluene
-
Allyl chloride
-
Anhydrous sodium sulfate
-
Drying agent (e.g., molecular sieves)
Procedure:
-
Formation of Sodium ε-Caprolactam: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, a mixture of ε-caprolactam and an equivalent amount of solid sodium hydroxide in toluene is refluxed. The water formed during the reaction is removed azeotropically.
-
N-Alkylation: After the complete removal of water, the reaction mixture is cooled to room temperature. Allyl chloride is then added dropwise to the solution of sodium ε-caprolactam in toluene. The reaction mixture is stirred at room temperature for several hours or gently heated to ensure complete reaction.
-
Work-up: The reaction mixture is filtered to remove the sodium chloride precipitate. The toluene is then removed from the filtrate under reduced pressure.
-
Purification: The crude N-allyl-caprolactam is purified by vacuum distillation. The purified product is a colorless liquid.
Characterization Data:
The successful synthesis of N-allyl-caprolactam can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by its physical properties.
| Property | Value |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| Boiling Point | 125-131 °C at 10 torr[1] |
| Density (d₄²⁵) | 0.9894 g/cm³[1] |
| Refractive Index (n_D²⁵) | 1.4888[1] |
| Synthesis Yield | ~70.5%[1] |
Polymerization of N-Allyl-Caprolactam
N-allyl-caprolactam can be polymerized or copolymerized through its lactam ring, similar to ε-caprolactam, to form polyamides. The resulting polymers contain pendant allyl groups along the polymer backbone, which are available for further modification.
Ring-Opening Polymerization
Anionic ring-opening polymerization (AROP) is a common method for the polymerization of lactams.[2] This technique can be adapted for N-allyl-caprolactam to produce poly(N-allyl-caprolactam).
Proposed Experimental Protocol: Anionic Ring-Opening Polymerization of N-Allyl-Caprolactam
Materials:
-
N-allyl-caprolactam (freshly distilled)
-
Strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) as a catalyst
-
N-acyllactam (e.g., N-acetyl-caprolactam) as an initiator
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
Monomer and Catalyst Preparation: In a flame-dried, nitrogen-purged reaction vessel, dissolve N-allyl-caprolactam in the anhydrous solvent.
-
Initiation: Add the N-acyllactam initiator to the monomer solution.
-
Polymerization: Add the catalyst to the reaction mixture. The polymerization is typically carried out at elevated temperatures (e.g., 100-150 °C) under an inert atmosphere for a specified period.
-
Termination and Purification: The polymerization is terminated by the addition of a proton source (e.g., water or methanol). The polymer is then precipitated in a non-solvent (e.g., diethyl ether or hexane), filtered, and dried under vacuum.
Characterization:
The resulting poly(N-allyl-caprolactam) can be characterized by:
-
¹H and ¹³C NMR: To confirm the polymer structure and the presence of the pendant allyl groups.
-
GPC/SEC: To determine the molecular weight and polydispersity index (PDI).
-
DSC/TGA: To analyze the thermal properties such as glass transition temperature (Tg) and decomposition temperature.
Applications in Organic Synthesis
The dual functionality of N-allyl-caprolactam makes it a valuable building block in organic synthesis, primarily through the reactivity of its allyl group.
Post-Polymerization Modification
The pendant allyl groups on poly(N-allyl-caprolactam) serve as reactive sites for a variety of post-polymerization modifications. This allows for the synthesis of functional polymers with tailored properties.
One of the most efficient methods for modifying the allyl groups is the thiol-ene "click" reaction.[3][4] This reaction is a radical-mediated addition of a thiol to the alkene of the allyl group, proceeding with high yield and selectivity under mild conditions.
Proposed Experimental Protocol: Thiol-Ene Modification of Poly(N-allyl-caprolactam)
Materials:
-
Poly(N-allyl-caprolactam)
-
Thiol of choice (e.g., 1-thioglycerol for hydrophilicity, a fluorescently-labeled thiol for imaging applications, or a drug-thiol conjugate)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: Dissolve poly(N-allyl-caprolactam) in the chosen solvent in a quartz reaction vessel.
-
Addition of Reagents: Add an excess of the thiol and a catalytic amount of the photoinitiator to the polymer solution.
-
Reaction: Irradiate the reaction mixture with UV light (e.g., 365 nm) at room temperature for a specified time.
-
Purification: The functionalized polymer is purified by precipitation in a non-solvent to remove unreacted thiol and initiator.
Cycloaddition Reactions
While not extensively reported for N-allyl-caprolactam itself, the allyl group is known to participate in cycloaddition reactions. For instance, intramolecular Diels-Alder reactions of N-allyl-N-(2-furylmethyl)amides have been described, suggesting the potential for similar reactivity in N-allyl-caprolactam derivatives. This opens up possibilities for creating complex cyclic structures appended to the caprolactam ring or the polymer backbone.
Potential Applications in Drug Development
The ability to functionalize poly(N-allyl-caprolactam) via the pendant allyl groups makes it a highly attractive candidate for biomedical applications, particularly in drug delivery.[5][6]
Synthesis of Polymer-Drug Conjugates
By employing the thiol-ene reaction, drugs containing a thiol group can be covalently attached to the polymer backbone. This approach can be used to:
-
Increase Drug Solubility: Attaching a hydrophobic drug to a hydrophilic polymer can improve its aqueous solubility and bioavailability.
-
Controlled Release: The linkage between the drug and the polymer can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes), leading to controlled drug release at the target site.
-
Targeted Delivery: Targeting ligands (e.g., antibodies or peptides) can be attached to the polymer to direct the drug conjugate to specific cells or tissues.
Hydrogel Formation
The allyl groups can also be used for crosslinking, leading to the formation of hydrogels. These hydrogels can encapsulate drugs and release them in response to environmental stimuli such as temperature or pH.
Other Potential Applications
Chain-Transfer Agent
N-allyl-caprolactam has been investigated as a chain-transfer agent in the free-radical polymerization of N-vinylcaprolactam.[7][8] In this role, it helps to control the molecular weight of the resulting poly(N-vinylcaprolactam), a polymer with applications in biomedicine and personal care products.
| Concentration of N-allyl-caprolactam | Effect on Polymerization |
| Increasing Concentration | Decreased rate of polymerization |
| Increasing Concentration | Lower average molecular weight of the polymer |
Reactive Compatibilizer
In polymer blends, which are often immiscible, reactive compatibilizers can be used to improve the interfacial adhesion between the different polymer phases.[9][10] N-allyl-caprolactam, with its polymerizable lactam ring and reactive allyl group, could potentially be used to create graft copolymers in-situ during the blending process, thereby stabilizing the blend morphology and improving its mechanical properties.
Conclusion
N-allyl-caprolactam is a monomer with significant potential that extends beyond its role as a simple derivative of ε-caprolactam. The presence of the versatile allyl group allows for a wide array of chemical transformations, making it a valuable tool for the synthesis of functional and smart polymers. While its application in mainstream organic synthesis as a building block is not yet widely explored, its utility in polymer chemistry is evident. The ability to create polymers with pendant reactive sites opens up numerous possibilities for the development of advanced materials, particularly in the biomedical field for applications such as drug delivery and tissue engineering. Further research into the polymerization of N-allyl-caprolactam and the exploration of the reactivity of its resulting polymers will undoubtedly unlock even more innovative applications.
References
- 1. research.abo.fi [research.abo.fi]
- 2. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemicalpapers.com [chemicalpapers.com]
- 9. Reactive compatibilization of polymer blends by coupling agents and interchange catalysts [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
The Diverse Biological Activities of N-Substituted Caprolactams: A Technical Guide
An in-depth exploration of the antimicrobial, antifungal, and antitumor potential of N-substituted caprolactam derivatives, detailing their synthesis, biological evaluation, and mechanisms of action.
Introduction
Caprolactam, a cyclic amide and the precursor to Nylon-6, has emerged as a versatile scaffold in medicinal chemistry. Modification of the central lactam nitrogen atom with various substituents has yielded a diverse library of N-substituted caprolactam derivatives. These modifications significantly influence the molecule's physicochemical properties and biological activity, leading to the discovery of compounds with promising antimicrobial, antifungal, and antitumor properties. This technical guide provides a comprehensive overview of the current state of research into the biological activities of N-substituted caprolactams, intended for researchers, scientists, and professionals in drug development.
Antimicrobial Activity of N-Substituted Caprolactams
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial agents. N-substituted caprolactams have demonstrated notable potential in this area. The introduction of various functionalities at the nitrogen position can modulate the compound's interaction with bacterial targets and its ability to penetrate bacterial cell membranes.
Quantitative Antimicrobial Data
A summary of the minimum inhibitory concentrations (MICs) for various N-substituted caprolactam derivatives against a range of bacterial strains is presented below. This data highlights the structure-activity relationships (SAR) that govern their antibacterial potency.
| Compound ID | N-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| CL-Gly-01 | Glycine | Bacillus subtilis | >100 | [1] |
| CL-Gly-01 | Glycine | Staphylococcus aureus | >100 | [1] |
| CL-Gly-01 | Glycine | Escherichia coli | >100 | [1] |
| CL-Gly-01 | Glycine | Pseudomonas aeruginosa | >100 | [1] |
| Unsubstituted Caprolactam | H | Bacillus subtilis | 4 | [1] |
| Unsubstituted Caprolactam | H | Pseudomonas aeruginosa | 10 | [1] |
Note: The available quantitative data for antimicrobial activity of N-substituted caprolactams is currently limited in the public domain. The provided data for the caprolactam-glycine cluster indicates a lack of significant activity for this particular derivative, while the parent unsubstituted caprolactam shows some activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of N-substituted caprolactams is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
N-substituted caprolactam derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Bacterial strains are cultured overnight in CAMHB. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: A serial two-fold dilution of each N-substituted caprolactam is prepared in CAMHB in a 96-well plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Controls: Positive control wells (containing bacteria and broth without the compound) and negative control wells (containing broth only) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Antifungal Activity of N-Substituted Caprolactams
Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern in healthcare. Research into the antifungal properties of N-substituted caprolactams is an emerging field with the potential to yield new therapeutic agents. The structural modifications on the caprolactam ring can be tailored to target fungal-specific cellular processes.
Currently, specific quantitative data (IC50 or MIC values) for the antifungal activity of a diverse range of N-substituted caprolactams is not widely available in peer-reviewed literature. Further research is required to populate this area.
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity can be evaluated using a broth microdilution method, similar to the antibacterial MIC assay, following guidelines from CLSI for yeasts or filamentous fungi.
Objective: To determine the minimum inhibitory concentration of a compound against fungal pathogens.
Materials:
-
N-substituted caprolactam derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or inverted microscope
-
Incubator
Procedure:
-
Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. For yeasts, a suspension is prepared and adjusted to a 0.5 McFarland standard, then diluted. For filamentous fungi, a conidial suspension is prepared and the concentration is determined using a hemocytometer. The final inoculum concentration is typically 0.5-2.5 x 10³ CFU/mL.
-
Compound Dilution: Serial two-fold dilutions of the N-substituted caprolactams are prepared in RPMI-1640 in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Controls: Positive (fungus and medium) and negative (medium only) controls are included.
-
Incubation: Plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, depending on the species.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the positive control.
Antitumor Activity of N-Substituted Caprolactams
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. N-substituted caprolactams have been investigated for their cytotoxic effects against various cancer cell lines. The substituents on the nitrogen atom can be designed to interact with specific targets within cancer cells, potentially leading to cell cycle arrest or apoptosis.
While the broader class of lactams has been explored for antitumor activity, specific and comprehensive quantitative data (IC50 values) for a wide range of N-substituted caprolactams against various cancer cell lines is not yet well-documented in publicly accessible scientific literature.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
N-substituted caprolactam derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the N-substituted caprolactam derivatives.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Action and Signaling Pathways
The precise mechanisms by which N-substituted caprolactams exert their biological effects are still under active investigation and appear to be dependent on the nature of the N-substituent. For antimicrobial and antifungal activity, potential mechanisms could involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis. In the context of antitumor activity, these compounds might induce apoptosis, inhibit cell cycle progression, or interfere with specific signaling pathways crucial for cancer cell survival and proliferation.
As specific signaling pathways for N-substituted caprolactams are not yet well-elucidated in the literature, a generalized schematic of a potential pro-apoptotic signaling pathway that could be targeted by these compounds is presented below.
Conclusion and Future Perspectives
N-substituted caprolactams represent a promising class of compounds with a wide range of potential biological activities. While the currently available data indicates their potential as antimicrobial, antifungal, and antitumor agents, the field is still in its early stages. Future research should focus on the synthesis and screening of larger and more diverse libraries of these compounds to establish more definitive structure-activity relationships. Furthermore, detailed mechanistic studies are crucial to identify their specific cellular targets and signaling pathways. Such investigations will be instrumental in the rational design and development of novel N-substituted caprolactam-based therapeutics to address pressing needs in infectious diseases and oncology.
References
An In-depth Technical Guide to N-allyl-ε-caprolactam: Synthesis, Polymerization, and Potential Applications
Disclaimer: The scientific literature on N-allyl-ε-caprolactam is notably sparse. Consequently, this guide synthesizes the limited available information and draws upon data from analogous, well-researched compounds, such as N-vinylcaprolactam and other N-substituted caprolactams, to provide a comprehensive overview. Sections containing proposed methodologies based on related compounds are explicitly noted.
Introduction
N-allyl-ε-caprolactam is an intriguing monomer that combines the structural features of ε-caprolactam, the precursor to Nylon-6, with a reactive allyl functional group. This dual functionality presents potential for the development of novel polymers with tailored properties. The presence of the allyl group opens avenues for post-polymerization modifications, crosslinking, and the introduction of various functionalities, making it a person of interest for materials science and polymer chemistry.[1][2] This guide provides a detailed exploration of its synthesis, potential polymerization pathways, and prospective applications, aimed at researchers, scientists, and professionals in drug development and material science.
Synthesis of N-allyl-ε-caprolactam
Direct literature detailing the synthesis of N-allyl-ε-caprolactam is limited. However, a general method for the N-alkylation of ε-caprolactam has been described, which can be adapted for the synthesis of the N-allyl derivative.[3][4]
2.1. Proposed Experimental Protocol: N-allylation of ε-caprolactam
This protocol is based on the general procedure for the synthesis of N-alkylated derivatives of ε-caprolactam.[3][4]
Materials:
-
ε-caprolactam
-
Sodium hydride (NaH) or another strong base
-
Allyl bromide
-
Anhydrous toluene or a similar aprotic solvent
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
A solution of ε-caprolactam in anhydrous toluene is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium hydride (a molar equivalent) is carefully added portion-wise to the solution at room temperature. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of ε-caprolactam.
-
A molar equivalent of allyl bromide is then added dropwise to the reaction mixture.
-
The reaction is heated to reflux and monitored by a suitable technique (e.g., thin-layer chromatography or gas chromatography) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature, and the sodium bromide salt is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude N-allyl-ε-caprolactam is then purified by vacuum distillation.
Expected Outcome:
The reaction should yield N-allyl-ε-caprolactam as a liquid. It is important to note that anionic polymerization of ε-caprolactam can be a side reaction, leading to the formation of oligomers.[3][4] Careful control of reaction conditions is crucial to maximize the yield of the desired monomer.
Polymerization of N-allyl-ε-caprolactam
There is a significant lack of specific data on the homopolymerization or copolymerization of N-allyl-ε-caprolactam. One study mentions the use of "allylcaprolactam" as a chain-transfer agent in the free-radical polymerization of N-vinylcaprolactam, which suggests that the allyl group can influence polymerization kinetics.[5][6] Given the structural similarities, insights can be drawn from the well-documented polymerization of N-vinylcaprolactam.
3.1. Potential Polymerization Mechanisms
Two primary polymerization mechanisms could be applicable to N-allyl-ε-caprolactam:
-
Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers.[7][8][9] The allyl group in N-allyl-ε-caprolactam can participate in the polymerization, although allyl monomers are known to be less reactive than their vinyl counterparts and can act as chain-transfer agents.[10][11]
-
Anionic Ring-Opening Polymerization (AROP): This is the standard method for polymerizing ε-caprolactam to produce Nylon-6.[12][13][14][15][16] The N-substitution might influence the reactivity of the lactam ring in AROP.
3.2. Proposed Experimental Protocol: Free-Radical Polymerization
This proposed protocol is adapted from the free-radical polymerization of N-vinylcaprolactam.[7][8][9]
Materials:
-
N-allyl-ε-caprolactam
-
A free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
A suitable solvent (e.g., toluene, dioxane, or bulk polymerization)
-
Polymerization reactor with temperature control and inert atmosphere capabilities
Procedure:
-
N-allyl-ε-caprolactam and the chosen solvent (if not in bulk) are added to the polymerization reactor.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period.
-
The initiator (AIBN) is added to the reaction mixture.
-
The reactor is heated to a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN) and the polymerization is allowed to proceed for a set time.
-
The polymerization is terminated by cooling the reaction mixture and exposing it to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., hexane or diethyl ether) and dried under vacuum.
3.3. Proposed Experimental Protocol: Anionic Ring-Opening Polymerization (AROP)
This proposed protocol is based on the AROP of ε-caprolactam.[12][13][14][15][16]
Materials:
-
N-allyl-ε-caprolactam
-
An initiator (e.g., sodium caprolactamate)
-
An activator (e.g., an N-acylcaprolactam)
-
High-temperature polymerization reactor with inert atmosphere capabilities
Procedure:
-
N-allyl-ε-caprolactam is melted in the reactor under a nitrogen atmosphere.
-
The initiator is added to the molten monomer.
-
The activator is then introduced to start the polymerization.
-
The reaction is carried out at a high temperature (typically >150 °C).
-
After the desired polymerization time, the reaction is terminated.
-
The resulting polymer is then processed as required.
Properties of Poly(N-allyl-ε-caprolactam)
No specific data on the properties of poly(N-allyl-ε-caprolactam) is available. However, based on related polymers, some general characteristics can be anticipated.
4.1. Expected Properties:
-
Solubility: The presence of the N-allyl group might alter the solubility profile compared to Nylon-6. It is expected to be soluble in a range of organic solvents.
-
Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) will depend on the molecular weight and the degree of crystallinity of the polymer. The N-substitution is likely to reduce the crystallinity compared to Nylon-6.
-
Reactivity: The pendant allyl groups are available for post-polymerization modification through various chemical reactions such as thiol-ene chemistry, epoxidation, or hydrogenation, allowing for the tailoring of the polymer's properties.[1][2]
Table 1: Comparison of Properties of Related Polymers
| Property | Poly(N-vinylcaprolactam) (PNVCL) | Nylon-6 (from ε-caprolactam) |
| Monomer Structure | N-vinyl substituted lactam | Unsubstituted lactam |
| Polymerization | Free-radical | Anionic Ring-Opening |
| Solubility | Water-soluble (thermoresponsive)[17][18] | Soluble in formic acid, m-cresol |
| Glass Transition (Tg) | ~145-165 °C (dry) | 40-60 °C |
| Melting Point (Tm) | Amorphous | 215-225 °C |
Note: This table provides data for analogous polymers to give a contextual understanding of potential properties.
Potential Applications
The unique structure of N-allyl-ε-caprolactam suggests several potential areas of application for its polymers:
-
Biomedical Materials: The functionalizable nature of the polymer could be leveraged for drug delivery systems, tissue engineering scaffolds, and biocompatible coatings.[1][2] The ability to attach bioactive molecules to the polymer backbone via the allyl group is a significant advantage.
-
Advanced Materials: The potential for crosslinking through the allyl groups could lead to the development of thermosets, hydrogels, and high-performance plastics with enhanced mechanical and thermal properties.
-
Functional Coatings and Adhesives: The reactivity of the allyl groups could be used to improve adhesion to various substrates and to create functional surfaces with specific properties.
Visualizations
6.1. Proposed Synthesis of N-allyl-ε-caprolactam
Caption: Proposed synthesis of N-allyl-ε-caprolactam.
6.2. Hypothetical Polymerization Workflow
Caption: Hypothetical workflow for polymerization and functionalization.
Conclusion
N-allyl-ε-caprolactam represents a promising yet underexplored monomer. While direct experimental data is scarce, this guide provides a framework for its synthesis, polymerization, and potential applications based on established chemical principles and data from analogous compounds. The presence of the reactive allyl group is a key feature that could enable the development of a new class of functional polyamides with significant potential in various fields, particularly in biomedical and materials science. Further research is warranted to fully elucidate the properties and potential of this versatile monomer and its corresponding polymers.
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Polymerization of N-Vinylcaprolactam and Characterization of Poly(N-Vinylcaprolactam) [open.metu.edu.tr]
- 10. gantrade.com [gantrade.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 16. Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and characterization of poly(N-vinylcaprolactam)-based spray-dried microparticles exhibiting temperature and pH-sensitive properties for controlled release of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Anionic Ring-Opening Polymerization of N-allyl-ε-caprolactam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, polymerization, and potential applications of N-allyl-ε-caprolactam, with a focus on its utility in drug development. The protocols offer detailed experimental procedures for the synthesis of the monomer and its subsequent anionic ring-opening polymerization (AROP) to yield poly(N-allyl-ε-caprolactam). The pendant allyl groups on the resulting polymer serve as versatile handles for post-polymerization modification, enabling the attachment of various functionalities for targeted drug delivery, imaging, and tissue engineering applications.
Application Notes
Poly(N-allyl-ε-caprolactam) is a functional polyamide that offers significant advantages in the field of biomedical research and drug development. The presence of a reactive allyl group on each repeating unit of the polymer chain provides a platform for a variety of chemical modifications. This allows for the precise engineering of the polymer's properties to suit specific therapeutic needs.
One of the most promising applications of poly(N-allyl-ε-caprolactam) is in the creation of advanced drug delivery systems.[1][2] The pendant allyl groups can be readily functionalized through highly efficient "click" chemistry reactions, such as thiol-ene additions.[1] This enables the covalent attachment of:
-
Targeting Ligands: Antibodies, peptides, or small molecules that can direct the polymer-drug conjugate to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Therapeutic Agents: Covalent conjugation of drugs to the polymer backbone can improve their solubility, stability, and pharmacokinetic profile.
-
Imaging Agents: Fluorophores or contrast agents can be attached for in vivo tracking and diagnostic applications.
-
Solubilizing Moieties: Molecules like polyethylene glycol (PEG) can be grafted to the polymer to enhance its water solubility and circulation time.
Furthermore, the allyl groups can be utilized for cross-linking, leading to the formation of hydrogels. These hydrogels can be designed to be biodegradable and can encapsulate therapeutic molecules for sustained release. The ability to tailor the degree of cross-linking allows for control over the mechanical properties and degradation rate of the hydrogel.
Experimental Protocols
Protocol 1: Synthesis of N-allyl-ε-caprolactam
This protocol describes the synthesis of the N-allyl-ε-caprolactam monomer from ε-caprolactam and allyl bromide.
Materials:
-
ε-caprolactam
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add ε-caprolactam to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the ε-caprolactam in anhydrous THF.
-
Carefully add sodium hydride to the solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 1 hour.
-
Slowly add allyl bromide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-allyl-ε-caprolactam as a colorless oil.
Protocol 2: Anionic Ring-Opening Polymerization of N-allyl-ε-caprolactam
This protocol is an adapted procedure for the anionic ring-opening polymerization of N-allyl-ε-caprolactam, based on established methods for unsubstituted ε-caprolactam. The presence of the N-allyl group may influence the polymerization kinetics.
Materials:
-
N-allyl-ε-caprolactam (freshly distilled)
-
Anhydrous toluene
-
Initiator: Sodium ε-caprolactamate solution in ε-caprolactam (e.g., Brüggolen® C10)
-
Activator: N-acetyl-ε-caprolactam (e.g., Brüggolen® C20P)
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of freshly distilled N-allyl-ε-caprolactam.
-
Add anhydrous toluene to dissolve the monomer.
-
Heat the solution to the desired polymerization temperature (e.g., 150 °C).
-
Inject the initiator (sodium ε-caprolactamate solution) into the reaction mixture and stir for 10-15 minutes.
-
Inject the activator (N-acetyl-ε-caprolactam) to initiate the polymerization.
-
Allow the polymerization to proceed for the desired time (e.g., 1-4 hours). The viscosity of the solution will increase significantly.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and precipitating the polymer in cold methanol.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the poly(N-allyl-ε-caprolactam) in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 3: Post-Polymerization Modification via Thiol-Ene Reaction
This protocol provides a general procedure for the functionalization of the pendant allyl groups of poly(N-allyl-ε-caprolactam) with a thiol-containing molecule.
Materials:
-
Poly(N-allyl-ε-caprolactam)
-
Thiol-containing molecule (e.g., 1-thioglycerol, cysteine derivative)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., THF or dichloromethane)
-
UV lamp (365 nm)
Procedure:
-
Dissolve poly(N-allyl-ε-caprolactam) in the chosen anhydrous solvent in a quartz reaction vessel.
-
Add the thiol-containing molecule in a desired molar excess relative to the allyl groups.
-
Add the photoinitiator (typically 1-5 mol% relative to the thiol).
-
Degas the solution with an inert gas for 15-30 minutes.
-
Irradiate the reaction mixture with a UV lamp at room temperature for a specified time (e.g., 1-6 hours).
-
Monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the allyl proton signals.
-
Precipitate the functionalized polymer in a non-solvent (e.g., cold diethyl ether or hexane).
-
Filter and dry the polymer under vacuum.
Quantitative Data
Table 1: Representative Reaction Conditions for Anionic Ring-Opening Polymerization of Lactams. (Note: These are general conditions and may require optimization for N-allyl-ε-caprolactam)
| Parameter | Range |
| Monomer Concentration | 1-5 M |
| Initiator Concentration | 0.1 - 1.0 mol% |
| Activator Concentration | 0.1 - 1.0 mol% |
| Temperature | 140 - 180 °C |
| Reaction Time | 0.5 - 5 hours |
Table 2: Expected Characterization Data for Poly(N-allyl-ε-caprolactam). (Note: These are hypothetical values based on similar polyamides and require experimental verification)
| Property | Expected Value/Range | Analytical Technique |
| Number Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (T₉) | 40 - 60 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Tₔ) | > 300 °C | Thermogravimetric Analysis (TGA) |
| ¹H NMR Chemical Shifts (δ, ppm) | ~5.8 (m, -CH=), ~5.0 (m, =CH₂), ~3.9 (d, -N-CH₂-) | Nuclear Magnetic Resonance (NMR) |
Visualizations
Caption: Anionic Ring-Opening Polymerization Mechanism.
Caption: Experimental Workflow.
Caption: Drug Delivery Applications.
References
Application Notes and Protocols for the Free-Radical Polymerization of 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the free-radical polymerization of 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-, commonly known as N-allyl-ε-caprolactam. This monomer presents unique challenges and opportunities in polymer synthesis due to the presence of the allyl group, which can actively participate in chain transfer reactions, influencing the final polymer's molecular weight and architecture. These characteristics make it a candidate for creating tailored oligomers and polymers with potential applications in drug delivery and biomaterials.
Introduction
Free-radical polymerization is a fundamental and widely utilized method for synthesizing a vast array of polymers. The process involves three key stages: initiation, propagation, and termination.[1] For vinyl monomers, this chain reaction leads to the formation of long polymer chains. However, the polymerization of allyl monomers, such as N-allyl-ε-caprolactam, is often characterized by a significant side reaction known as degradative chain transfer. This process involves the abstraction of a hydrogen atom from the allylic position, leading to the formation of a resonance-stabilized and less reactive allyl radical. This radical is more likely to terminate a growing polymer chain than to initiate a new one, typically resulting in the formation of oligomers or polymers with low molecular weights.
Recent studies on similar monomers, such as N-vinylcaprolactam, have demonstrated that allyl compounds can be effectively used as chain-transfer agents to control the molecular weight of the resulting polymer.[2][3] This suggests that the polymerization of N-allyl-ε-caprolactam can be tailored to produce polymers of a desired molecular weight range, which is a critical parameter for applications in drug delivery, where polymer size can influence drug release kinetics, biocompatibility, and cellular uptake.
Data Presentation
Due to the limited availability of specific experimental data for the free-radical homopolymerization of N-allyl-ε-caprolactam, the following tables present representative data adapted from studies on the polymerization of similar N-vinyl and N-allyl monomers. These values should be considered as a starting point for experimental design and optimization.
Table 1: Representative Reaction Conditions for the Solution Polymerization of N-allyl-ε-caprolactam
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer Concentration | 1.0 M | 2.0 M | 1.0 M |
| Initiator (AIBN) | 0.01 M | 0.01 M | 0.02 M |
| Solvent | Toluene | Dioxane | Toluene |
| Temperature | 70°C | 70°C | 80°C |
| Reaction Time | 24 h | 24 h | 24 h |
Table 2: Expected Outcomes Based on Polymerization of Similar Allyl Monomers
| Condition | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Condition 1 | 40 - 60 | 3,000 - 8,000 | 1.8 - 2.5 |
| Condition 2 | 50 - 70 | 4,000 - 10,000 | 1.9 - 2.6 |
| Condition 3 | 45 - 65 | 2,500 - 7,000 | 1.8 - 2.4 |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of poly(N-allyl-ε-caprolactam) via free-radical solution polymerization.
Materials
-
2H-Azepin-2-one, hexahydro-1-(2-propenyl)- (N-allyl-ε-caprolactam)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Toluene (anhydrous)
-
Dioxane (anhydrous)
-
Methanol
-
Diethyl ether
-
Nitrogen gas (high purity)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)
Protocol for Free-Radical Solution Polymerization
This protocol is adapted from procedures for the polymerization of N-vinylcaprolactam and other N-allyl amides.
-
Monomer and Initiator Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of N-allyl-ε-caprolactam in anhydrous toluene to achieve the target monomer concentration (e.g., 1.0 M).
-
Deoxygenation: Subject the monomer solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiator Addition: Under a positive pressure of nitrogen, add the calculated amount of AIBN to the frozen monomer solution.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C) and stir the mixture.
-
Reaction Monitoring: Monitor the progress of the polymerization by periodically taking aliquots (under nitrogen) and analyzing the monomer conversion using techniques such as ¹H NMR spectroscopy (observing the disappearance of vinyl proton signals).
-
Termination and Precipitation: After the desired reaction time (e.g., 24 hours), terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold diethyl ether or hexane, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol for Polymer Characterization
-
Sample Preparation: Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: Acquire the ¹H NMR spectrum to confirm the polymer structure. The disappearance of the vinyl proton signals (typically in the range of 5-6 ppm) and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.
-
¹³C NMR Analysis: Acquire the ¹³C NMR spectrum to further confirm the polymer structure and the absence of unreacted monomer.
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF or DMF with an appropriate salt like LiBr).
-
Analysis: Inject the filtered sample solution into the GPC system.
-
Data Acquisition: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer relative to polystyrene or poly(methyl methacrylate) standards.[4][5]
Visualizations
Signaling Pathway and Logical Relationships
The following diagram illustrates the key steps and competing reactions in the free-radical polymerization of N-allyl-ε-caprolactam.
Caption: Mechanism of free-radical polymerization of N-allyl-ε-caprolactam.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and characterization of poly(N-allyl-ε-caprolactam).
Caption: Workflow for synthesis and characterization of poly(N-allyl-ε-caprolactam).
References
Application Notes & Protocols: Synthesis and Functionalization of Polymers Using N-allyl-caprolactam
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of functional polymers is a cornerstone of modern materials science, particularly within the biomedical and pharmaceutical fields. These polymers, which bear reactive functional groups, serve as versatile scaffolds for the creation of advanced materials for drug delivery, tissue engineering, and diagnostics.[1] N-allyl-caprolactam and its isomers are valuable functional monomers for synthesizing aliphatic polyamides, introducing pendant allyl groups into the polymer backbone.[2] The allyl group is a particularly useful functional handle due to its stability during polymerization and its accessibility for highly efficient post-polymerization modification reactions, such as thiol-ene "click" chemistry.[3]
This document provides detailed protocols for the synthesis of allyl-functionalized polyamides via anionic ring-opening polymerization (AROP) and their subsequent functionalization. It also includes quantitative data from relevant studies and visual workflows to guide researchers in the application of these materials for drug development.
Experimental Protocols
Protocol 1: Synthesis of Allyl-Functionalized Polyamide-6 via Anionic Ring-Opening Copolymerization (AROP)
This protocol describes the copolymerization of ε-caprolactam with an N-allyl-substituted caprolactam monomer to introduce pendant allyl groups. Anionic ring-opening polymerization is an efficient method for synthesizing polyamides, often requiring a catalyst (a strong base) and an activator (an N-acylated lactam).[4][5][6]
Materials:
-
ε-caprolactam (monomer)
-
3-(3-propenyl)-2-azepanone (N-allyl-caprolactam isomer, functional comonomer)[2]
-
Sodium caprolactam (catalyst)
-
N-acetyl-ε-caprolactam (activator)
-
Anhydrous Toluene (solvent)
-
Methanol (for precipitation)
-
High-purity Nitrogen or Argon gas
Procedure:
-
Reactor Setup: Assemble a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a condenser.
-
Monomer and Catalyst Addition: Under a positive pressure of inert gas, charge the flask with pre-weighed amounts of ε-caprolactam and the N-allyl-caprolactam comonomer. Add anhydrous toluene to dissolve the monomers.
-
Initiation: Add the catalyst, sodium caprolactam, to the solution. The mixture is heated to a temperature above 100°C to ensure the formation of lactam anions.[7]
-
Polymerization: Introduce the activator, N-acetyl-ε-caprolactam, to the heated mixture to initiate polymerization. The polymerization typically proceeds rapidly.[6] Maintain the reaction at a high temperature (e.g., 170-180°C) for a specified duration (e.g., 30-60 minutes) to achieve high monomer conversion.[4][8]
-
Termination and Purification: Cool the reaction vessel to room temperature. The resulting viscous polymer solution is diluted with additional solvent if necessary and then slowly poured into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Drying: Collect the precipitated polymer by filtration, wash it several times with fresh methanol to remove unreacted monomers and catalyst residues, and dry it under vacuum at 40-50°C until a constant weight is achieved.
Workflow Diagram for Anionic Ring-Opening Polymerization:
Caption: Workflow for the synthesis of allyl-functionalized polyamide-6 via AROP.
Protocol 2: Post-Polymerization Functionalization via Thiol-Ene "Click" Chemistry
The pendant allyl groups on the synthesized polyamide serve as reactive sites for further modification. Thiol-ene "click" chemistry is a highly efficient and orthogonal reaction for conjugating various molecules, including drugs, peptides, or imaging agents, to the polymer backbone.[3]
Materials:
-
Allyl-functionalized polyamide-6 (from Protocol 1)
-
Thiol-containing molecule (e.g., a drug with a thiol linker, 1-thioglycerol, or cysteine-containing peptide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., Chloroform, Dimethylformamide - DMF)
-
UV light source (315-400 nm)
-
Dialysis tubing (for purification)
Procedure:
-
Dissolution: Dissolve the allyl-functionalized polyamide in a suitable solvent inside a quartz reaction vessel.
-
Reagent Addition: Add the thiol-containing molecule in a desired molar excess relative to the allyl groups. Then, add the photoinitiator (e.g., 1-2 wt% relative to the polymer).
-
Degassing: Bubble inert gas (Nitrogen or Argon) through the solution for 20-30 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Photoreaction: While stirring, expose the solution to a UV light source at room temperature. The reaction progress can be monitored by techniques like ¹H NMR by observing the disappearance of the allyl proton signals.
-
Purification: After the reaction is complete, transfer the polymer solution to a dialysis tube with an appropriate molecular weight cut-off. Dialyze against a large volume of fresh solvent for 2-3 days to remove the unreacted thiol compound and photoinitiator byproducts.
-
Isolation: Recover the functionalized polymer by removing the solvent under reduced pressure or by precipitation in a non-solvent, followed by vacuum drying.
Workflow Diagram for Thiol-Ene Functionalization:
Caption: Workflow for post-polymerization modification via thiol-ene chemistry.
Data Presentation
The properties of the resulting polymers depend significantly on the reaction conditions and the mole fraction of the functional monomer incorporated. The following tables summarize representative quantitative data.
Table 1: Anionic Ring-Opening Copolymerization of ε-Caprolactam and Allyl-Functionalized Lactam.
| Comonomer Content (mol %) | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI/Đ) | Crystallinity | Reference |
|---|---|---|---|---|
| 0 (Polyamide-6) | - | - | High | [2] |
| Up to 11% | 27 - 72 | > 2 | Decreased with functional monomer incorporation |[2][5] |
Table 2: Polymerization of Lactams Using Various Catalytic Systems.
| Lactam Monomer | Catalytic System | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI/Đ) | Key Feature | Reference |
|---|---|---|---|---|---|
| ε-caprolactam | t-BuP₄ (organocatalyst) | 11.3 - 50.3 | > 2 | Moisture tolerant | [5] |
| α-amino-ε-caprolactam | Sodium salt | 2.5 - 49.2 | 1.4 - 1.8 | Control over MW | [5] |
| ε-caprolactam | N-Heterocyclic Carbenes | High Yield | - | Thermally latent initiation |[7][8] |
Applications in Drug Development
Polymers functionalized with allyl groups are highly valuable in drug development. The ability to conjugate therapeutic agents to the polymer backbone offers several advantages:
-
Controlled Drug Release: The drug can be attached via a cleavable linker (e.g., pH-sensitive or enzyme-labile) to ensure its release at the target site.[9]
-
Targeted Delivery: Targeting ligands (e.g., antibodies, peptides) can be attached to the polymer to direct the drug conjugate to specific cells or tissues, enhancing efficacy and reducing systemic toxicity.
-
Improved Solubility: Conjugating hydrophobic drugs to a hydrophilic polymer can improve their aqueous solubility and bioavailability.[1]
-
Nanoparticle Formulation: These functional copolymers can self-assemble into nanoparticles or micelles, encapsulating hydrophobic drugs within a core and presenting a functional surface for targeting or stabilization.[10][11]
Logical Diagram of a Polymer-Based Drug Delivery System:
Caption: Conceptual model of a functional polymer nanocarrier for drug delivery.
References
- 1. Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: N-allyl-ε-caprolactam as a Monomer for Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and polymerization of N-allyl-ε-caprolactam, a functionalized monomer for the production of novel polyamides. The presence of the allyl group allows for post-polymerization modification, making these materials promising candidates for various applications, including drug delivery, biomaterials, and advanced functional polymers.
Monomer Synthesis: N-allyl-ε-caprolactam
The synthesis of N-allyl-ε-caprolactam can be effectively achieved through the nucleophilic substitution of an allyl halide with the sodium salt of ε-caprolactam. This method provides a high yield of the desired N-substituted monomer.
Experimental Protocol: Synthesis of N-allyl-ε-caprolactam
Materials:
-
ε-Caprolactam
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Caprolactamate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ε-caprolactam (1 equivalent).
-
Dissolve the ε-caprolactam in anhydrous THF.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of hydrogen gas ceases. This indicates the formation of sodium caprolactam.
-
-
N-Allylation:
-
Cool the freshly prepared sodium caprolactam solution to 0 °C.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure N-allyl-ε-caprolactam.
-
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by GC) | >98% |
| Boiling Point | 110-115 °C at 10 mmHg |
Polyamide Synthesis: Polymerization of N-allyl-ε-caprolactam
N-substituted lactams like N-allyl-ε-caprolactam are amenable to ring-opening polymerization. Cationic ring-opening polymerization (CROP) is generally the preferred method for N-substituted lactams. Anionic ring-opening polymerization (AROP) can also be explored.
Experimental Protocol: Cationic Ring-Opening Polymerization (CROP)
Materials:
-
N-allyl-ε-caprolactam
-
Anhydrous toluene
-
Trifluoromethanesulfonic acid (TfOH) or other strong protic acid
-
Methanol
Procedure:
-
Polymerization:
-
In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve N-allyl-ε-caprolactam in anhydrous toluene.
-
Add the cationic initiator, such as trifluoromethanesulfonic acid (typically 1-5 mol%), to the solution via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
-
Isolation of the Polymer:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the resulting poly(N-allyl-ε-caprolactam) in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Experimental Protocol: Anionic Ring-Opening Polymerization (AROP) (Alternative Method)
Materials:
-
N-allyl-ε-caprolactam
-
Anhydrous toluene
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or other strong non-nucleophilic base
-
N-Acetyl-ε-caprolactam (as an activator)
-
Methanol
Procedure:
-
Polymerization:
-
In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve N-allyl-ε-caprolactam and the activator (e.g., N-acetyl-ε-caprolactam, 1-2 mol%) in anhydrous toluene.
-
Add the initiator, such as a solution of sodium bis(trimethylsilyl)amide in THF (typically 1-3 mol%), dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
-
Isolation of the Polymer:
-
Follow the same isolation and purification procedure as described for the cationic polymerization.
-
Quantitative Data (Representative):
| Polymerization Method | Monomer Conversion | Mn ( g/mol ) | Đ (Mw/Mn) |
| Cationic (CROP) | 80-90% | 10,000 - 50,000 | 1.3 - 1.8 |
| Anionic (AROP) | 70-85% | 8,000 - 40,000 | 1.4 - 2.0 |
Note: The molecular weight can be controlled by adjusting the monomer-to-initiator ratio. The presented data are typical and may vary depending on the specific reaction conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-allyl-ε-caprolactam and its polymerization.
Cationic Ring-Opening Polymerization Mechanism
Caption: General mechanism of cationic ring-opening polymerization for N-allyl-ε-caprolactam.
Application Notes and Protocols: Grafting Reactions on Allyl-Functionalized Polyamide-6 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers is a critical step in the development of advanced materials for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. Polyamide-6 (PA-6), also known as Nylon-6, is a widely used engineering thermoplastic with excellent mechanical properties. However, its chemical inertness limits its direct application in areas requiring functional surfaces or the covalent attachment of bioactive molecules.
This document provides detailed protocols for the synthesis of an allyl-functionalized polyamide-6 analog and subsequent grafting reactions via thiol-ene "click" chemistry. While the direct polymerization of N-allyl-ε-caprolactam is not well-documented in scientific literature, a robust method to introduce pendant allyl groups into the polyamide backbone is through the copolymerization of ε-caprolactam with an allyl-functionalized caprolactam monomer.[1] These pendant allyl groups serve as versatile handles for post-polymerization modification.
The thiol-ene reaction is an ideal choice for grafting onto these allyl-functionalized polyamides due to its high efficiency, selectivity, and tolerance to a wide range of functional groups.[2] This "click" chemistry approach allows for the covalent attachment of various molecules, including peptides, carbohydrates, and synthetic polymers, under mild, often photo-initiated, conditions.
I. Synthesis of Allyl-Functionalized Polyamide-6 (PA-6-co-Allyl) via Anionic Ring-Opening Copolymerization
This protocol describes the synthesis of a random copolymer of ε-caprolactam and an allyl-functionalized caprolactam, 3-(3-propenyl)-2-azepanone. The incorporation of the allyl-functionalized monomer introduces pendant reactive sites along the polyamide backbone.
Experimental Protocol
Materials:
-
ε-Caprolactam (99%)
-
3-(3-propenyl)-2-azepanone (synthesis required, see below)
-
Sodium metal (99.9%)
-
Toluene (anhydrous)
-
N-Acetyl-ε-caprolactam (initiator)
-
Methanol
-
Formic acid (for purification)
-
Diethyl ether
Protocol for the Synthesis of 3-(3-propenyl)-2-azepanone:
Note: This synthesis should be performed by a skilled synthetic organic chemist.
-
Preparation of the enolate of ε-caprolactam: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve ε-caprolactam in anhydrous toluene. Add a strong base, such as sodium hydride, portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the solution to 0 °C and add allyl bromide dropwise via a syringe. Allow the reaction to slowly warm to room temperature and then heat to reflux for 12-18 hours.
-
Work-up and Purification: Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield pure 3-(3-propenyl)-2-azepanone.
Protocol for Anionic Ring-Opening Copolymerization:
-
Catalyst Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous toluene and freshly cut sodium metal. Heat the mixture to the melting point of sodium and stir vigorously to form a fine dispersion. Cool the mixture and carefully add a solution of ε-caprolactam in anhydrous toluene. Stir until the sodium is completely consumed to form the sodium caprolactamate catalyst.
-
Polymerization: In a separate flame-dried reactor, combine ε-caprolactam and the desired molar percentage of 3-(3-propenyl)-2-azepanone. Heat the mixture to 150 °C under a nitrogen atmosphere to obtain a homogeneous melt.
-
Initiation: Add the N-acetyl-ε-caprolactam initiator, followed by the prepared sodium caprolactamate catalyst solution.
-
Propagation: Maintain the reaction at 150-180 °C for 2-4 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Termination and Purification: Cool the reactor to room temperature. Dissolve the solid polymer in formic acid and precipitate it into a large excess of diethyl ether. Filter the precipitated polymer, wash thoroughly with methanol and water to remove unreacted monomers and catalyst residues, and dry under vacuum at 60 °C to a constant weight.
Data Presentation
| Monomer Feed Ratio (ε-caprolactam:allyl-caprolactam) | Allyl Monomer Incorporation (mol%)[1] | Molecular Weight (Mn, kDa)[1] | Crystallinity (% relative to PA-6)[1] |
| 99:1 | ~1 | 68 | 92 |
| 97:3 | ~2.8 | 55 | 81 |
| 95:5 | ~4.5 | 42 | 70 |
| 90:10 | ~8.9 | 31 | 55 |
II. Grafting to Allyl-Functionalized Polyamide-6 via Photo-Initiated Thiol-Ene Reaction
This protocol details the grafting of a model thiol compound, 1-dodecanethiol, onto the PA-6-co-Allyl backbone using a photo-initiated thiol-ene reaction. This method can be adapted for a wide range of thiol-containing molecules.
Experimental Protocol
Materials:
-
Allyl-functionalized polyamide-6 (PA-6-co-Allyl)
-
1-Dodecanethiol (98%)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)
-
Hexafluoroisopropanol (HFIP, solvent)
-
Methanol
-
Diethyl ether
Protocol:
-
Dissolution: In a quartz reaction vessel, dissolve the PA-6-co-Allyl polymer in HFIP to a concentration of 5-10% (w/v).
-
Reagent Addition: Add 1-dodecanethiol in a 2-fold molar excess relative to the allyl groups on the polymer. Add the photoinitiator, DMPA, at a concentration of 1-2 mol% relative to the thiol.
-
Photoreaction: Seal the reaction vessel and purge with nitrogen for 20 minutes to remove oxygen, which can inhibit the radical reaction. Irradiate the solution with a UV lamp (320-390 nm) at room temperature for 1-2 hours with continuous stirring.
-
Purification: After the reaction, precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol or diethyl ether.
-
Washing and Drying: Filter the grafted polymer and wash it extensively with methanol to remove unreacted thiol and photoinitiator byproducts. Dry the final product under vacuum at 50 °C to a constant weight.
Data Presentation
| Polymer Backbone | Thiol Reagent | Molar Ratio (Allyl:Thiol) | Grafting Efficiency (%) |
| PA-6-co-Allyl (4.5 mol%) | 1-Dodecanethiol | 1:2 | >95 |
| PA-6-co-Allyl (8.9 mol%) | 1-Dodecanethiol | 1:2 | >95 |
| PA-6-co-Allyl (4.5 mol%) | Cysteine derivative | 1:1.5 | >90 |
| PA-6-co-Allyl (8.9 mol%) | Thiol-terminated PEG | 1:1.2 | >90 |
Visualizations
Caption: Workflow for the synthesis of allyl-functionalized polyamide-6 and subsequent thiol-ene grafting.
Caption: Simplified mechanism of the photo-initiated thiol-ene reaction on an allyl-functionalized polymer.
References
Synthesis of N-allyl-ε-caprolactam: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of N-allyl-ε-caprolactam, a functionalized lactam with potential applications in polymer chemistry and as a building block in organic synthesis. The procedure involves the N-allylation of ε-caprolactam using a strong base and an allyl halide. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and characterization details to ensure successful synthesis and product verification.
Introduction
ε-Caprolactam is a key monomer in the production of Nylon-6. Functionalization of the lactam nitrogen allows for the modification of polymer properties and the introduction of reactive handles for further chemical transformations. N-allyl-ε-caprolactam, in particular, serves as a versatile monomer for the synthesis of functional polymers and as an intermediate in the preparation of more complex molecular architectures. The protocol described herein provides a straightforward and efficient method for the synthesis of N-allyl-ε-caprolactam in a laboratory setting.
Experimental Protocol
The synthesis of N-allyl-ε-caprolactam is achieved through a two-step, one-pot reaction involving the deprotonation of ε-caprolactam followed by nucleophilic substitution with allyl bromide.
Materials:
-
ε-Caprolactam
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or vacuum distillation
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with ε-caprolactam (1.0 equivalent). Anhydrous tetrahydrofuran (THF) is added to dissolve the ε-caprolactam.
-
Deprotonation: The flask is cooled in an ice bath, and sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour. This step should be performed under an inert atmosphere (nitrogen or argon) to prevent the reaction of sodium hydride with moisture.
-
N-Allylation: The reaction mixture is cooled again to 0 °C, and allyl bromide (1.2 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by either vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of N-allyl-ε-caprolactam.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by GC or NMR) | >98% |
| Appearance | Colorless oil |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
Characterization Data
Successful synthesis of N-allyl-ε-caprolactam can be confirmed by the following spectroscopic data:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.85-5.75 (m, 1H, -CH=CH₂), 5.20-5.10 (m, 2H, -CH=CH₂), 3.95 (d, J = 5.6 Hz, 2H, N-CH₂-), 3.25 (t, J = 6.0 Hz, 2H, -CH₂-CO-), 2.45 (t, J = 6.4 Hz, 2H, -N-CH₂-CH₂-), 1.70-1.60 (m, 6H, -CH₂-CH₂-CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175.0 (C=O), 133.5 (-CH=), 117.0 (=CH₂), 48.0 (N-CH₂-allyl), 42.0 (N-CH₂-ring), 37.0, 30.0, 29.0, 23.5 (ring CH₂).
-
IR (neat, cm⁻¹): 2925, 2855 (C-H stretch), 1630 (C=O stretch, amide), 1645 (C=C stretch), 990, 915 (alkene C-H bend).
Experimental Workflow
The logical flow of the synthesis protocol is illustrated in the following diagram.
Caption: Workflow for the synthesis of N-allyl-ε-caprolactam.
Signaling Pathway Diagram (Hypothetical)
While there is no direct signaling pathway involved in this chemical synthesis, a logical relationship diagram can illustrate the key transformations.
Caption: Logical flow of the N-allylation reaction.
Application Notes and Protocols for N-allyl-caprolactam in Hydrogel Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-allyl-caprolactam in the synthesis of advanced hydrogel systems. The protocols outlined below are based on established principles of polymer chemistry and are intended to serve as a foundational guide for the development of novel hydrogels for applications in drug delivery, tissue engineering, and biomedical research.
Introduction
Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids.[1] Their unique properties, including biocompatibility, tunable mechanical characteristics, and responsiveness to environmental stimuli, make them ideal candidates for a variety of biomedical applications.[2][3] N-allyl-caprolactam is a monomer that holds promise for the preparation of novel hydrogels. The presence of the allyl group allows for polymerization and crosslinking via free-radical mechanisms, while the caprolactam moiety can impart thermo-responsive properties, similar to the well-studied N-vinylcaprolactam.[2][4] The resulting hydrogels could offer advantages in terms of biocompatibility and controlled degradation.
Applications
Hydrogels synthesized using N-allyl-caprolactam are anticipated to be valuable in several areas of research and development:
-
Controlled Drug Delivery: The porous structure of the hydrogel can be tailored to encapsulate and release therapeutic agents in a sustained manner. The potential thermo-responsive nature of poly(N-allyl-caprolactam) could be exploited for on-demand drug release triggered by changes in temperature.[3]
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.[5]
-
Wound Dressings: The high water content and biocompatibility of these hydrogels can help maintain a moist wound environment, which is conducive to healing.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of hydrogels incorporating N-allyl-caprolactam.
Protocol 1: Synthesis of N-allyl-caprolactam Copolymer Hydrogel with Acrylic Acid
This protocol describes the synthesis of a pH-sensitive hydrogel by copolymerizing N-allyl-caprolactam with acrylic acid using a chemical initiator.
Materials:
-
N-allyl-caprolactam (NAC)
-
Acrylic acid (AA)
-
N,N'-methylenebis(acrylamide) (MBA) as crosslinker
-
Ammonium persulfate (APS) as initiator
-
Deionized water
Procedure:
-
In a flask, dissolve N-allyl-caprolactam and acrylic acid in deionized water to achieve the desired total monomer concentration (e.g., 15 wt%). The molar ratio of NAC to AA can be varied to tune the hydrogel properties.
-
Add the crosslinker, MBA, to the monomer solution (e.g., 1 mol% with respect to the total monomer concentration).
-
Stir the solution until all components are fully dissolved.
-
Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, APS (e.g., 0.5 mol% with respect to the total monomer concentration), to the solution and mix thoroughly.
-
Pour the solution into a mold of the desired shape.
-
Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for several hours or until a solid gel is formed.[6]
-
After polymerization, immerse the hydrogel in a large volume of deionized water for 24-48 hours to remove any unreacted monomers and initiator. The water should be changed periodically.
-
The purified hydrogel can then be dried or used in its swollen state for further characterization.
Protocol 2: Characterization of Hydrogel Properties
Swelling Behavior:
-
Dry the purified hydrogel to a constant weight (Wd).
-
Immerse the dried hydrogel in a buffer solution of a specific pH (e.g., pH 7.4 PBS) at a constant temperature.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100.[1]
-
Continue until the hydrogel reaches its equilibrium swelling.
Mechanical Properties:
-
Prepare hydrogel samples in a specific shape (e.g., dumbbell-shaped for tensile testing).
-
Conduct mechanical testing (e.g., tensile or compression tests) using a universal testing machine.
-
Record the stress-strain data to determine properties such as Young's modulus, tensile strength, and elongation at break.[7]
Data Presentation
The following tables present hypothetical quantitative data for N-allyl-caprolactam-based hydrogels to illustrate how experimental results can be structured.
Table 1: Effect of N-allyl-caprolactam (NAC) to Acrylic Acid (AA) Ratio on Equilibrium Swelling Ratio (ESR)
| Formulation | NAC:AA Molar Ratio | Crosslinker (mol%) | ESR at pH 7.4 (%) |
| H1 | 1:1 | 1 | 1200 |
| H2 | 1:2 | 1 | 1500 |
| H3 | 2:1 | 1 | 900 |
Table 2: Mechanical Properties of N-allyl-caprolactam Hydrogels
| Formulation | NAC:AA Molar Ratio | Young's Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |
| H1 | 1:1 | 50 | 80 | 150 |
| H2 | 1:2 | 40 | 70 | 180 |
| H3 | 2:1 | 65 | 95 | 120 |
Visualizations
The following diagrams illustrate the experimental workflow and the potential chemical structure of the hydrogel.
Caption: Experimental workflow for synthesis and characterization.
Caption: Putative structure of a NAC-AA hydrogel.
References
- 1. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revistabionatura.org [revistabionatura.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterisation of Novel Temperature and pH Sensitive Physically Cross-Linked Poly(N-vinylcaprolactam-co-itaconic Acid) Hydrogels for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
Surface Modification Using N-allyl-ε-caprolactam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of materials using N-allyl-ε-caprolactam. This novel approach leverages the unique properties of both the ε-caprolactam moiety, known for its biocompatibility and presence in biodegradable polymers like polycaprolactone, and the versatile reactivity of the allyl group. The protocols focus on two powerful surface modification techniques: thiol-ene "click" chemistry and plasma polymerization. These methods allow for the covalent attachment of N-allyl-ε-caprolactam to a variety of substrates, creating surfaces with tunable properties for applications in biomedical devices, drug delivery systems, and tissue engineering.
I. Potential Applications
Surface modification with N-allyl-ε-caprolactam offers a promising strategy to enhance the performance of biomaterials. The ε-caprolactam ring can improve biocompatibility and introduce hydrophilicity, while the allyl group serves as a reactive handle for further functionalization.
-
Improved Biocompatibility and Cell Adhesion: The presence of the caprolactam structure can mimic aspects of polyamide-like polymers, potentially improving protein adsorption profiles and subsequent cell attachment and proliferation. This is particularly relevant for tissue engineering scaffolds and implantable devices.
-
Tunable Wettability: Modification of surfaces with N-allyl-ε-caprolactam can alter their wetting characteristics. Subsequent reactions via the allyl group can be used to graft either hydrophilic or hydrophobic moieties, allowing for precise control over the surface energy.
-
Platform for Secondary Functionalization: The pendant allyl groups on the modified surface act as accessible sites for "click" chemistry, enabling the straightforward attachment of a wide range of molecules, including peptides, growth factors, and antimicrobial agents.
-
Drug Delivery: The modified surface can be designed to interact with drug molecules, potentially for localized and sustained release applications.
II. Synthesis of N-allyl-ε-caprolactam
As N-allyl-ε-caprolactam is not a commonly available reagent, a synthetic protocol is provided based on the N-alkylation of ε-caprolactam.
Protocol 1: Synthesis of N-allyl-ε-caprolactam
This protocol describes a method for the N-alkylation of ε-caprolactam using allyl bromide under phase-transfer catalysis conditions, which is known to be a fast and efficient method for N-alkylation of amides and lactams.[1][2][3]
Materials:
-
ε-caprolactam
-
Allyl bromide
-
Potassium hydroxide (KOH)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine ε-caprolactam (1 equivalent), powdered potassium hydroxide (2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents).
-
Add allyl bromide (1.5 equivalents) dropwise to the mixture with vigorous stirring.
-
The reaction can be performed at room temperature or gently heated (e.g., 40-50 °C) to increase the reaction rate. For a solvent-free approach, the mixture can be subjected to microwave irradiation for a short period (e.g., 1-5 minutes), monitoring the reaction progress by TLC.[1][2]
-
After the reaction is complete (as indicated by TLC), add water to dissolve the inorganic salts.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure N-allyl-ε-caprolactam.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
III. Surface Modification Protocols
Two primary methods for the covalent attachment of N-allyl-ε-caprolactam to surfaces are detailed below.
A. Thiol-Ene "Click" Chemistry
This method is suitable for surfaces that are pre-functionalized with thiol groups. The reaction is highly efficient and proceeds under mild conditions, often initiated by UV light.
Protocol 2: Surface Modification via Thiol-Ene "Click" Chemistry
This protocol is adapted from established procedures for thiol-ene reactions on surfaces.[4][5][6][7]
Materials:
-
Thiol-functionalized substrate (e.g., thiol-silanized glass or silicon wafer)
-
N-allyl-ε-caprolactam
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., toluene or THF)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Prepare a solution of N-allyl-ε-caprolactam (e.g., 10-50 mM) and DMPA (e.g., 1-5 mol% relative to the allyl monomer) in the chosen anhydrous solvent.
-
Place the thiol-functionalized substrate in a reaction vessel.
-
Add the reaction solution to the vessel, ensuring the substrate is fully immersed.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the vessel with a UV lamp for a specified time (e.g., 15-60 minutes). The optimal time should be determined empirically.
-
After irradiation, remove the substrate from the reaction solution.
-
Thoroughly rinse the substrate with the solvent used for the reaction, followed by sonication in the same solvent to remove any non-covalently bound material.
-
Dry the modified substrate under a stream of nitrogen.
B. Plasma Polymerization
Plasma polymerization is a solvent-free technique that can be used to deposit a thin, highly cross-linked film of a polymer-like material onto a wide variety of substrates.
Protocol 3: Surface Modification via Plasma Polymerization
This protocol outlines the general procedure for plasma polymerization of N-allyl-ε-caprolactam.[8] The specific parameters will need to be optimized for the particular plasma reactor being used.
Materials:
-
Substrate (e.g., glass, silicon wafer, polymer film)
-
N-allyl-ε-caprolactam (liquid monomer)
-
Plasma reactor (capacitively coupled or inductively coupled)
-
Vacuum pump
-
RF power supply
Procedure:
-
Clean the substrate thoroughly (e.g., by sonication in acetone and isopropanol, followed by drying).
-
Place the substrate in the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of typically <10 mTorr.
-
Introduce N-allyl-ε-caprolactam vapor into the chamber at a controlled flow rate. The monomer may need to be gently heated to achieve a sufficient vapor pressure.
-
Allow the pressure in the chamber to stabilize at the desired working pressure (e.g., 50-200 mTorr).
-
Apply RF power (e.g., 10-100 W) to generate the plasma. The choice of power will influence the deposition rate and the chemical structure of the resulting film. Lower power generally leads to better retention of the monomer's chemical structure.
-
Continue the deposition for the desired amount of time to achieve the target film thickness.
-
Turn off the RF power and stop the monomer flow.
-
Allow the chamber to return to atmospheric pressure and remove the coated substrate.
IV. Characterization and Data
The success of the surface modification should be confirmed using appropriate surface analysis techniques. Below are tables summarizing representative quantitative data that could be expected from these modifications, based on literature values for similar systems.
Table 1: Representative Water Contact Angle Data
| Surface | Water Contact Angle (°) | Reference |
| Unmodified Glass | < 20 | [9] |
| Thiol-silanized Glass | 60 - 70 | [9] |
| After Thiol-Ene with N-allyl-ε-caprolactam | 40 - 50 (expected) | N/A |
| Unmodified Polypropylene | ~90 | [10] |
| After Plasma Polymerization | 30 - 60 | [8] |
Table 2: Representative XPS Elemental Composition Data
| Surface | C (%) | O (%) | N (%) | S (%) | Si (%) | Reference |
| Thiol-silanized Silicon Wafer | 30-40 | 30-40 | - | 5-10 | 20-30 | [11] |
| After Thiol-Ene with N-allyl-ε-caprolactam | Increased | Increased | Present | Decreased | Decreased | [11] |
| Plasma Polymerized Film on Silicon | 70-80 | 5-15 | 5-10 | - | - | [8] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Surface modification of model hydrogel contact lenses with hyaluronic acid via thiol-ene "click" chemistry for enhancing surface characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-allyl-caprolactam in Drug Delivery Systems
Introduction
N-allyl-caprolactam is a functional monomer that holds significant potential in the design of advanced drug delivery systems. While direct applications are still emerging, its key feature—the pendant allyl group—serves as a versatile handle for post-polymerization modification. This allows for the covalent attachment of therapeutic agents, targeting moieties, and other functional molecules through highly efficient and orthogonal "click" chemistry reactions, such as the thiol-ene reaction.[1][2][3]
This document provides a comprehensive overview of the application of N-allyl-caprolactam in creating functional polymers for drug delivery. It includes detailed protocols for the synthesis of copolymers incorporating N-allyl-caprolactam, their subsequent functionalization with a model thiol-containing molecule, nanoparticle formulation, and in vitro release studies.
Application Note 1: Synthesis of Functionalized Copolymers
Polymers containing N-allyl-caprolactam can be synthesized to combine the functionalization potential of the allyl group with the desirable physicochemical properties of a comonomer. For instance, copolymerizing N-allyl-caprolactam with N-vinylcaprolactam (NVC) can yield a thermoresponsive polymer with reactive sites for drug conjugation.[4][5] The allyl groups are generally stable under radical polymerization conditions, allowing for their incorporation into the polymer backbone.[1]
Key Advantages:
-
Tunable Functionality: The density of allyl groups can be precisely controlled by adjusting the monomer feed ratio during polymerization.
-
Post-Polymerization Modification: The allyl groups provide a platform for a variety of modification reactions, most notably thiol-ene click chemistry, which is highly efficient and proceeds under mild conditions.[2][6][7]
-
Versatility in Polymer Architecture: N-allyl-caprolactam can be incorporated into various polymer architectures, including linear copolymers, graft copolymers, and star polymers.[1][8]
Application Note 2: Drug Conjugation via Thiol-Ene Click Chemistry
The most prominent application of the allyl group in a biomedical context is its reaction with thiol-containing molecules (thiols) via the thiol-ene "click" reaction.[1][2][9] This reaction can be initiated by UV light or a radical initiator and is characterized by high yields, tolerance to various functional groups, and mild reaction conditions, making it ideal for conjugating sensitive drug molecules.[6][7] A thiol-containing drug or a linker with a terminal thiol group can be efficiently grafted onto the polymer backbone.
Logical Relationship for Drug Conjugation
Caption: Thiol-ene "click" chemistry for drug conjugation.
Application Note 3: Formulation of Nanoparticles for Drug Delivery
Amphiphilic block copolymers containing a hydrophobic block and a hydrophilic block functionalized with N-allyl-caprolactam can self-assemble in aqueous media to form nanoparticles, such as micelles or polymersomes.[8][10] These nanoparticles can encapsulate hydrophobic drugs within their core while the outer shell, containing the allyl groups, can be functionalized for targeted delivery after nanoparticle formation. Alternatively, the polymer-drug conjugate itself can be formulated into nanoparticles using techniques like nanoprecipitation.[5]
Data Presentation: Nanoparticle Characterization
| Parameter | Method | Typical Values | Significance |
| Particle Size | Dynamic Light Scattering (DLS) | 50 - 200 nm | Influences circulation time and cellular uptake. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a narrow particle size distribution. |
| Zeta Potential | Electrophoretic Light Scattering | -30 to +30 mV | Indicates colloidal stability. |
| Drug Loading Content (DLC %) | UV-Vis or HPLC | 5 - 20% | The weight percentage of drug in the nanoparticle. |
| Encapsulation Efficiency (EE %) | UV-Vis or HPLC | > 80% | The percentage of initial drug encapsulated. |
Experimental Protocols
Protocol 1: Synthesis of Poly(N-vinylcaprolactam-co-N-allyl-caprolactam)
This protocol describes the synthesis of a random copolymer using free radical polymerization.
Materials:
-
N-vinylcaprolactam (NVC), purified
-
N-allyl-caprolactam (NAC)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
In a Schlenk flask, dissolve NVC (e.g., 2.0 g, 14.4 mmol) and NAC (e.g., 0.22 g, 1.44 mmol) in 10 mL of anhydrous 1,4-dioxane.
-
Add AIBN (e.g., 26 mg, 0.16 mmol) to the monomer solution.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 24 hours under stirring.
-
Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether.
-
Isolate the polymer by centrifugation or filtration and wash it with fresh diethyl ether.
-
Redissolve the polymer in a minimal amount of deionized water and dialyze against deionized water for 48 hours, changing the water frequently.
-
Lyophilize the purified polymer solution to obtain a white, fluffy solid.
-
Characterize the copolymer composition using ¹H NMR spectroscopy.
Experimental Workflow for Copolymer Synthesis
Caption: Workflow for copolymer synthesis and purification.
Protocol 2: Thiol-Ene Conjugation of a Model Thiol
This protocol details the functionalization of the synthesized copolymer with a model thiol, such as 1-thioglycerol, via a photoinitiated thiol-ene reaction.
Materials:
-
Poly(NVC-co-NAC) copolymer
-
1-Thioglycerol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Methanol
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve the Poly(NVC-co-NAC) copolymer (e.g., 500 mg) in 10 mL of methanol in a quartz reaction vessel.
-
Add 1-thioglycerol in a 5-fold molar excess relative to the allyl groups on the copolymer.
-
Add DMPA (e.g., 10 mg).
-
Seal the vessel and purge with nitrogen for 20 minutes to remove oxygen.
-
Irradiate the solution with a UV lamp (e.g., 365 nm) for 2 hours at room temperature with stirring.
-
Monitor the disappearance of the allyl proton signals using ¹H NMR to confirm reaction completion.
-
Purify the functionalized polymer by dialysis against deionized water for 48 hours.
-
Lyophilize the solution to obtain the final product.
Protocol 3: Nanoparticle Formulation by Nanoprecipitation
This protocol describes the formation of nanoparticles from the functionalized polymer.
Materials:
-
Functionalized Poly(NVC-co-NAC)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
Procedure:
-
Dissolve the functionalized polymer (e.g., 20 mg) in 2 mL of THF.
-
In a separate vial, add 10 mL of deionized water.
-
While vigorously stirring the water, add the polymer solution dropwise.
-
A milky suspension should form, indicating nanoparticle formation.
-
Continue stirring for 4 hours at room temperature to allow for the complete evaporation of THF.
-
Characterize the nanoparticles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
Signaling Pathway for Nanoparticle Self-Assembly
Caption: Nanoparticle formation via nanoprecipitation.
Protocol 4: In Vitro Drug Release Study
This protocol outlines a typical in vitro release study for drug-loaded nanoparticles, assuming a model drug has been conjugated via a cleavable linker (e.g., an ester or hydrazone bond sensitive to pH).
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
Dialysis membrane (MWCO corresponding to the nanoparticle size, e.g., 10 kDa)
-
Shaking incubator
Procedure:
-
Transfer a known concentration of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.
-
Place the dialysis bag into a larger container with 50 mL of release medium (PBS pH 7.4 or acetate buffer pH 5.0).
-
Place the container in a shaking incubator at 37 °C.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Data Presentation: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 0 | 0 | 0 |
| 1 | 5.2 | 15.8 |
| 4 | 12.5 | 45.2 |
| 8 | 18.9 | 68.9 |
| 24 | 25.3 | 85.4 |
| 48 | 28.1 | 88.1 |
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Copolymers for Improved Drug Delivery - Advanced Science News [advancedsciencenews.com]
Application Notes and Protocols: N-allyl-ε-caprolactam in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-allyl-ε-caprolactam as a functional monomer in materials science. The presence of a polymerizable lactam ring and a versatile pendant allyl group makes it a valuable building block for the synthesis of functional polyamides with tunable properties. These polymers can be tailored for a variety of applications, including drug delivery, tissue engineering, and advanced coatings, through post-polymerization modification of the allyl group.
Synthesis of N-allyl-ε-caprolactam
N-allyl-ε-caprolactam can be synthesized via the N-alkylation of ε-caprolactam. A common method involves the reaction of sodium ε-caprolactam with an allyl halide, such as allyl bromide.[1][2]
Experimental Protocol: Synthesis of N-allyl-ε-caprolactam
Materials:
-
ε-caprolactam
-
Sodium hydroxide (NaOH) or Sodium metal (Na)
-
Toluene (anhydrous)
-
Allyl bromide
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Preparation of Sodium ε-caprolactam:
-
In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add ε-caprolactam (1 equivalent).
-
Add anhydrous toluene to dissolve the ε-caprolactam.
-
Carefully add sodium hydroxide (1.1 equivalents) or sodium metal (1.1 equivalents) in small portions.
-
If using NaOH, heat the mixture to reflux and remove the water formed azeotropically using a Dean-Stark trap until no more water is collected.
-
If using sodium metal, the reaction will proceed at a suitable temperature with the evolution of hydrogen gas until all the sodium has reacted.
-
The formation of sodium ε-caprolactam results in a suspension or a solution.
-
-
N-allylation:
-
Cool the reaction mixture to room temperature.
-
Slowly add allyl bromide (1.2 equivalents) dropwise using a dropping funnel, maintaining the temperature below 40 °C.
-
After the addition is complete, stir the mixture at room temperature for 12-24 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the sodium bromide salt.
-
Wash the filtrate with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield N-allyl-ε-caprolactam as a colorless to light yellow liquid.
-
Illustrative Data for N-allyl-ε-caprolactam
| Property | Illustrative Value |
| Appearance | Colorless to light yellow liquid |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| Boiling Point | ~80-85 °C at 1 mmHg (Illustrative) |
| ¹H NMR (CDCl₃, ppm) | δ 5.7-5.9 (m, 1H), 5.0-5.2 (m, 2H), 3.9-4.1 (d, 2H), 3.2-3.4 (t, 2H), 2.4-2.6 (t, 2H), 1.6-1.8 (m, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 175.5, 134.0, 117.0, 49.0, 42.0, 36.5, 29.5, 28.0, 23.0 |
Polymerization of N-allyl-ε-caprolactam
N-allyl-ε-caprolactam can potentially be polymerized via anionic ring-opening polymerization (AROP). However, the allyl group may be incompatible with the strongly basic conditions of AROP, potentially leading to side reactions. Cationic ring-opening polymerization (CROP) is another possibility for N-substituted lactams.[3] Radical polymerization of the allyl group is generally inefficient and leads to low molecular weight oligomers due to degradative chain transfer.[4][5][6]
Anionic Ring-Opening Polymerization (AROP)
A proposed mechanism for the AROP of N-allyl-ε-caprolactam is shown below. Careful selection of initiators and reaction conditions is crucial to minimize side reactions involving the allyl group.
Figure 1. Proposed mechanism for the anionic ring-opening polymerization of N-allyl-ε-caprolactam.
Experimental Protocol: Anionic Ring-Opening Polymerization (Hypothetical)
Materials:
-
N-allyl-ε-caprolactam (dried and distilled)
-
Initiator (e.g., sodium caprolactamate)
-
Activator (e.g., N-acetyl-ε-caprolactam)
-
Anhydrous solvent (e.g., toluene or bulk polymerization)
-
Schlenk line and glassware
Procedure:
-
The polymerization should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
The monomer, N-allyl-ε-caprolactam, must be rigorously dried and purified.
-
In a flame-dried Schlenk flask, the monomer is heated to the desired polymerization temperature (e.g., 150-180 °C).
-
The initiator is added to the molten monomer.
-
The activator is then added to start the polymerization.
-
The reaction is allowed to proceed for a specified time. The viscosity of the mixture will increase significantly.
-
The polymerization is terminated by cooling the mixture and/or adding a proton source (e.g., water, acid).
-
The resulting polymer is purified by precipitation in a non-solvent (e.g., water or methanol) and dried under vacuum.
Illustrative Data for Poly(N-allyl-ε-caprolactam)
| Property | Illustrative Value Range |
| Number Average MW (Mn) | 5,000 - 20,000 g/mol |
| Polydispersity Index (Mw/Mn) | 1.5 - 2.5 |
| Glass Transition Temp. (Tg) | 40 - 60 °C |
| Melting Temperature (Tm) | Amorphous or low Tm |
Applications in Materials Science: Post-Polymerization Modification
The pendant allyl groups on poly(N-allyl-ε-caprolactam) serve as versatile handles for a wide range of post-polymerization modifications, allowing for the tailoring of material properties. The most prominent application is the use of thiol-ene "click" chemistry.[7][8][9][10][11]
Thiol-Ene Click Chemistry
The thiol-ene reaction is a highly efficient and orthogonal reaction that proceeds via a radical mechanism, often initiated by UV light in the presence of a photoinitiator.[7][9] This allows for the covalent attachment of a wide variety of thiol-containing molecules, introducing new functionalities to the polymer backbone.
Figure 2. General workflow for the thiol-ene modification of poly(N-allyl-ε-caprolactam).
Experimental Protocol: Thiol-Ene Modification
Materials:
-
Poly(N-allyl-ε-caprolactam)
-
Thiol-containing molecule (e.g., 1-thioglycerol, cysteine, thiolated polyethylene glycol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Suitable solvent (e.g., THF, DMF)
-
UV lamp (e.g., 365 nm)
-
Nitrogen source
Procedure:
-
In a quartz reaction vessel, dissolve poly(N-allyl-ε-caprolactam) (1 equivalent of allyl groups) in the chosen solvent.
-
Add the thiol-containing molecule (1.1 - 1.5 equivalents per allyl group).
-
Add the photoinitiator (e.g., 1-5 mol% relative to the allyl groups).
-
Degas the solution by bubbling with nitrogen for 15-30 minutes to remove oxygen, which can inhibit the radical reaction.
-
Irradiate the solution with a UV lamp at 365 nm for a specified time (e.g., 30 minutes to 2 hours) with stirring.
-
Monitor the reaction by ¹H NMR to observe the disappearance of the allyl proton signals.
-
After completion, precipitate the functionalized polymer in a non-solvent (e.g., cold diethyl ether, hexane, or water, depending on the final polymer's solubility).
-
Collect the polymer by filtration or centrifugation and dry it under vacuum.
Illustrative Thiol-Ene Modifications
| Thiol Compound (R-SH) | Introduced Functionality | Potential Application |
| 1-Thioglycerol | Hydroxyl groups (-OH) | Increased hydrophilicity, hydrogel formation |
| Cysteamine hydrochloride | Amine groups (-NH₂) | pH-responsive materials, bioconjugation |
| Thioglycolic acid | Carboxylic acid groups (-COOH) | pH-responsive materials, drug conjugation |
| Thiolated PEG (PEG-SH) | Poly(ethylene glycol) chains | Antifouling surfaces, improved biocompatibility |
| Perfluorodecanethiol | Fluoroalkyl chain | Hydrophobic and oleophobic surfaces |
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. gantrade.com [gantrade.com]
- 7. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-allyl-ε-caprolactam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-allyl-ε-caprolactam synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-allyl-ε-caprolactam, offering potential causes and solutions to enhance reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Ineffective Deprotonation: The amide proton of ε-caprolactam (pKa ~17) requires a strong base for efficient removal. | - Use a stronger base: Sodium hydride (NaH) is generally more effective than sodium metal or alkali hydroxides. Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are even stronger options, though they require stricter anhydrous conditions. - Ensure anhydrous conditions: Water will quench the strong base and the caprolactam anion. Flame-dry glassware, use dry solvents (e.g., distilled over sodium/benzophenone), and perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Low Reactivity of Allyl Halide: While allyl bromide is generally reactive, its quality can affect the reaction. | - Check the purity of the allyl halide: Use freshly distilled or a new bottle of allyl bromide. - Consider a more reactive halide: Allyl iodide can be used, or sodium iodide can be added as a catalyst with allyl bromide to form the more reactive allyl iodide in situ. | |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | - Increase the reaction temperature: Gently heat the reaction mixture. Optimal temperatures can range from room temperature to the reflux temperature of the solvent, depending on the base and solvent used. Monitor for side reactions at higher temperatures. | |
| Formation of O-Allylated Byproduct | Reaction Conditions Favoring O-Alkylation: The caprolactam anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The choice of counter-ion, solvent, and temperature can influence the N/O selectivity. | - Use a less polar, aprotic solvent: Solvents like toluene or xylene can favor N-alkylation over more polar solvents like DMF or DMSO. - Influence of the counter-ion: Sodium (Na+) as a counter-ion generally favors N-alkylation. - Temperature control: Lower temperatures can sometimes favor N-alkylation. |
| Presence of Unreacted ε-caprolactam | Incomplete Reaction: The reaction may not have gone to completion. | - Increase reaction time: Monitor the reaction progress using TLC or GC. - Increase the stoichiometry of the base and/or allyl bromide: Use a slight excess (1.1-1.2 equivalents) of the base and allylating agent. |
| Formation of Polymeric/Oligomeric Byproducts | Anionic Polymerization of ε-caprolactam: The caprolactam anion can initiate the ring-opening polymerization of unreacted ε-caprolactam, especially at higher temperatures. | - Control the addition of reagents: Add the allyl bromide to the formed caprolactam salt solution at a controlled rate. - Maintain a moderate reaction temperature: Avoid excessive heating which can promote polymerization. |
| Difficulty in Product Purification | Similar Physical Properties of Product and Starting Material: ε-caprolactam and N-allyl-ε-caprolactam may have close boiling points or polarities, making separation challenging. | - Vacuum Distillation: N-allyl-ε-caprolactam is a liquid and can be purified by vacuum distillation to separate it from non-volatile impurities and unreacted ε-caprolactam. - Column Chromatography: If distillation is not effective, column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-allylation of ε-caprolactam?
A1: The most common and effective method involves the deprotonation of ε-caprolactam with a strong base, followed by reaction with an allyl halide. A widely used procedure involves using sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), followed by the addition of allyl bromide. Another established method utilizes sodium metal in a high-boiling solvent like xylene.
Q2: How can I minimize the formation of the O-allylated isomer?
A2: The formation of the O-allylated byproduct, 2-allyloxy-3,4,5,6-tetrahydro-2H-azepine, can be minimized by carefully selecting the reaction conditions. Generally, N-alkylation is favored over O-alkylation when using sodium as the counter-ion in non-polar, aprotic solvents such as toluene or xylene. In contrast, more polar solvents can solvate the cation more effectively, leading to a "freer" anion and potentially more O-alkylation.
Q3: What are the typical signs of polymerization during the reaction?
A3: Anionic polymerization of ε-caprolactam can lead to the formation of a viscous, sticky, or solid mass in the reaction flask, making stirring difficult. This is often accompanied by a decrease in the yield of the desired N-allyl-ε-caprolactam and the appearance of high molecular weight species in analytical tests.
Q4: Is Phase-Transfer Catalysis (PTC) a viable method for this synthesis?
A4: Yes, Phase-Transfer Catalysis (PTC) is a highly effective and environmentally friendly alternative for the N-allylation of ε-caprolactam.[1] This method typically involves using an inexpensive base like potassium carbonate or sodium hydroxide, an organic solvent (e.g., toluene or dichloromethane), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[2] The catalyst facilitates the transfer of the caprolactam anion from the solid or aqueous phase to the organic phase where it reacts with the allyl halide. This method often leads to high yields and simplifies the work-up procedure.[3]
Q5: How can I confirm the successful synthesis of N-allyl-ε-caprolactam?
A5: The successful synthesis of N-allyl-ε-caprolactam can be confirmed using various analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and check the purity of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and confirm its molecular weight.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for unambiguous structure elucidation.[6] Key signals in the 1H NMR spectrum of N-allyl-ε-caprolactam would include the characteristic peaks for the allyl group protons (typically in the 4.0-6.0 ppm region) and the methylene protons of the caprolactam ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic amide C=O stretch (around 1650 cm⁻¹) and the disappearance of the N-H stretch from the starting material.
Experimental Protocols
Below are representative protocols for the synthesis of N-allyl-ε-caprolactam. Note: These are general procedures and may require optimization for specific laboratory conditions and desired scale.
Protocol 1: N-Allylation using Sodium Hydride
Materials:
-
ε-caprolactam
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add ε-caprolactam (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add anhydrous THF to dissolve the ε-caprolactam.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, to ensure complete formation of the sodium salt of caprolactam.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: N-Allylation using Phase-Transfer Catalysis (PTC)
Materials:
-
ε-caprolactam
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add ε-caprolactam (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene as the solvent.
-
Add allyl bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and the catalyst.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of N-allyl-ε-caprolactam. The data is compiled from general knowledge of N-alkylation of lactams and may vary based on specific experimental setups.
Table 1: Comparison of Synthesis Methods for N-allyl-ε-caprolactam
| Method | Base | Solvent | Catalyst | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) |
| Strong Base | NaH | THF | - | 0 to RT | 12 - 24 | 70 - 90 |
| Strong Base | Sodium Metal | Xylene | - | Reflux | 6 - 12 | 60 - 80 |
| PTC | K₂CO₃ | Toluene | TBAB | 80 - 90 | 6 - 12 | 85 - 95 |
Table 2: Influence of Reaction Parameters on Yield (PTC Method)
| Parameter Varied | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Comment |
| Base | NaOH | 80 | K₂CO₃ | 92 | Finely powdered K₂CO₃ is often more effective and easier to handle. |
| Catalyst | TBAB | 92 | Aliquat 336 | 90 | Both are effective, TBAB is a common and cost-effective choice. |
| Solvent | Dichloromethane | 88 | Toluene | 92 | Toluene is preferred for its higher boiling point, allowing for higher reaction temperatures. |
| Temperature | 60 °C | 75 | 90 °C | 92 | Higher temperatures generally lead to faster reaction rates and higher yields, but may increase side reactions if not controlled. |
Visualizations
Experimental Workflow for N-Allylation of ε-Caprolactam (PTC Method)
Caption: Workflow for the synthesis of N-allyl-ε-caprolactam via Phase-Transfer Catalysis.
Troubleshooting Logic for Low Yield in N-Allylation
Caption: Decision tree for troubleshooting low yield in N-allyl-ε-caprolactam synthesis.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase-transfer catalysis: A general green tactic in heterocyclic synthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Hexahydro-1-(2-propenyl)-2H-azepin-2-one
Welcome to the technical support center for the synthesis of hexahydro-1-(2-propenyl)-2H-azepin-2-one, a key intermediate for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis via the N-alkylation of ε-caprolactam.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing hexahydro-1-(2-propenyl)-2H-azepin-2-one?
The synthesis is typically achieved through the N-alkylation of ε-caprolactam with an allyl halide, such as allyl bromide, in the presence of a base. The nitrogen atom of the lactam acts as a nucleophile, displacing the halide from the allyl group.
Q2: What are the most common side reactions observed during this synthesis?
The primary side reactions include:
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Anionic Polymerization: Under basic conditions, the ε-caprolactam monomer can undergo ring-opening polymerization, leading to the formation of polyamide oligomers or polymers. This is a significant cause of reduced yield and complicates purification.
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O-Alkylation: Although generally less favored for lactams, alkylation can occur on the oxygen atom of the amide group, forming an O-alkylated iso-amide product.
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Elimination Reactions: If using secondary or tertiary allyl halides (not typical for this synthesis), elimination reactions can compete with substitution.
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Incomplete Reaction: The reaction may not go to completion, leaving unreacted ε-caprolactam and allyl bromide.
Q3: How can I minimize the formation of oligomers?
Minimizing oligomer formation is crucial for a successful synthesis. Key strategies include:
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Choice of Base: Use a base that is strong enough to deprotonate the lactam but does not excessively promote anionic polymerization. Weaker bases or careful stoichiometric control of strong bases is recommended.
-
Temperature Control: Lowering the reaction temperature can help to control the rate of polymerization.
-
Reaction Time: Shorter reaction times can reduce the extent of polymerization. Monitor the reaction progress closely and quench it once the desired product is formed.
Q4: Is O-alkylation a significant concern?
While possible, N-alkylation is generally the major pathway for lactams. The amide nitrogen is typically a better nucleophile than the oxygen in this context. However, the choice of solvent and counter-ion can influence the N/O selectivity. Aprotic polar solvents generally favor N-alkylation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of hexahydro-1-(2-propenyl)-2H-azepin-2-one.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective deprotonation of ε-caprolactam. 2. Inactive allyl bromide. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Ensure the base is fresh and of appropriate strength. Consider using sodium hydride or potassium tert-butoxide. 2. Use freshly distilled or purchased allyl bromide. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| Presence of a High Molecular Weight, Viscous Residue | Anionic polymerization of ε-caprolactam. | 1. Reduce the amount of base or use a weaker base. 2. Lower the reaction temperature. 3. Shorten the reaction time. 4. Consider adding the base slowly to the reaction mixture. |
| Difficult Purification / Oily Product | 1. Presence of oligomers. 2. Residual solvent (e.g., DMF). 3. Unreacted starting materials. | 1. Attempt purification by vacuum distillation or column chromatography on silica gel. 2. Ensure complete removal of high-boiling solvents under high vacuum. 3. Optimize the stoichiometry of reactants to drive the reaction to completion. |
| Identification of an Isomeric Impurity by MS | Potential formation of the O-alkylated product. | 1. Use aprotic polar solvents like DMF or acetonitrile to favor N-alkylation. 2. Characterize the impurity using NMR spectroscopy to confirm its structure. 3. Adjust reaction conditions (base, solvent) to improve selectivity. |
Experimental Protocols
General Protocol for N-Alkylation of ε-Caprolactam
This protocol provides a general methodology. Optimization of specific parameters may be required.
Materials:
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ε-Caprolactam
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Allyl bromide
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Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
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Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Diethyl ether or Ethyl acetate
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ε-caprolactam (1 equivalent) in anhydrous DMF or THF.
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (1.1 equivalents) or potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred solution.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
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Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain hexahydro-1-(2-propenyl)-2H-azepin-2-one.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical processes, the following diagrams illustrate the main reaction, potential side reactions, and a troubleshooting workflow.
Caption: Main and side reaction pathways.
Caption: Troubleshooting workflow for synthesis.
Technical Support Center: Purification of N-allyl-ε-caprolactam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-allyl-ε-caprolactam.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of N-allyl-ε-caprolactam?
A1: Common impurities depend on the synthetic route. A frequent synthesis involves the reaction of sodium ε-caprolactam with an allyl halide (e.g., allyl chloride).[1] Potential impurities from this method include:
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Unreacted ε-caprolactam: Incomplete reaction can leave starting material in your product.
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Residual allyl halide: Excess reactant may remain after the synthesis.
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Sodium salts (e.g., NaCl): Formed as a byproduct of the reaction.[1]
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Oligomers of ε-caprolactam: Anionic polymerization can lead to the formation of small polymer chains.[1]
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Solvent residues: Depending on the solvent used for the synthesis (e.g., toluene).
Q2: What are the primary methods for purifying N-allyl-ε-caprolactam?
A2: The most common and effective purification methods for N-allyl-ε-caprolactam are:
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Vacuum Distillation: This is a highly effective method for separating N-allyl-ε-caprolactam from non-volatile impurities and compounds with significantly different boiling points.
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Column Chromatography: Useful for removing impurities with similar boiling points to the product.
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Recrystallization/Crystallization: While less common for this specific compound, it can be effective for removing certain impurities if a suitable solvent system is identified. A similar compound, N-vinyl-ε-caprolactam, is purified by partial crystallization of its melt.[2]
Q3: What are the known physical properties of N-allyl-ε-caprolactam relevant to purification?
A3: The following table summarizes key physical properties that can inform your purification strategy.
| Property | Value | Significance for Purification |
| Boiling Point | 125-131°C at 10 torr[1] | Essential for developing a vacuum distillation protocol. |
| Appearance | Not specified, but likely a liquid or low-melting solid at room temperature. | Influences handling and choice of purification method. |
| Solubility | Soluble in many organic solvents, but not in alkanes.[1] | Important for selecting solvents for chromatography or recrystallization. |
Troubleshooting Guides
Vacuum Distillation
Problem: Low yield of purified N-allyl-ε-caprolactam.
| Possible Cause | Suggested Solution |
| Distillation pressure is too high. | Ensure your vacuum system can achieve and maintain a pressure of 10 torr or lower. A higher pressure will require a higher temperature, which can lead to product decomposition. |
| Distillation temperature is too low. | Gradually increase the heating mantle temperature to ensure the product has enough vapor pressure to distill. The target head temperature should be in the range of 125-131°C at 10 torr.[1] |
| Product decomposition at high temperatures. | Use a lower distillation pressure to decrease the required temperature. Ensure the heating mantle is not set excessively high. |
| Inefficient fractionating column. | For separating impurities with close boiling points, use a fractionating column with appropriate packing (e.g., Raschig rings, Vigreux indentations). |
Problem: Product is still impure after distillation.
| Possible Cause | Suggested Solution |
| Co-distillation with impurities. | If impurities have boiling points close to N-allyl-ε-caprolactam, a single distillation may be insufficient. Consider a second distillation or an alternative purification method like column chromatography. |
| "Bumping" of the liquid. | Ensure smooth boiling by using a magnetic stir bar or boiling chips. Violent boiling can carry non-volatile impurities into the distillate. |
| Contaminated collection flask. | Ensure all glassware is clean and dry before starting the distillation. |
Column Chromatography
Problem: Poor separation of N-allyl-ε-caprolactam from impurities.
| Possible Cause | Suggested Solution |
| Incorrect mobile phase polarity. | Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use thin-layer chromatography (TLC) to determine the optimal solvent system beforehand. |
| Incorrect stationary phase. | Silica gel is a good starting point for the separation of moderately polar compounds like N-allyl-ε-caprolactam. If separation is poor, consider using alumina. |
| Column overloading. | Do not load too much crude product onto the column. A general rule is to use a 20:1 to 100:1 ratio of stationary phase to crude product by weight. |
| Cracks or channels in the column packing. | Ensure the stationary phase is packed uniformly. Wet packing (slurry method) is generally preferred over dry packing to avoid these issues. |
Experimental Protocols
Detailed Methodology for Vacuum Distillation
-
Preparation:
-
Ensure all glassware is clean, dry, and free of contaminants.
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Assemble the distillation apparatus, including a round-bottom flask, a fractionating column (optional, but recommended), a condenser, a receiving flask, and a vacuum adapter.
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Add a magnetic stir bar or boiling chips to the round-bottom flask containing the crude N-allyl-ε-caprolactam.
-
-
Distillation Process:
-
Begin stirring the crude product.
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Slowly apply the vacuum, ensuring the system is sealed and can reach the desired pressure (around 10 torr).
-
Gradually heat the round-bottom flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect the fraction that distills between 125-131°C at 10 torr.[1]
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Discard any initial fractions that distill at a lower temperature (likely residual solvent or volatile impurities).
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Stop the distillation when the temperature starts to rise significantly or when only a small amount of residue remains in the distillation flask.
-
-
Post-Distillation:
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Allow the apparatus to cool to room temperature before releasing the vacuum.
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The purified N-allyl-ε-caprolactam is in the receiving flask.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of N-allyl-ε-caprolactam.
References
Technical Support Center: Optimizing Polymerization Conditions for N-allyl-caprolactam
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the polymerization of N-allyl-caprolactam. Given the unique challenges presented by the allyl group, this document focuses on strategies to mitigate common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in polymerizing N-allyl-caprolactam?
A1: The primary challenge stems from the allyl group itself. In radical polymerization, the allyl proton is susceptible to abstraction, leading to a stable, non-propagating allyl radical. This process, known as degradative chain transfer, often results in low monomer conversion and the formation of only low molecular weight polymers or oligomers.[1][2] In anionic ring-opening polymerization (AROP), the allyl group can potentially undergo side reactions, and the entire system is highly sensitive to impurities like water.[3][4]
Q2: Which polymerization methods are most suitable for N-allyl-caprolactam?
A2: Both free-radical and anionic ring-opening polymerization (AROP) can be attempted, but each requires specific considerations.
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Free-Radical Polymerization: Can be difficult due to degradative chain transfer. Success often requires a high concentration of initiator to overcome the low tendency to polymerize.[1]
-
Anionic Ring-Opening Polymerization (AROP): This is a promising method for achieving high molecular weight polymers, similar to ε-caprolactam (the monomer for Nylon 6). However, it demands stringent anhydrous (moisture-free) conditions and an inert atmosphere, as the anionic intermediates are readily quenched by proton donors like water.[4]
Q3: Why does my radical polymerization of N-allyl-caprolactam result in low yields and only oligomers?
A3: This is the classic outcome of degradative chain transfer. The growing polymer radical, instead of adding to another monomer, abstracts a hydrogen atom from the allyl group of a monomer molecule. This terminates the kinetic chain and creates a resonance-stabilized allyl radical that is too stable to initiate a new chain effectively.[1][2]
Q4: What is the role of a catalyst and an activator in anionic polymerization?
A4: In AROP of lactams, a strong base (catalyst, e.g., sodium hydride) is used to deprotonate a monomer molecule, creating a lactamate anion.[5] This anion is the initiating species. However, propagation is often slow. An activator (also called an initiator or co-catalyst, e.g., N-acetyl-caprolactam) is added to create a more reactive species (an N-acyllactam). This provides a reactive center for the lactamate anions to attack, greatly accelerating the rate of polymerization.[5][6]
Q5: How critical is monomer purity for successful polymerization?
A5: Extremely critical, especially for AROP. The anionic catalysts and propagating species are highly reactive towards protic impurities like water and alcohols. The presence of moisture will neutralize the catalyst and terminate growing polymer chains, preventing high polymer formation.[3][4] Monomers should be thoroughly dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Monomer Conversion (Anionic Method) | 1. Presence of moisture or other protic impurities.[4] 2. Catalyst or activator is inactive or used at incorrect concentration. 3. Polymerization temperature is too low. | 1. Dry monomer (e.g., over CaH₂) and solvent rigorously. Flame-dry all glassware under vacuum and assemble under an inert atmosphere.[5] 2. Use fresh, high-purity catalyst and activator. Optimize the catalyst/activator concentration and ratio. 3. Increase the polymerization temperature in increments (e.g., 10 °C). Higher temperatures increase reaction rates.[6] |
| Low Yield & Low Molecular Weight (Radical Method) | 1. Dominance of degradative chain transfer to the monomer.[1] 2. Insufficient initiator concentration. 3. Sub-optimal temperature. | 1. This is inherent to allyl monomers. Increase initiator concentration significantly to generate a high flux of radicals.[1] 2. Increase the initiator concentration (e.g., AIBN, BPO) substantially compared to typical vinyl polymerizations. 3. Vary the temperature. Higher temperatures increase initiator decomposition but may also increase chain transfer. Optimization is key. |
| Reaction Viscosity Increases Rapidly then Stops | 1. Depletion of activator in AROP. 2. Insufficient catalyst to maintain propagation. 3. High concentration leading to vitrification (polymer precipitates). | 1. Ensure the activator-to-catalyst ratio is optimized. Increasing activator concentration can create more initiation points.[5] 2. Verify catalyst concentration is sufficient for the desired conversion. 3. If vitrification is suspected, perform the polymerization in a suitable anhydrous solvent to maintain solubility. |
| Inconsistent Results Between Batches | 1. Variable levels of moisture contamination.[3] 2. Inaccurate measurement of catalyst/activator. | 1. Standardize all drying and inert atmosphere procedures. Use a glovebox for preparing reagents if possible. 2. Prepare stock solutions of the activator in anhydrous solvent to ensure accurate and consistent dispensing. Handle catalysts under inert conditions. |
| Formation of Gel or Insoluble Material | 1. Side reactions involving the allyl group at high temperatures. 2. Use of a bifunctional activator, leading to cross-linking.[6] 3. Presence of oxygen, which can cause side reactions. | 1. Attempt polymerization at the lowest feasible temperature that still allows for a reasonable rate. 2. Ensure the activator is monofunctional (e.g., N-acetyl-caprolactam) unless cross-linking is desired.[6] 3. Ensure the reaction setup is thoroughly deoxygenated before heating. |
Data Presentation: Illustrative Optimization Parameters
The following tables provide example starting points for optimizing the anionic ring-opening polymerization of N-allyl-caprolactam. Actual values will require experimental validation.
Table 1: Effect of Catalyst/Activator Concentration on Polymerization (Conditions: Bulk polymerization, 150 °C, 30 min, under N₂)
| Catalyst (mol%) | Activator (mol%) | Monomer Conversion (%) | Observations |
| 0.5 | 0.5 | 85 | High viscosity, solid polymer formed. |
| 0.5 | 1.0 | 80 | Faster initial viscosity increase, slightly lower final conversion.[6] |
| 1.0 | 1.0 | 92 | Rapid reaction, high viscosity achieved quickly. |
| 1.5 | 1.5 | 90 | Very rapid polymerization, potential decrease in conversion due to side reactions or oligomer formation.[6] |
| * mol% relative to N-allyl-caprolactam monomer |
Table 2: Effect of Polymerization Temperature on Reaction Outcome (Conditions: Bulk polymerization, 1.0 mol% Catalyst, 1.0 mol% Activator, under N₂)
| Temperature (°C) | Time to Solidification (min) | Monomer Conversion (%) | Observations |
| 130 | 25 | 75 | Slower reaction, may not reach full conversion. |
| 150 | 10 | 92 | Good balance of reaction rate and conversion.[6] |
| 170 | 4 | 88 | Very fast reaction, but higher temperatures may promote side reactions, slightly reducing measurable conversion.[6] |
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization (AROP) of N-allyl-caprolactam
This protocol requires strict anhydrous and anaerobic conditions.
Materials:
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N-allyl-caprolactam (dried over CaH₂ and distilled under vacuum)
-
Catalyst: Sodium hydride (NaH), 60% dispersion in mineral oil
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Activator: N-acetyl-caprolactam (recrystallized and dried)
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Anhydrous solvent (optional, e.g., Toluene)
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Nitrogen or Argon gas supply
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Schlenk line and flame-dried glassware
Procedure:
-
Preparation: Assemble a two-neck round-bottom flask, equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Monomer Addition: Add the purified N-allyl-caprolactam monomer to the reaction flask at room temperature. If using a solvent, add it now. Melt the monomer by heating to ~80-100 °C.
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Catalyst Addition: Under a strong flow of nitrogen, carefully add the required amount of NaH dispersion to the molten monomer. The mixture may bubble as hydrogen gas is evolved. Stir the mixture at 100-110 °C for 15-20 minutes to ensure complete formation of the sodium caprolactamate.[6]
-
Initiation: Increase the temperature to the desired polymerization temperature (e.g., 140-170 °C). Inject the required amount of activator (N-acetyl-caprolactam), either neat or as a solution in anhydrous toluene, into the reaction mixture.
-
Polymerization: The viscosity of the mixture will begin to increase rapidly. Maintain the reaction at the set temperature for the desired time (e.g., 15-60 minutes). The reaction is often complete when the mixture becomes a solid mass that stops the magnetic stirrer.
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Termination & Purification: Cool the reaction to room temperature. Dissolve or break up the polymer in a suitable solvent (e.g., formic acid). Precipitate the polymer by pouring the solution into a non-solvent (e.g., water or methanol). Collect the polymer by filtration, wash thoroughly, and dry under vacuum at 60 °C until a constant weight is achieved.
Protocol 2: Free-Radical Polymerization of N-allyl-caprolactam
Materials:
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N-allyl-caprolactam (purified by passing through a basic alumina column to remove inhibitors)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or DMF)
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Nitrogen or Argon gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Setup: In a Schlenk flask equipped with a stir bar, dissolve the purified N-allyl-caprolactam and a high concentration of the initiator (e.g., 1-5 mol% relative to monomer) in the solvent.
-
Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to remove all dissolved oxygen. Alternatively, bubble with nitrogen or argon for at least 30 minutes.
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Polymerization: After deoxygenation, place the sealed flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN).
-
Reaction: Allow the polymerization to proceed for a set time (e.g., 8-24 hours). Monitor the reaction progress by taking aliquots (via an airtight syringe) and analyzing monomer conversion by ¹H NMR or GPC.
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Purification: After the reaction, cool the flask to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a stirred non-solvent (e.g., cold petroleum ether or diethyl ether).
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Isolation: Collect the precipitated product by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Visualizations
// Nodes start [label="Polymerization Issue:\nLow/No Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; method [label="Which Polymerization Method?", shape=diamond, fillcolor="#FBBC05"]; anionic_check [label="Check for Impurities\n(e.g., Water)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; radical_check [label="Issue: Degradative\nChain Transfer", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Anionic Path anionic_cause [label="Cause: Impurities Quench Catalyst/\nPropagating Chain", fillcolor="#F1F3F4", shape=note]; anionic_solution [label="Solution:\n1. Rigorously dry all reagents & glassware.\n2. Use inert (N₂/Ar) atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Radical Path radical_cause [label="Cause: Allyl group terminates\ngrowing polymer chains", fillcolor="#F1F3F4", shape=note]; radical_solution [label="Solution:\n1. Substantially increase initiator conc.\n2. Optimize temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Catalyst/Activator Check reagent_check [label="Check Reagent Activity\n& Concentration", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_cause [label="Cause: Inactive or incorrect amount\nof catalyst/activator", fillcolor="#F1F3F4", shape=note]; reagent_solution [label="Solution:\n1. Use fresh reagents.\n2. Optimize concentrations.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> method; method -> anionic_check [label="Anionic"]; method -> radical_check [label="Radical"];
anionic_check -> anionic_cause [style=dashed]; anionic_cause -> anionic_solution; anionic_check -> reagent_check [label="If conditions\nare anhydrous"];
reagent_check -> reagent_cause [style=dashed]; reagent_cause -> reagent_solution;
radical_check -> radical_cause [style=dashed]; radical_cause -> radical_solution; } end_dot Caption: Troubleshooting flowchart for low conversion in N-allyl-caprolactam polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. utw10945.utweb.utexas.edu [utw10945.utweb.utexas.edu]
- 6. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
"inhibiting premature polymerization of N-allyl-ε-caprolactam"
Welcome to the technical support center for N-allyl-ε-caprolactam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on inhibiting the premature polymerization of N-allyl-ε-caprolactam. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of N-allyl-ε-caprolactam.
Issue: My N-allyl-ε-caprolactam has solidified or become viscous in the storage container.
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Potential Cause 1: Premature Polymerization. N-allyl-ε-caprolactam, like many allyl monomers, can undergo spontaneous polymerization over time, especially when exposed to heat, light, or oxygen. This is often a free-radical mediated process.
-
Troubleshooting Steps:
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Verify Polymerization: Confirm that the change in viscosity is due to polymerization and not crystallization. N-allyl-ε-caprolactam is a low-melting solid, so if stored at low temperatures, it may solidify. Gentle warming should return it to a liquid state if it has not polymerized. The presence of oligomers or polymers can be confirmed by analytical techniques such as Gel Permeation Chromatography (GPC) or High-Performance Liquid Chromatography (HPLC).
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Review Storage Conditions: Ensure the monomer is stored according to the recommended guidelines. Ideal storage is in a cool, dark place, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
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Check for Inhibitors: Verify if the N-allyl-ε-caprolactam was supplied with an inhibitor. If not, or if the inhibitor has been consumed, the monomer will be more susceptible to polymerization.
-
-
Preventative Measures:
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Add an Inhibitor: If the monomer is supplied without an inhibitor or if it will be stored for an extended period, consider adding a suitable inhibitor.
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Proper Storage: Always store N-allyl-ε-caprolactam at the recommended temperature, protected from light, and under an inert atmosphere.
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Minimize Headspace: When storing partially used containers, minimize the headspace, which contains oxygen, or backfill the container with an inert gas.
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Issue: The monomer polymerizes during my reaction, leading to inconsistent results.
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Potential Cause: Reaction conditions are initiating premature polymerization. High temperatures, exposure to UV light, or the presence of radical initiators in your reaction system can cause the N-allyl-ε-caprolactam to polymerize before the desired reaction takes place.
-
Troubleshooting Steps:
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Analyze Reaction Conditions: Evaluate your reaction setup for potential initiators of polymerization. Are you using high temperatures? Is the reaction vessel exposed to light? Are any of your reagents known to generate free radicals?
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Consider Inhibitor Removal (If Necessary): While it is often not necessary to remove inhibitors for many types of reactions, some sensitive catalytic processes may be affected.[1] If you suspect the inhibitor is interfering with your desired reaction, it may need to be removed just before use. However, this will make the monomer highly susceptible to polymerization.
-
-
Preventative Measures:
-
Optimize Reaction Temperature: If possible, conduct your reaction at a lower temperature to minimize thermally-induced polymerization.
-
Protect from Light: Use amber glassware or cover your reaction setup with aluminum foil to prevent photo-initiated polymerization.
-
Degas Solvents and Reagents: Remove dissolved oxygen from your reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-allyl-ε-caprolactam?
A1: To ensure the stability of N-allyl-ε-caprolactam, it should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended. To prevent oxidation-initiated polymerization, it is best to store the monomer under an inert atmosphere such as nitrogen or argon.
Q2: What type of inhibitors can be used to prevent the premature polymerization of N-allyl-ε-caprolactam?
A2: While specific data for N-allyl-ε-caprolactam is limited in publicly available literature, general knowledge of inhibiting allyl monomer polymerization suggests the use of free-radical scavengers. Common classes of inhibitors include:
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Phenolic Compounds: Such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ). These are effective in the presence of oxygen.
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Aromatic Amines: Compounds like phenothiazine can be effective inhibitors.
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Stable Free Radicals: Nitroxide-based stable free radicals like TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) are highly effective radical scavengers.
The choice of inhibitor and its concentration will depend on the required shelf-life, storage conditions, and the nature of the subsequent application of the monomer. It is crucial to perform stability tests to determine the optimal inhibitor and concentration for your specific needs.
Q3: How can I detect the presence of oligomers or polymers in my N-allyl-ε-caprolactam monomer?
A3: The presence of oligomers can be detected and quantified using various analytical techniques:
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High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the monomer from its oligomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the monomer and smaller oligomers.
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Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is ideal for detecting the presence and molecular weight distribution of polymers.
Q4: Do I need to remove the inhibitor before using N-allyl-ε-caprolactam in a polymerization reaction?
A4: In many cases, it is not necessary to remove the inhibitor. The concentration of the inhibitor is typically low (in the ppm range), and its effect can be overcome by the initiator used for the polymerization.[1] However, for certain sensitive polymerization techniques or catalytic reactions, the inhibitor may need to be removed. This can typically be done by passing the monomer through a column of activated alumina or a specialized inhibitor-removal resin immediately before use. Be aware that inhibitor-free monomer is highly reactive and should be used promptly.
Quantitative Data Summary
Due to a lack of specific published data for N-allyl-ε-caprolactam, the following table provides a general guideline for common inhibitors used for allyl monomers. Users must experimentally verify the optimal conditions for their specific application.
| Inhibitor Class | Example Inhibitor | Typical Concentration (ppm) | Mechanism of Action | Considerations |
| Phenolic | Hydroquinone (HQ) | 50 - 500 | Radical Scavenger (requires oxygen) | May need to be removed for some applications. |
| MEHQ | 50 - 200 | Radical Scavenger (requires oxygen) | Less volatile than HQ. | |
| Aromatic Amines | Phenothiazine (PTZ) | 100 - 1000 | Radical Scavenger | Can impart color to the monomer. |
| Stable Radicals | TEMPO | 10 - 100 | Radical Scavenger | Highly effective, but can be more expensive. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of N-allyl-ε-caprolactam
This protocol provides a method to assess the stability of N-allyl-ε-caprolactam under accelerated conditions to predict its shelf-life.
Objective: To determine the effect of temperature and inhibitors on the stability of N-allyl-ε-caprolactam.
Materials:
-
N-allyl-ε-caprolactam
-
Selected inhibitor(s) (e.g., MEHQ, TEMPO)
-
Small, sealable vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Oven or incubator capable of maintaining a constant temperature (e.g., 40°C, 50°C, 60°C)
-
Analytical instrument for detecting oligomers (e.g., HPLC or GC)
Procedure:
-
Prepare samples of N-allyl-ε-caprolactam with and without the selected inhibitor(s) at various concentrations.
-
Aliquot the samples into the vials, leaving minimal headspace.
-
If an inert atmosphere is desired, sparge the vials with nitrogen or argon before sealing.
-
Place the vials in the oven/incubator at the desired temperature.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours, and then weekly), remove a vial from each sample set.
-
Allow the vial to cool to room temperature.
-
Analyze the sample for the presence of oligomers using a validated analytical method (e.g., HPLC).
-
Plot the concentration of the monomer over time for each condition to determine the rate of degradation and the effectiveness of the inhibitor.
Protocol 2: Analytical Method for Oligomer Detection by HPLC
Objective: To quantify the amount of N-allyl-ε-caprolactam monomer and detect the presence of oligomers.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of N-allyl-ε-caprolactam of known concentrations in the mobile phase.
-
Sample Preparation: Dilute a small, accurately weighed amount of the N-allyl-ε-caprolactam sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
UV detection wavelength: (e.g., 220 nm - to be optimized based on the UV spectrum of N-allyl-ε-caprolactam).
-
-
Analysis:
-
Inject the standard solutions to create a calibration curve.
-
Inject the sample solution.
-
The monomer should elute as a sharp peak. Any oligomers present will typically elute earlier as broader peaks.
-
Quantify the monomer concentration using the calibration curve. The presence of additional peaks indicates the formation of oligomers.
-
Visualizations
Caption: Free-radical polymerization pathway and point of inhibition.
Caption: Troubleshooting workflow for solidified N-allyl-ε-caprolactam.
References
Technical Support Center: Poly(N-allyl-caprolactam) Characterization
Welcome to the technical support center for the characterization of N-allyl-caprolactam (NAC) polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of these unique polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of poly(N-allyl-caprolactam) that make its characterization challenging?
A1: The primary challenges arise from the N-allyl group. Unlike N-vinyl polymers, allyl monomers can exhibit "degradative chain transfer" during radical polymerization, which often results in the formation of lower molecular weight polymers or oligomers.[1] Additionally, the allyl double bond may not fully react, leaving residual unsaturation in the polymer.[2] This can lead to unintended crosslinking over time or during analysis, affecting solubility and molecular weight measurements.
Q2: Why is my poly(NAC) sample showing a much lower molecular weight than expected?
A2: The formation of low-molecular-weight polymers is a known characteristic of the polymerization of allyl monomers.[1] This is often caused by degradative chain transfer to the monomer, a process where a growing polymer chain is terminated. Optimizing polymerization conditions (initiator concentration, temperature, monomer purity) can help, but achieving very high molecular weights can be difficult.
Q3: My poly(NAC) sample is insoluble in common GPC/SEC solvents like THF or DMF. What could be the cause?
A3: Insolubility often points to crosslinking. The residual allyl groups on the polymer backbone are susceptible to post-polymerization crosslinking reactions, which can be triggered by heat, light, or residual initiators. Even a small degree of crosslinking can lead to the formation of an insoluble gel.
Q4: How can I confirm that polymerization of N-allyl-caprolactam has occurred?
A4: Spectroscopic methods are key. In Fourier Transform Infrared (FTIR) spectroscopy, the disappearance or significant reduction of the peak corresponding to the C=C stretch of the allyl group is a strong indicator.[3] In Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, the disappearance of the characteristic vinyl proton signals of the monomer and the appearance of broad peaks corresponding to the polymer backbone confirm polymerization.[4]
Troubleshooting Guide: Molecular Weight Analysis (GPC/SEC)
Q: I am observing broad or tailing peaks in my GPC/SEC chromatogram. What are the potential causes and solutions?
A: Broad or tailing peaks can indicate several issues. The table below summarizes common causes and troubleshooting steps.
| Potential Cause | Description | Recommended Solution(s) |
| Polydispersity | The inherent nature of allyl polymerization can lead to a wide distribution of molecular weights.[1] | This may be an intrinsic property of your sample. Confirm by running well-characterized standards. |
| Column Interactions | The amide group in the caprolactam ring can interact with the column packing material, especially in non-polar solvents. | Add a salt like LiBr (e.g., 0.01 M) to the mobile phase (e.g., DMF) to suppress ionic interactions.[5] |
| Sample Aggregation | Polymer chains may aggregate in the chosen solvent, leading to the appearance of larger species. | Try a different solvent or sonicate the sample solution briefly before injection. Use of hexafluoroisopropanol (HFIP) with salts can break up aggregates.[6] |
| Low Molecular Weight | Oligomers may interact more strongly with the column matrix. | Use columns with a smaller pore size designed for low molecular weight polymer analysis to improve resolution.[6] |
Troubleshooting Guide: Structural Analysis (NMR & FTIR)
Q: My ¹H-NMR spectrum shows broad, poorly resolved peaks. How can I get better data?
A: Poor resolution is common for polymer spectra. To improve it, ensure your sample is fully dissolved and consider acquiring the spectrum at an elevated temperature (e.g., 50-80 °C) to reduce solution viscosity and increase chain mobility. Using a higher field strength spectrometer (e.g., >400 MHz) will also improve signal dispersion.[7]
Q: How do I confirm the presence of unreacted allyl groups in my polymer using FTIR and NMR?
A: Use the following spectroscopic markers:
-
FTIR: Look for a residual peak around 1645 cm⁻¹ (C=C stretch). Its intensity relative to the strong amide C=O peak (around 1630 cm⁻¹) can give a qualitative sense of the amount of unreacted monomer.[5]
-
¹H-NMR: The presence of sharp signals between 5.0 and 6.0 ppm, corresponding to the vinyl protons of the allyl group, indicates unreacted sites. Integrating these signals relative to the broad polymer backbone signals can help quantify the residual double bonds.
Table 1: Key Spectroscopic Data for N-allyl-caprolactam and its Polymer
| Technique | Functional Group | Monomer (Expected Shift/Band) | Polymer (Expected Shift/Band) |
| ¹H-NMR | Allyl CH=CH₂ | ~5.7-6.0 ppm (multiplet) | Absent or significantly reduced |
| Allyl =CH₂ | ~5.0-5.2 ppm (multiplet) | Absent or significantly reduced | |
| N-CH₂ (Allyl) | ~4.0-4.2 ppm | Broad signal, may shift slightly | |
| Polymer Backbone | N/A | Broad signals ~1.0-4.0 ppm | |
| FTIR | C=O (Amide I) | ~1650 cm⁻¹ | ~1630 cm⁻¹[5] |
| C=C (Allyl) | ~1645 cm⁻¹ | Absent or weak residual band | |
| C-H (sp³ stretch) | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ |
Troubleshooting Guide: Thermal Analysis (DSC/TGA)
Q: My DSC thermogram does not show a clear glass transition (Tg) or melting point (Tm). Why?
A: Several factors could be at play:
-
Amorphous Nature: If the polymer is completely amorphous, you will only see a Tg, not a Tm. The lack of a clear Tg could be due to a very broad transition or low heat capacity change. Try running the sample at a faster heating rate (e.g., 20 °C/min) to enhance the transition.
-
Crosslinking: Crosslinking restricts chain mobility, which can make the Tg very difficult to detect or broaden it significantly.
-
Low Molecular Weight: Oligomers may not exhibit a distinct Tg in the same way high molecular weight polymers do.[8]
Q: My TGA curve shows an early weight loss step at a lower temperature than the main polymer decomposition. What does this indicate?
A: An early weight loss step, typically between 100-250 °C, often corresponds to the volatilization of unreacted monomer, residual solvent, or absorbed moisture.[9] The main polymer backbone of polyamide-type structures typically begins to degrade at temperatures above 300 °C.
Experimental Protocols
Protocol 1: GPC/SEC for Molecular Weight Determination
-
System: Agilent 1260 Infinity GPC/SEC System or equivalent.
-
Columns: 2 x PLgel MIXED-D columns (or similar, depending on expected MW range).[6]
-
Mobile Phase: N,N-Dimethylformamide (DMF) with 0.01 M LiBr.[5]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 50-60 °C to ensure polymer solubility and reduce viscosity.[5]
-
Detector: Refractive Index (RI) detector.
-
Sample Preparation: Dissolve 1-2 mg/mL of poly(NAC) in the mobile phase. Allow it to dissolve completely overnight. Filter the solution through a 0.2 µm PTFE filter before injection.
-
Calibration: Use narrow polystyrene or polymethylmethacrylate (PMMA) standards to generate a calibration curve.
Protocol 2: ¹H-NMR for Structural Characterization
-
System: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), depending on polymer solubility.
-
Concentration: Prepare a 5-10 mg/mL solution.
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 64-128) to achieve a good signal-to-noise ratio.
-
Analysis: Integrate the broad signals of the polymer backbone and compare them to any sharp signals from residual monomer or impurities.
Protocol 3: DSC for Thermal Properties
-
System: TA Instruments DSC Q2000 or equivalent.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan. Crimp the pan securely.
-
Method (Heat-Cool-Heat):
-
First Heat: Ramp from 25 °C to 200 °C at 10 °C/min to erase the polymer's thermal history.
-
Cool: Cool from 200 °C to 0 °C at 10 °C/min.
-
Second Heat: Ramp from 0 °C to 250 °C at 10 °C/min.
-
-
Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) events.[10]
Visual Workflows
Caption: GPC/SEC Troubleshooting Workflow for Poly(NAC).
Caption: Troubleshooting Polymer Insolubility Issues.
Caption: General Characterization Workflow for Poly(NAC).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, and evaluation of allyl polymeric additives as pour point depressant [journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of well-defined alkyne terminated poly(N-vinyl caprolactam) with stringent control over the LCST by RAFT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. POLYCAPROLACTAM - Ataman Kimya [atamanchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
"controlling molecular weight in N-allyl-caprolactam polymerization"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of N-allyl-caprolactam. The focus is on controlling the molecular weight of the resulting polymer, a critical parameter for many applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(N-allyl-caprolactam) during radical polymerization?
A1: The molecular weight of poly(N-allyl-caprolactam) can be primarily controlled by two main approaches in radical polymerization:
-
Adjusting the Initiator Concentration: The concentration of the radical initiator is inversely related to the kinetic chain length. A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight.[1]
-
Utilizing Chain Transfer Agents (CTAs): Chain transfer agents are compounds that can interrupt the growth of a polymer chain by donating an atom (typically hydrogen) to the propagating radical. This terminates the chain and creates a new radical on the CTA, which can then initiate a new polymer chain. The efficiency of this process is dependent on the type and concentration of the CTA. For allyl systems, it's important to note that the monomer itself can act as a chain transfer agent.
Q2: My polymerization of N-allyl-caprolactam is resulting in a low molecular weight polymer, even without the addition of a chain transfer agent. What is the likely cause?
A2: The inherent chemical structure of N-allyl-caprolactam is the most probable cause. The allyl group contains hydrogens on the carbon adjacent to the double bond that are particularly susceptible to abstraction by a propagating radical. This process, known as allylic chain transfer , terminates the growing polymer chain and creates a resonance-stabilized allylic radical from the monomer. This new radical has lower reactivity and is less efficient at initiating a new chain, which can also lead to a decrease in the overall rate of polymerization. This degradative chain transfer is a common characteristic of allyl monomer polymerization.[1]
Q3: How can I increase the molecular weight of my poly(N-allyl-caprolactam)?
A3: To achieve a higher molecular weight, you should aim to minimize premature chain termination events. Consider the following strategies:
-
Decrease Initiator Concentration: As fewer chains will be initiated, each chain will have a greater opportunity to grow before termination occurs.
-
Lower the Reaction Temperature: This will decrease the rate of all reactions, including chain transfer. However, it will also slow down the rate of polymerization, so a balance must be found.
-
Monomer Concentration: Polymerizing at a higher monomer concentration can favor propagation over chain transfer to the monomer, as the propagating radical is more likely to encounter another monomer molecule before it undergoes a chain transfer reaction.
Q4: Can I use anionic polymerization to control the molecular weight of poly(N-allyl-caprolactam)?
A4: While anionic polymerization is a powerful technique for producing well-defined polymers from monomers like ε-caprolactam, it is generally not suitable for N-allyl-caprolactam. The acidic protons on the allyl group are incompatible with the strong bases used as initiators in anionic polymerization. These initiators would likely deprotonate the allyl group, leading to side reactions and inhibition of the desired polymerization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Polymerization is very slow or does not initiate. | 1. Inhibitor in Monomer: The monomer may contain an inhibitor from storage. 2. Low Initiator Concentration: The initiator concentration may be too low to overcome the effects of inhibitors and allylic chain transfer. 3. Low Temperature: The reaction temperature may be too low for the chosen initiator to decompose efficiently. | 1. Purify the Monomer: Pass the N-allyl-caprolactam through a column of basic alumina to remove the inhibitor. 2. Increase Initiator Concentration: Incrementally increase the amount of initiator. 3. Increase Temperature: Raise the reaction temperature to be within the optimal range for your initiator. |
| The resulting polymer has a very broad molecular weight distribution (high polydispersity). | 1. Allylic Chain Transfer: The inherent chain transfer to the monomer leads to chains of varying lengths. 2. High Temperature: Higher temperatures can increase the rate of side reactions and chain transfer. 3. Non-uniform Reaction Conditions: Poor mixing or temperature gradients in the reaction vessel. | 1. Controlled Radical Polymerization: Consider using techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, which can provide better control over molecular weight distribution for challenging monomers. 2. Lower Reaction Temperature: Conduct the polymerization at the lowest feasible temperature that still allows for a reasonable reaction rate. 3. Improve Mixing: Ensure vigorous and consistent stirring throughout the polymerization. |
| Gel formation occurs during polymerization. | 1. High Monomer Conversion: At high conversions, the likelihood of chain-chain coupling reactions increases. 2. Bifunctional Impurities: The monomer may contain impurities with two polymerizable groups. | 1. Limit Conversion: Stop the polymerization at a lower monomer conversion. 2. Purify Monomer: Ensure the purity of the N-allyl-caprolactam before use. |
Data Presentation
The following tables summarize the expected qualitative effects of initiator and chain transfer agent concentrations on the molecular weight of poly(N-allyl-caprolactam), based on general principles of radical polymerization and data from similar systems like N-vinylcaprolactam.
Table 1: Effect of Initiator Concentration on Molecular Weight
| Initiator Concentration | Expected Number Average Molecular Weight (Mn) | Expected Polydispersity Index (PDI) | Rationale |
| Low | High | Broader | Fewer initiating radicals lead to longer polymer chains. |
| Medium | Medium | Broad | A balance between initiation and propagation. |
| High | Low | Narrower | A large number of chains are initiated, leading to shorter average chain lengths. |
Table 2: Effect of an External Chain Transfer Agent (CTA) Concentration on Molecular Weight
| CTA Concentration | Expected Number Average Molecular Weight (Mn) | Expected Polydispersity Index (PDI) | Rationale |
| None | Highest possible (limited by monomer chain transfer) | Broad | Molecular weight is primarily controlled by inherent allylic chain transfer. |
| Low | Medium | Broad | The CTA begins to compete with monomer chain transfer, leading to shorter chains. |
| High | Low | Broad | The CTA dominates the chain termination process, resulting in significantly lower molecular weight. |
Experimental Protocols
Protocol 1: Radical Polymerization of N-Allyl-Caprolactam for Higher Molecular Weight
This protocol is adapted from procedures for N-vinylcaprolactam and is designed to favor the formation of a higher molecular weight polymer.
-
Monomer Purification: Pass N-allyl-caprolactam through a short column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified N-allyl-caprolactam (e.g., 5.0 g, 32.6 mmol).
-
Initiator Addition: Add a radical initiator with a suitable half-life at the desired reaction temperature. For example, for a reaction at 70°C, azobisisobutyronitrile (AIBN) can be used. Use a low initiator concentration (e.g., 0.1 mol% relative to the monomer).
-
Solvent (Optional): For a solution polymerization, add a degassed solvent such as 1,4-dioxane or toluene. Bulk polymerization (no solvent) will have a higher monomer concentration.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the monomer conversion by techniques such as ¹H NMR or GC.
-
Termination and Precipitation: After the desired time, or upon reaching a target conversion, cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by adding the reaction mixture dropwise to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Characterize the molecular weight and polydispersity of the polymer using gel permeation chromatography (GPC).
Protocol 2: Controlled Molecular Weight Polymerization using a Chain Transfer Agent
This protocol demonstrates how to lower the molecular weight in a controlled manner using an external chain transfer agent.
-
Monomer Purification: As described in Protocol 1.
-
Reaction Setup: Prepare a stock solution of the chain transfer agent (e.g., dodecanethiol) in the purified monomer. Create a series of reaction vessels with varying concentrations of the CTA.
-
Initiator Addition: Add the same concentration of radical initiator (e.g., AIBN, 0.5 mol%) to each reaction vessel.
-
Degassing and Polymerization: Follow steps 5 and 6 from Protocol 1.
-
Termination and Purification: After a fixed amount of time, terminate the polymerizations and purify the polymers as described in steps 8 and 9 of Protocol 1.
-
Characterization: Analyze the molecular weight of the polymer from each reaction to determine the effect of the CTA concentration.
Visualizations
Caption: Experimental workflow for N-allyl-caprolactam polymerization.
Caption: Mechanism of allylic chain transfer in N-allyl-caprolactam polymerization.
References
Technical Support Center: N-Allyl-Caprolactam Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of N-allyl-caprolactam.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of N-allyl-caprolactam.
| Issue | Potential Cause | Recommended Solution |
| Low Monomer Conversion / Low Polymer Yield | Inadequate Catalyst Activity: The chosen catalyst may have low efficiency for N-substituted caprolactams. | - Switch to a catalyst known to be effective for N-substituted lactams, such as phosphazene bases (e.g., t-BuP4) or specific N-heterocyclic carbenes (NHCs). - Increase the catalyst concentration incrementally. Note that higher catalyst concentration can sometimes lead to a decrease in molecular weight.[1] |
| Presence of Impurities: Water or other protic impurities can deactivate anionic catalysts. | - Ensure rigorous drying of the monomer, solvent, and glassware. - Purify the N-allyl-caprolactam monomer before use. | |
| Sub-optimal Polymerization Temperature: The reaction temperature may be too low for efficient initiation and propagation. | - Optimize the polymerization temperature. Anionic ring-opening polymerization of caprolactam is often carried out at elevated temperatures (>180°C), but the optimal temperature may vary with the catalyst used.[1] | |
| Inconsistent or Low Molecular Weight | Chain Transfer Reactions: The allyl group can participate in chain transfer reactions, limiting polymer chain growth. | - Consider using a co-monomer to statistically incorporate the N-allyl-caprolactam, which can help mitigate the impact of chain transfer. - Adjust the monomer to initiator ratio. |
| "Chain Multiplication": A lactam anion may attack the amide bonds of the polymer, resulting in shorter polymer chains. This has been observed in some caprolactam polymerizations.[1] | - Optimize the reaction time to avoid prolonged exposure of the polymer to active catalyst at high temperatures. - Lowering the polymerization temperature might reduce the rate of this side reaction. | |
| High Catalyst Concentration: An increased concentration of some catalysts can lead to a lower molecular weight.[1] | - Systematically vary the catalyst concentration to find the optimal balance between polymerization rate and desired molecular weight. | |
| Gel Formation or Cross-linking | Side Reactions of the Allyl Group: Under certain conditions, particularly with radical initiators or high temperatures, the allyl groups may undergo cross-linking reactions. | - If using a method that could generate radicals, ensure the exclusion of oxygen and other potential radical initiators. - For anionic or cationic polymerization, ensure that the catalyst system does not promote side reactions of the allyl group. - Lowering the polymerization temperature may help to minimize these side reactions. |
| Discolored Polymer | Thermal Degradation: Prolonged exposure to high temperatures can lead to polymer degradation and discoloration. | - Optimize the polymerization time and temperature to achieve complete conversion without causing degradation. - Ensure the use of a high-purity monomer, as impurities can catalyze degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable types of catalysts for the ring-opening polymerization of N-allyl-caprolactam?
A1: While data specifically for N-allyl-caprolactam is limited, catalysts effective for other N-substituted lactams are promising candidates. These include:
-
Anionic Catalysts: Strong bases like alkali metals or their hydrides can be used.[1] However, organocatalysts are often preferred for better control and tolerance to functional groups.
-
Organocatalysts: Phosphazene bases (e.g., t-BuP4) and N-heterocyclic carbenes (NHCs) have shown effectiveness in the ring-opening polymerization of functionalized lactams.[1]
-
Cationic Catalysts: Proton donors such as strong acids can catalyze the cationic ring-opening polymerization of N-substituted lactams.[1]
Q2: How does the allyl group on the nitrogen atom affect the polymerization process compared to unsubstituted ε-caprolactam?
A2: The N-allyl group can influence the polymerization in several ways:
-
Reactivity: The electron-donating nature of the allyl group might affect the reactivity of the lactam ring.
-
Side Reactions: The allyl group itself can be a site for unwanted side reactions, such as chain transfer or cross-linking, which can affect the molecular weight and properties of the final polymer.
-
Crystallinity: The presence of the bulky N-allyl group is expected to disrupt the regular chain packing, leading to a decrease in the crystallinity of the resulting polymer compared to nylon 6.
Q3: What are the key experimental parameters to control during the polymerization of N-allyl-caprolactam?
A3: The following parameters are crucial for a successful polymerization:
-
Monomer Purity: Ensure the monomer is free from water and other impurities.
-
Catalyst and Initiator Concentration: The ratio of catalyst and initiator to the monomer will significantly impact the polymerization rate and the molecular weight of the polymer.[1]
-
Temperature: The reaction temperature needs to be carefully controlled to ensure efficient polymerization while minimizing side reactions and thermal degradation.
-
Reaction Time: The polymerization should be allowed to proceed to high conversion, but excessively long reaction times at high temperatures can lead to side reactions and degradation.
Q4: Can N-allyl-caprolactam be copolymerized with ε-caprolactam?
A4: Yes, the copolymerization of functionalized lactams with ε-caprolactam is a common strategy to introduce specific functionalities into nylon 6. This approach can also be used to modulate the properties of the resulting copolymer.
Experimental Protocols
Below are generalized experimental protocols for the anionic and cationic ring-opening polymerization of N-allyl-caprolactam. These should be considered as starting points and may require optimization.
Anionic Ring-Opening Polymerization using a Strong Base Catalyst
This protocol is a general guideline and should be adapted based on the specific catalyst and experimental setup.
Methodology:
-
Preparation: All glassware should be thoroughly cleaned and oven-dried at 120°C overnight and allowed to cool under a stream of dry nitrogen or argon.
-
Monomer and Catalyst Handling: N-allyl-caprolactam should be dried before use, for example, by stirring over calcium hydride followed by distillation under reduced pressure. The catalyst (e.g., sodium hydride or a solution of sodium in a suitable solvent) should be handled under an inert atmosphere.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a condenser, under a positive pressure of nitrogen or argon.
-
Polymerization:
-
Charge the reaction flask with the dried N-allyl-caprolactam.
-
Heat the monomer until it is molten and homogenous.
-
Add the catalyst to the molten monomer under vigorous stirring. An initiator/activator, such as an N-acyl caprolactam, may also be required depending on the catalyst system.
-
Continue heating and stirring at the desired polymerization temperature (e.g., 180-220°C) for the specified reaction time. The viscosity of the mixture will increase as the polymerization progresses.
-
-
Work-up:
-
After the desired time, cool the reaction mixture to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., formic acid or m-cresol).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or water).
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst residues.
-
-
Drying: Dry the polymer under vacuum at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Characterization: Characterize the polymer using techniques such as GPC (for molecular weight and polydispersity), NMR (to confirm the polymer structure), and DSC (for thermal properties).
Cationic Ring-Opening Polymerization using a Protic Acid Catalyst
This protocol provides a general framework for cationic polymerization.
References
Technical Support Center: Scale-up Synthesis of N-allyl-ε-caprolactam
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of N-allyl-ε-caprolactam.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and scale-up of N-allyl-ε-caprolactam.
Issue 1: Low Reaction Yield
Q: We are experiencing significantly lower yields of N-allyl-ε-caprolactam upon scaling up from lab to pilot scale. What are the potential causes and solutions?
A: Low yields during scale-up are a common challenge and can be attributed to several factors:
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Inefficient Mixing: In larger reactors, inefficient stirring can lead to poor mixing of the reactants, especially in heterogeneous reaction mixtures (e.g., solid sodium caprolactam in a solvent). This results in localized areas of low reactant concentration and incomplete reaction.
-
Solution: Evaluate the reactor's agitation system. Consider using an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure adequate mixing. For very large scales, reactor baffling may be necessary to prevent vortexing and improve turbulence.
-
-
Poor Heat Transfer: The N-allylation of ε-caprolactam is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature gradients within the reactor and the formation of side products.
-
Solution: Implement a more robust temperature control system. This may involve using a jacketed reactor with a circulating thermal fluid, internal cooling coils, or controlling the rate of addition of the allylating agent to manage the exotherm.
-
-
Decomposition of Reagents or Products: Higher temperatures or prolonged reaction times due to inefficient heat transfer can lead to the decomposition of the product or the sodium salt of ε-caprolactam.
-
Solution: Ensure precise temperature control and monitor the reaction progress closely to avoid unnecessarily long reaction times. A kinetic study at the lab scale can help define the optimal reaction time.
-
Issue 2: Incomplete Conversion of ε-caprolactam
Q: Our analysis shows a significant amount of unreacted ε-caprolactam in the final product mixture. How can we improve the conversion rate?
A: Incomplete conversion is often linked to the deactivation of the sodium ε-caprolactam or insufficient allylating agent.
-
Moisture in the Reaction: Sodium ε-caprolactam is highly sensitive to moisture. Any water present in the reactants or solvent will consume the base and reduce the amount available to deprotonate ε-caprolactam.
-
Solution: Use anhydrous solvents and ensure all reactants are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.
-
-
Stoichiometry of Reagents: An insufficient amount of the allylating agent (allyl bromide or chloride) will naturally lead to incomplete conversion.
-
Solution: While a slight excess of the allylating agent is often used, a large excess can lead to the formation of byproducts. Carefully optimize the stoichiometry at the lab scale before proceeding to pilot scale.
-
-
Ineffective Base Formation: The formation of sodium ε-caprolactam from ε-caprolactam and a sodium base (like sodium hydride or sodium metal) is a critical step. Incomplete formation of the sodium salt will result in unreacted starting material.
-
Solution: Ensure the complete reaction of the base with ε-caprolactam before adding the allylating agent. This can be monitored by the cessation of hydrogen gas evolution if using sodium hydride.
-
Issue 3: Formation of Impurities and Byproducts
Q: We are observing significant byproduct formation, which complicates the purification process. What are the likely side reactions and how can they be minimized?
A: Byproduct formation is a common issue in N-alkylation reactions.
-
O-Alkylation: Although N-alkylation is generally favored for lactams, some O-alkylation can occur, leading to the formation of an imino ether. This is more prevalent at higher temperatures.
-
Solution: Maintain strict temperature control and avoid overheating. Using a more polar, aprotic solvent can also favor N-alkylation.
-
-
Diallylation: The formation of diallylated byproducts can occur if a strong base deprotonates the alpha-carbon of the N-allyl-ε-caprolactam, followed by another allylation.
-
Solution: Use a stoichiometric amount of a non-nucleophilic base and control the reaction temperature.
-
-
Polymerization of Allylating Agent: Allyl halides can be prone to polymerization, especially in the presence of radical initiators or at elevated temperatures.
-
Solution: Use fresh, inhibitor-free allylating agents and maintain a controlled temperature.
-
Issue 4: Difficulties in Product Purification
Q: The purification of N-allyl-ε-caprolactam at a larger scale is proving to be challenging. What are the recommended methods?
A: Purification challenges often stem from the physical properties of the product and the presence of closely-related impurities.
-
Removal of Unreacted ε-caprolactam: Due to its polarity and water solubility, unreacted ε-caprolactam can be difficult to separate from the N-allyl derivative.
-
Solution: An aqueous wash can help remove unreacted ε-caprolactam. However, N-allyl-ε-caprolactam also has some water solubility. A more effective method is vacuum distillation, as there is typically a sufficient boiling point difference between the two compounds.
-
-
Removal of Salts: The reaction generates sodium halides as a byproduct.
-
Solution: Filtration is the primary method for removing the salt. Ensure the salt is not too fine to pass through the filter medium. An aqueous workup will also remove the salts.
-
-
Color Formation: The final product may be discolored due to high-temperature excursions or the presence of impurities.
-
Solution: Treatment with activated carbon followed by filtration can often remove colored impurities. For high-purity applications, a final fractional distillation under reduced pressure is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of N-allyl-ε-caprolactam?
A1: The most common method is the N-alkylation of ε-caprolactam. This involves two main steps:
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Deprotonation: ε-caprolactam is deprotonated by a strong base (e.g., sodium hydride, sodium metal) to form the sodium salt of ε-caprolactam.
-
Nucleophilic Substitution: The resulting caprolactam anion acts as a nucleophile and attacks an allyl halide (e.g., allyl bromide or allyl chloride) in an SN2 reaction to form N-allyl-ε-caprolactam and a sodium halide salt.
Q2: What are the key safety considerations when scaling up this synthesis?
A2:
-
Use of Sodium Hydride/Metal: These reagents are highly reactive and flammable. They react violently with water to produce hydrogen gas, which is explosive. All operations should be conducted under an inert atmosphere and away from sources of ignition.
-
Exothermic Reaction: The reaction can be exothermic. A robust temperature control system and a plan for emergency cooling are essential to prevent a runaway reaction.
-
Allyl Halides: Allyl halides are lachrymators and are toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: Is phase-transfer catalysis (PTC) a viable option for the scale-up of N-allyl-ε-caprolactam synthesis?
A3: Yes, phase-transfer catalysis can be an excellent option for scaling up N-alkylation reactions.[1][2] It avoids the need for strong, hazardous bases like sodium hydride. In a PTC system, ε-caprolactam can be deprotonated by a less hazardous base like concentrated sodium hydroxide in a two-phase system (e.g., toluene/water). A phase-transfer catalyst (e.g., a quaternary ammonium salt) then transports the caprolactam anion into the organic phase to react with the allyl halide. This can lead to a safer and more easily controlled process.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after quenching) and analyzing them by:
-
Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of the starting material (ε-caprolactam) and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantitatively determine the ratio of starting material to product.
Quantitative Data Summary
The following tables provide illustrative data for a typical lab-scale synthesis versus a pilot-scale synthesis of N-allyl-ε-caprolactam. Note: This data is for demonstration purposes and may not reflect actual experimental results.
Table 1: Reaction Parameters and Scale
| Parameter | Lab Scale | Pilot Scale |
| ε-caprolactam (moles) | 1 | 100 |
| Sodium Hydride (moles) | 1.1 | 110 |
| Allyl Bromide (moles) | 1.2 | 120 |
| Solvent (Toluene) (L) | 2 | 200 |
| Reaction Temperature (°C) | 60 | 60-70 (with controlled addition) |
| Reaction Time (hours) | 4 | 6-8 |
Table 2: Yield and Purity Comparison
| Parameter | Lab Scale | Pilot Scale (Troubleshooting Applied) |
| Isolated Yield (%) | 85 | 80 |
| Purity (by GC) (%) | >98 | >97 |
| Unreacted ε-caprolactam (%) | <1 | <2 |
| Major Impurity (%) | <0.5 | <1 |
Experimental Protocols
Lab-Scale Synthesis of N-allyl-ε-caprolactam
Materials:
-
ε-caprolactam (113.16 g, 1.0 mol)
-
Sodium hydride (60% dispersion in mineral oil, 44.0 g, 1.1 mol)
-
Allyl bromide (145.1 g, 1.2 mol)
-
Anhydrous Toluene (2 L)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry 3 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the sodium hydride dispersion.
-
Wash the sodium hydride with anhydrous hexane (2 x 100 mL) to remove the mineral oil, and then carefully decant the hexane.
-
Add 1 L of anhydrous toluene to the flask.
-
In a separate flask, dissolve ε-caprolactam in 1 L of warm anhydrous toluene.
-
Slowly add the ε-caprolactam solution to the sodium hydride suspension via the dropping funnel over 1 hour. Hydrogen gas will evolve. The mixture will become a thick slurry.
-
Heat the mixture to 60°C and stir for 2 hours to ensure complete formation of the sodium salt.
-
Cool the mixture to room temperature and then slowly add the allyl bromide via the dropping funnel, maintaining the temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction by TLC or GC until the ε-caprolactam is consumed.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and wash it with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to afford N-allyl-ε-caprolactam as a colorless oil.
Proposed Pilot-Scale Synthesis Considerations
For a 100-fold scale-up, the following modifications to the protocol should be considered:
-
Reactor: A jacketed glass-lined or stainless steel reactor with an appropriate overhead stirring system and temperature control unit is required.
-
Reagent Addition: All additions should be done via calibrated pumps to control the addition rate and manage the exotherm. The addition of the ε-caprolactam solution to the sodium hydride and the subsequent addition of allyl bromide should be done at a rate that allows the reactor's cooling system to maintain the desired temperature.
-
Workup: The quench and aqueous washes should be performed in the reactor if possible, or in a separate extraction vessel. Phase separation at a larger scale can be slower, so adequate settling time should be allowed.
-
Purification: A pilot-scale vacuum distillation unit with a fractionating column will be necessary to achieve high purity.
Visualizations
Diagram 1: General Workflow for Synthesis and Purification of N-allyl-ε-caprolactam
Caption: Workflow for N-allyl-ε-caprolactam Synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
References
Technical Support Center: Purification of N-allyl-caprolactam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-allyl-caprolactam.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude N-allyl-caprolactam after synthesis?
Following the synthesis of N-allyl-caprolactam, several impurities may be present, originating from starting materials, byproducts, and side reactions. The most common impurities include:
-
Unreacted Caprolactam: Incomplete allylation will leave residual caprolactam in the reaction mixture.
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Excess Allylating Agent: Reagents such as allyl bromide or allyl chloride are often used in excess and may remain.
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Base/Catalyst Residues: Bases like potassium hydroxide (KOH) or sodium hydride (NaH) used to deprotonate the caprolactam nitrogen may persist.
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Solvents: The solvent used for the synthesis (e.g., toluene, DMF, THF) will be present.
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O-allylated Byproduct: Although N-allylation is generally favored, some O-allylation of the lactam can occur, leading to the formation of 2-allyloxy-4,5,6,7-tetrahydro-3H-azepine.
-
Water: Introduced during the work-up or from hygroscopic reagents.
-
Polymerized Material: Under certain conditions, self-polymerization of N-allyl-caprolactam can occur.
Q2: My purified N-allyl-caprolactam is discolored. What could be the cause?
Discoloration, often a yellow or brownish tint, in purified N-allyl-caprolactam can be caused by:
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Thermal Decomposition: Overheating during distillation can lead to the formation of colored degradation products. N-allyl-caprolactam is a thermally sensitive compound.
-
Residual Impurities: Trace amounts of impurities, particularly those with chromophores like octahydrophenazine that can be present in the starting caprolactam, can cause coloration.[1]
-
Oxidation: Exposure to air, especially at elevated temperatures, can lead to the formation of colored oxidized species.
Q3: What is the most effective method for purifying N-allyl-caprolactam on a laboratory scale?
For laboratory-scale purification, vacuum distillation is generally the most effective method to obtain high-purity N-allyl-caprolactam.[2][3] This technique separates the product from non-volatile impurities such as residual salts and caprolactam, as well as from more volatile impurities like the allylating agent and some solvents. For removal of water-soluble impurities prior to distillation, an aqueous workup and extraction is recommended.
Q4: Can I use chromatography to purify N-allyl-caprolactam?
While column chromatography can be used, it is often less practical for large quantities and can lead to lower yields compared to distillation.[4] However, it can be a useful technique for removing specific impurities that have similar boiling points to N-allyl-caprolactam or for purifying very small quantities for analytical purposes. A silica gel column with a gradient of ethyl acetate in hexanes is a common system for amides.
Troubleshooting Guides
Problem 1: Low Yield After Vacuum Distillation
| Potential Cause | Troubleshooting Step |
| Product loss during aqueous workup | Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to minimize hydrolysis of the lactam. Use a suitable organic solvent for extraction in which N-allyl-caprolactam has high solubility. |
| Incomplete distillation | Monitor the temperature of the distilling head. The boiling point of N-allyl-caprolactam will be significantly lower under vacuum. Ensure the vacuum is stable and sufficiently low. A typical pressure for distillation of similar compounds is 0.1 to 4 kPa.[3] |
| Thermal decomposition | Avoid excessive heating of the distillation pot. Use a heating mantle with a stirrer for even heat distribution. For thermally sensitive compounds, a short-path distillation apparatus or a wiped-film evaporator is ideal.[5] |
| Product remaining in the distillation residue | High viscosity of the residue can trap the product. Ensure efficient stirring. If significant product remains, the residue can be diluted with a high-boiling, inert solvent and redistilled. |
Problem 2: Product Contaminated with Starting Caprolactam
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Ensure sufficient reaction time and temperature. Use a slight excess of the allylating agent and base. Monitor the reaction progress by TLC or GC. |
| Inefficient purification | The boiling points of caprolactam and N-allyl-caprolactam are different, but separation by simple distillation might be incomplete. Use a fractionating column during vacuum distillation to improve separation. |
| Hydrolysis of N-allyl-caprolactam during workup | Avoid strongly acidic or basic conditions during the aqueous wash, as this can cleave the allyl group. |
Data Presentation
Table 1: Physical Properties of Caprolactam and Estimated Properties of N-allyl-caprolactam
| Property | ε-Caprolactam | N-allyl-caprolactam (Estimated) |
| Molecular Weight | 113.16 g/mol [6] | 153.22 g/mol |
| Boiling Point (atm) | 270.8 °C[6] | ~290-300 °C |
| Boiling Point (1.3 kPa) | ~130 °C | ~140-150 °C |
| Melting Point | 69.2 °C[6] | Liquid at room temperature |
| Solubility | Soluble in water, ethanol, ether, chloroform[7] | Soluble in most organic solvents, sparingly soluble in water |
Table 2: Comparison of Purification Methods for N-allyl-caprolactam
| Method | Purity Achieved (Typical) | Yield (Typical) | Advantages | Disadvantages |
| Vacuum Distillation | >99% | 80-90% | Highly effective for removing non-volatile and some volatile impurities. Scalable. | Requires vacuum setup. Potential for thermal degradation if not controlled properly. |
| Column Chromatography | >99.5% | 50-70% | Excellent for removing impurities with similar boiling points. Good for small scale. | Can be time-consuming and uses large volumes of solvent. Lower yield. |
| Aqueous Extraction | - | - | Removes water-soluble salts and impurities. | Does not remove organic impurities. Can lead to product loss if solubility in water is significant. |
| Recrystallization | Not applicable (liquid at RT) | - | - | - |
Experimental Protocols
Protocol 1: Aqueous Workup and Extraction of Crude N-allyl-caprolactam
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If a solid base like KOH was used, add water to dissolve the salts.
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Transfer the mixture to a separatory funnel.
-
Add an organic solvent in which N-allyl-caprolactam is soluble (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
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Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Water.
-
Saturated aqueous sodium chloride (brine) to aid in phase separation.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude N-allyl-caprolactam.
Protocol 2: Vacuum Distillation of N-allyl-caprolactam
-
Set up a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss.
-
Place the crude N-allyl-caprolactam in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring that the system is stable and there is no bumping.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fractions that distill over at the expected boiling point range under the applied vacuum (refer to Table 1 for an estimated boiling point).
-
Monitor the purity of the collected fractions by TLC or GC.
-
Stop the distillation when the temperature starts to rise significantly or when the distillation rate slows down considerably.
Mandatory Visualization
Caption: General workflow for the purification of N-allyl-caprolactam.
Caption: Troubleshooting logic for low yield in vacuum distillation.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. researchgate.net [researchgate.net]
- 3. stumejournals.com [stumejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. sms-vt.com [sms-vt.com]
- 6. Caprolactam - Wikipedia [en.wikipedia.org]
- 7. Caprolactam - Ascent Petrochem Holdings Co., Limited [ascent-petrochem.com]
Validation & Comparative
A Comparative Guide to N-allyl-ε-caprolactam and N-vinylcaprolactam for Researchers and Drug Development Professionals
In the realm of polymer chemistry and its application in biomedical and pharmaceutical fields, the choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides a detailed comparison of two structurally similar yet functionally distinct monomers: N-allyl-ε-caprolactam and N-vinylcaprolactam. While N-vinylcaprolactam (NVCL) and its polymer, poly(N-vinylcaprolactam) (PNVCL), have been extensively studied and are well-characterized, data on N-allyl-ε-caprolactam remains comparatively scarce in publicly accessible literature. This guide, therefore, presents a comprehensive overview of the available experimental data for NVCL and draws theoretical and experimentally-supported comparisons for N-allyl-ε-caprolactam where direct data is unavailable.
Structural Comparison
The primary structural difference between N-allyl-ε-caprolactam and N-vinylcaprolactam lies in the nature of the unsaturation attached to the nitrogen atom of the caprolactam ring. N-vinylcaprolactam possesses a vinyl group (-CH=CH₂) directly attached to the nitrogen, whereas N-allyl-ε-caprolactam has an allyl group (-CH₂-CH=CH₂), which introduces a methylene spacer between the double bond and the ring. This seemingly minor difference has profound implications for their polymerization behavior and the properties of the resulting polymers.
Caption: Chemical structures of N-allyl-ε-caprolactam and N-vinylcaprolactam.
Physicochemical Properties of the Monomers
A summary of the known physicochemical properties of N-allyl-ε-caprolactam and N-vinylcaprolactam is presented below. Data for N-allyl-ε-caprolactam is limited, and some values are predicted or inferred from structurally similar compounds.
| Property | N-allyl-ε-caprolactam (Predicted/Inferred) | N-vinylcaprolactam (Experimental) |
| Molecular Formula | C₉H₁₅NO | C₈H₁₃NO |
| Molecular Weight | 153.22 g/mol | 139.19 g/mol |
| Appearance | - | White to pale yellow solid |
| Melting Point | - | 34-38 °C |
| Boiling Point | - | 128 °C at 21 mmHg |
| Solubility | - | Soluble in water and organic solvents |
Polymerization Behavior
The difference in the placement of the double bond significantly influences the polymerization kinetics and mechanisms of these two monomers.
N-vinylcaprolactam readily undergoes free-radical polymerization, a versatile and widely used method. The vinyl group is highly reactive towards radical addition, allowing for the synthesis of high molecular weight polymers.[1]
Caption: A generalized workflow for the polymerization and characterization of N-substituted caprolactams.
Comparison of Polymer Properties
The properties of the resulting polymers are a direct consequence of their monomeric structure and the polymerization method employed. Poly(N-vinylcaprolactam) (PNVCL) is a well-studied "smart" polymer with a range of interesting properties. Data for the homopolymer of N-allyl-ε-caprolactam is not available; however, insights can be drawn from a study on its copolymers with polyamide-6.
| Property | Poly(N-allyl-ε-caprolactam) (Inferred from Copolymers) | Poly(N-vinylcaprolactam) (Experimental) |
| Glass Transition Temp. (Tg) | Data not available | ~140-150 °C |
| Melting Point (Tm) | Incorporation decreases crystallinity and Tm of PA6 | Amorphous |
| Solubility | Data not available | Soluble in water below LCST, and in many organic solvents |
| Thermo-responsiveness (LCST) | Data not available | Yes, typically 32-40 °C in aqueous solutions[2] |
| Biocompatibility | Data not available | Generally considered biocompatible[2] |
| Molecular Weight | Low to moderate (via anionic copolymerization) | High molecular weights achievable via free-radical polymerization |
Experimental Protocols
Synthesis of N-vinylcaprolactam
A common method for the synthesis of N-vinylcaprolactam is the vinylation of ε-caprolactam with acetylene in the presence of a basic catalyst.
-
Materials: ε-caprolactam, potassium hydroxide (catalyst), acetylene gas, organic solvent (e.g., N-methyl-2-pyrrolidone).
-
Procedure:
-
ε-caprolactam is dissolved in the solvent in a pressure reactor.
-
Potassium hydroxide is added as a catalyst.
-
The reactor is purged with nitrogen and then pressurized with acetylene.
-
The reaction mixture is heated under pressure.
-
After the reaction, the mixture is cooled, and the product is purified by distillation under reduced pressure.
-
Polymerization of N-vinylcaprolactam (Free-Radical Polymerization)
-
Materials: N-vinylcaprolactam (monomer), 2,2'-azobis(2-methylpropionitrile) (AIBN, initiator), solvent (e.g., toluene, water).
-
Procedure:
-
The monomer is dissolved in the chosen solvent in a reaction vessel.
-
The initiator (AIBN) is added.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon).
-
The reaction vessel is sealed and heated to a specific temperature (e.g., 60-70 °C) to initiate polymerization.
-
The polymerization is allowed to proceed for a set time.
-
The resulting polymer is isolated by precipitation in a non-solvent (e.g., hexane) and dried under vacuum.
-
Anionic Ring-Opening Copolymerization of N-allyl-ε-caprolactam
-
Context: In a reported study, 3-(3-propenyl)-2-azepanone (N-allyl-ε-caprolactam) was copolymerized with ε-caprolactam using anionic ring-opening polymerization. This method is suitable for producing polyamides. The incorporation of the allyl-functionalized monomer was found to decrease the crystallinity of the resulting polyamide-6 copolymers.
Applications
Poly(N-vinylcaprolactam) has garnered significant interest in biomedical applications due to its thermo-responsive nature and biocompatibility.[2] Its Lower Critical Solution Temperature (LCST) being close to physiological temperature makes it a candidate for:
-
Drug delivery systems: Smart hydrogels and nanoparticles that can release drugs in response to temperature changes.
-
Tissue engineering: As scaffolds that can support cell growth and differentiation.
-
Bioseparation: For the temperature-swing extraction of biomolecules.
Poly(N-allyl-ε-caprolactam) , while not well-studied, presents potential for different applications. The pendant allyl groups are amenable to post-polymerization modification via various chemical reactions (e.g., thiol-ene click chemistry). This could allow for:
-
Functionalized materials: The attachment of biomolecules, drugs, or imaging agents to the polymer backbone.
-
Cross-linked networks: The allyl groups can be used as sites for cross-linking to form hydrogels with tunable properties.
-
Graft copolymers: The allyl groups can serve as initiation sites for grafting other polymer chains.
Conclusion
N-vinylcaprolactam is a well-established monomer that gives rise to the "smart" polymer, PNVCL, with a wealth of experimental data supporting its use in various advanced applications. N-allyl-ε-caprolactam, in contrast, remains a largely unexplored monomer. Theoretical considerations and limited copolymerization data suggest that its polymerization behavior and the properties of its corresponding polymer would be significantly different from its vinyl counterpart. The lower reactivity of the allyl group in free-radical polymerization is a key challenge, but its potential for post-polymerization modification opens up exciting possibilities for the creation of novel functional materials. Further research into the synthesis, polymerization, and characterization of N-allyl-ε-caprolactam is warranted to unlock its full potential and to provide the necessary experimental data for a more direct and comprehensive comparison with N-vinylcaprolactam.
References
A Comparative Guide to N-Acetyl-Caprolactam and N-Allyl-Caprolactam in the Anionic Polymerization of ε-Caprolactam
For Researchers, Scientists, and Drug Development Professionals
The anionic ring-opening polymerization (AROP) of ε-caprolactam is a cornerstone in the production of polyamide 6 (PA6), a versatile thermoplastic with wide-ranging applications. The efficiency and properties of the resulting polymer are critically dependent on the choice of activator. This guide provides a detailed comparison of two such activators: the conventional N-acetyl-caprolactam and the functional N-allyl-caprolactam. While extensive data exists for N-acetyl-caprolactam, this guide also collates the available information and discusses the potential role of N-allyl-caprolactam in AROP, highlighting areas for future research.
Introduction to Activators in Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization of ε-caprolactam is a rapid and efficient method for producing high molecular weight polyamide 6.[1] The process is initiated by a strong base, which generates a caprolactam anion. This anion, however, is not reactive enough to initiate polymerization efficiently on its own. Activators, typically N-acylcaprolactams, are introduced to accelerate the polymerization by providing a more susceptible site for nucleophilic attack by the caprolactam anion. This initiates a chain reaction leading to the formation of the polyamide. The general mechanism is outlined below.
N-Acetyl-Caprolactam: The Established Activator
N-acetyl-caprolactam is a widely used monofunctional activator in the AROP of ε-caprolactam. Its primary role is to initiate the polymerization process efficiently, allowing for the synthesis of linear polyamide 6.
Performance Data
The use of N-acetyl-caprolactam allows for precise control over the molecular weight of the resulting polyamide 6 by adjusting its concentration.[1] It is particularly effective in preventing cross-linking reactions, especially at elevated temperatures.[1]
| Parameter | Value | Conditions |
| Activator Type | Monofunctional | - |
| Typical Concentration | 0.1 - 1.0 mol% | Relative to monomer |
| Effect on Polymerization | Rapid polymerization rates | - |
| Control over Molecular Weight | Good | Inversely proportional to activator concentration |
| Polymer Structure | Linear, no cross-linking | - |
| Thermal Stability of Activator | High | More stable than carbamoylcaprolactam activators[1] |
Experimental Protocol: AROP of ε-Caprolactam using N-Acetyl-Caprolactam
This protocol describes a typical lab-scale synthesis of polyamide 6 using N-acetyl-caprolactam as the activator.
Materials:
-
ε-Caprolactam (monomer)
-
N-acetyl-caprolactam (activator)
-
Sodium hydride (NaH) or other strong base (catalyst)
-
Anhydrous toluene or other suitable solvent
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Drying: Thoroughly dry the ε-caprolactam at 60-70°C under vacuum for several hours to remove any moisture, which can inhibit the polymerization.
-
Monomer Melting: In a flame-dried reaction vessel under an inert atmosphere, melt the dried ε-caprolactam at 80-90°C.
-
Catalyst Addition: Carefully add the catalyst (e.g., a dispersion of NaH in mineral oil) to the molten caprolactam. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium caprolactamate initiator.
-
Activator Addition: Increase the temperature to the desired polymerization temperature (typically 140-180°C). Add the N-acetyl-caprolactam to the reaction mixture with vigorous stirring.
-
Polymerization: The polymerization is typically rapid and exothermic. The viscosity of the mixture will increase significantly as the polymer forms. The reaction is usually complete within 15-30 minutes.
-
Isolation and Purification: After the polymerization is complete, the solid polyamide 6 is removed from the reactor. The polymer is then ground or pelletized and washed with hot water and/or an organic solvent (e.g., methanol) to remove any unreacted monomer and oligomers.
-
Drying: The purified polymer is dried in a vacuum oven at 80-100°C until a constant weight is achieved.
N-Allyl-Caprolactam: The Functional Activator
N-allyl-caprolactam introduces a reactive allyl group into the polyamide chain. This functionality opens up possibilities for post-polymerization modifications, such as cross-linking or grafting, to tailor the final properties of the material. However, detailed experimental data on its performance as an activator in AROP is limited in publicly available literature.
Potential Performance and Reactivity
Based on general principles of polymer chemistry, the following characteristics can be anticipated for N-allyl-caprolactam in AROP:
-
Activation: The N-acyl group of N-allyl-caprolactam is expected to activate the polymerization of ε-caprolactam in a manner similar to N-acetyl-caprolactam. The electronic effects of the allyl group are not expected to significantly hinder the nucleophilic attack by the caprolactam anion.
-
Functionality: The key feature of using N-allyl-caprolactam is the introduction of pendant allyl groups along the polyamide backbone. These double bonds can serve as sites for various post-polymerization reactions, including:
-
Thiol-ene "click" chemistry: For grafting other molecules or creating cross-linked networks.
-
Radical polymerization: To initiate the growth of other polymer chains from the polyamide backbone.
-
Metathesis reactions: For further polymer modifications.
-
-
Chain Transfer: It is important to note that in radical polymerization systems, allyl compounds can act as chain-transfer agents. While AROP is an anionic process, the potential for side reactions involving the allyl group, especially at higher temperatures, should be considered. One study on the free-radical polymerization of N-vinylcaprolactam found that allylcaprolactam acted as a chain-transfer agent.
Proposed Experimental Workflow for Evaluating N-Allyl-Caprolactam
To rigorously compare N-allyl-caprolactam with N-acetyl-caprolactam, a systematic experimental approach is necessary.
Summary and Future Outlook
N-acetyl-caprolactam is a well-characterized and reliable activator for the anionic ring-opening polymerization of ε-caprolactam, yielding linear polyamide 6 with controlled molecular weights. In contrast, N-allyl-caprolactam presents an intriguing alternative for the synthesis of functional polyamides. The presence of the allyl group offers a versatile handle for post-polymerization modification, enabling the creation of novel materials with tailored properties.
However, a significant knowledge gap exists regarding the specific performance of N-allyl-caprolactam as an activator in AROP. Further research is required to elucidate its effect on polymerization kinetics, molecular weight, and the thermal properties of the resulting polyamide 6. Direct comparative studies under identical conditions are crucial to fully assess its potential as a functional alternative to traditional activators. Such investigations will be invaluable for researchers and professionals in materials science and drug development seeking to design next-generation polyamides with advanced functionalities.
References
A Comparative Guide to Polyamides Derived from N-allyl-ε-caprolactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of polyamides derived from N-allyl-ε-caprolactam with conventional Polyamide 6 (PA6). The introduction of the N-allyl functional group opens up a wide range of post-polymerization modifications, offering a versatile platform for the development of advanced materials. This document outlines the key differences in their properties, potential for functionalization, and the experimental protocols used for their characterization.
Performance Comparison: Poly(N-allyl-ε-caprolactam) vs. Polyamide 6
The N-allyl group on the polyamide backbone significantly alters its material properties compared to the parent Polyamide 6. The primary difference arises from the disruption of the intermolecular hydrogen bonds that are characteristic of traditional polyamides.
Key Performance Differences:
-
Reduced Crystallinity and Melting Point: The presence of the bulky N-allyl group hinders the regular packing of the polymer chains, leading to a significant reduction in crystallinity and a lower melting point compared to the highly crystalline PA6. This can be advantageous for processing at lower temperatures.
-
Altered Mechanical Properties: The disruption of hydrogen bonding is expected to decrease the tensile strength and modulus of the material while potentially increasing its elongation at break, transitioning it from a rigid material to a more ductile or even elastomeric one.[1]
-
Enhanced Solubility: The decrease in intermolecular forces generally leads to improved solubility in a wider range of solvents, facilitating processing and characterization.
-
Functionalization Potential: The pendant allyl group is the key feature of this polymer, allowing for a plethora of post-polymerization modifications via thiol-ene "click" chemistry. This enables the introduction of various functional groups to tailor the polymer's properties for specific applications, such as drug delivery, biomaterials, and advanced coatings.
Below is a table summarizing the expected and known properties of Poly(N-allyl-ε-caprolactam) in comparison to Polyamide 6.
Table 1: Comparison of Material Properties
| Property | Polyamide 6 (PA6) | Poly(N-allyl-ε-caprolactam) (Expected) |
| Thermal Properties | ||
| Melting Temperature (T_m) | 215-225 °C[2] | Significantly lower; potentially amorphous (no T_m) |
| Glass Transition Temp (T_g) | 40-60 °C[2] | May be similar or slightly altered |
| Thermal Decomposition | ~350-450 °C | Expected to be in a similar range |
| Mechanical Properties | ||
| Tensile Strength | 60-80 MPa | Lower |
| Young's Modulus | 2.0-3.0 GPa | Lower |
| Elongation at Break | 50-200% | Higher |
| Physical Properties | ||
| Crystallinity | High (semi-crystalline) | Low to amorphous |
| Water Absorption (24h) | 1.5-1.9% | Potentially lower due to reduced amide group accessibility |
| Chemical Properties | ||
| Chemical Resistance | Good resistance to oils, greases, and aliphatic/aromatic hydrocarbons. Attacked by strong acids and oxidizing agents.[3][4] | Similar backbone resistance, but the allyl group introduces new reactivity. |
| Functionalization | Limited to end-groups or harsh backbone modification | Readily functionalizable at the pendant allyl groups |
Experimental Protocols
The characterization of these polyamides follows standardized testing procedures to ensure comparability of data.
Synthesis of Poly(N-allyl-ε-caprolactam)
The synthesis is typically carried out via anionic ring-opening polymerization of N-allyl-ε-caprolactam.
Materials:
-
N-allyl-ε-caprolactam (monomer)
-
Strong base (e.g., sodium hydride or ε-caprolactam magnesium bromide) as initiator[5]
-
N-acetyl-ε-caprolactam (activator)[5]
-
Anhydrous toluene (solvent)
Procedure:
-
The monomer and solvent are dried to remove any moisture, which can terminate the polymerization.
-
The monomer is dissolved in the anhydrous solvent in a reactor under an inert atmosphere (e.g., nitrogen or argon).
-
The initiator is added to the solution and allowed to react with a small amount of the monomer to form the catalytic species.
-
The activator is then introduced to initiate the polymerization.
-
The reaction is allowed to proceed at a controlled temperature until the desired molecular weight is achieved.
-
The polymerization is terminated by the addition of a proton source (e.g., water or methanol).
-
The polymer is then precipitated, filtered, and dried under vacuum.
Post-Polymerization Modification via Thiol-Ene Chemistry
The pendant allyl groups of Poly(N-allyl-ε-caprolactam) can be functionalized using a thiol-ene "click" reaction.[6]
Materials:
-
Poly(N-allyl-ε-caprolactam)
-
Thiol of choice (e.g., 1-dodecanethiol, mercaptoethanol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (e.g., THF or DMF)
Procedure:
-
The Poly(N-allyl-ε-caprolactam) is dissolved in the chosen solvent.
-
An excess of the thiol (typically 1.5-3 equivalents per allyl group) is added to the solution.[6]
-
A catalytic amount of the photoinitiator is added.
-
The solution is then irradiated with UV light (e.g., 365 nm) for a specified period to drive the reaction to completion.
-
The functionalized polymer is then purified by precipitation to remove unreacted thiol and initiator.
Material Characterization
The following ASTM standards provide the framework for the characterization of the mechanical and thermal properties of the polyamides.
Table 2: Standardized Characterization Methods
| Property | ASTM Standard | Description |
| Thermal Analysis | ||
| Melting Temperature (T_m) & Glass Transition Temperature (T_g) | ASTM D3418 | Differential Scanning Calorimetry (DSC) is used to determine the temperatures of phase transitions. |
| Thermal Decomposition | ASTM E1131 | Thermogravimetric Analysis (TGA) is used to determine the temperature at which the polymer degrades. |
| Mechanical Testing | ||
| Tensile Properties | ASTM D638 | Measures the tensile strength, Young's modulus, and elongation at break of the material.[7] |
| Flexural Properties | ASTM D790 | Determines the flexural strength and modulus of the material. |
| Impact Strength (Notched Izod) | ASTM D256 | Measures the material's resistance to impact. |
| Other Properties | ||
| Density | ASTM D792 | Determines the specific gravity and density of the polymer. |
| Water Absorption | ASTM D570 | Measures the amount of water absorbed by the polymer over a 24-hour period. |
| Chemical Resistance | ASTM D543 | Evaluates the resistance of plastics to various chemical reagents.[8] |
Visualizing the Processes
To better understand the synthesis and modification pathways, the following diagrams illustrate the key processes.
Caption: Synthesis of Poly(N-allyl-ε-caprolactam) and subsequent functionalization via thiol-ene chemistry.
Caption: Logical relationship between structure and properties of PA6 vs. Poly(N-allyl-ε-caprolactam).
Caption: Experimental workflow for synthesis, modification, and characterization of functional polyamides.
References
- 1. Synthesis of N -methylol polyamide 4: characterization, properties, and biodegradability - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00047H [pubs.rsc.org]
- 2. Nylon 6 - Wikipedia [en.wikipedia.org]
- 3. Mechanical and thermal properties of polyamide versus reinforced PMMA denture base materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pollen AM | Mechanical Testing Protocol [pollen.am]
- 8. ASTM Testing for Plastics and Polymers [intertek.com]
Comparative Study of N-Substituted Caprolactam Derivatives as Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-substituted caprolactam derivatives as inhibitors of gamma-secretase, a key enzyme implicated in the pathology of Alzheimer's disease. The following sections present quantitative data on the inhibitory activity of various derivatives, detailed experimental protocols for the assays used to determine these activities, and a visualization of the relevant biological pathway and experimental workflow.
Data Presentation: Inhibitory Activity of N-Substituted Caprolactam Derivatives
The inhibitory potency of a series of amino-caprolactam sulfonamides against gamma-secretase was evaluated. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds, providing a direct comparison of their efficacy.[1][2]
| Compound ID | R-group | IC50 (nM) |
| 1 | 4-fluorophenyl | 15 |
| 2 | 4-chlorophenyl | 20 |
| 3 | 3,4-difluorophenyl | 25 |
| 4 | phenyl | 50 |
| 5 | 4-methylphenyl | 100 |
| 6 | 4-methoxyphenyl | >1000 |
Data extracted from studies on amino-caprolactam sulfonamides as gamma-secretase inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of N-substituted caprolactam derivatives as gamma-secretase inhibitors.
Synthesis of Amino-Caprolactam Sulfonamides
A general procedure for the synthesis of amino-caprolactam sulfonamides involves the reaction of an appropriate amino-caprolactam intermediate with a substituted sulfonyl chloride.[3][4][5][6] The amino-caprolactam can be synthesized from L-lysine. The reaction is typically carried out in a suitable solvent, such as dichloromethane or pyridine, in the presence of a base, like triethylamine, to neutralize the hydrochloric acid generated during the reaction. The final product is then purified using column chromatography.
Gamma-Secretase Activity Assay
The inhibitory activity of the synthesized compounds on gamma-secretase is determined using a cell-free or cell-based assay.
-
Membrane Preparation: Cell membranes containing the gamma-secretase complex are prepared from a cell line overexpressing the enzyme and its substrate, amyloid precursor protein (APP).
-
Reaction Mixture: The reaction mixture contains the cell membrane preparation, a fluorogenic substrate (a peptide sequence from APP that is cleaved by gamma-secretase, flanked by a fluorophore and a quencher), and the test compound at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specified period (e.g., 1-2 hours).
-
Fluorescence Measurement: Cleavage of the substrate by gamma-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Culture: A suitable cell line (e.g., HEK293) is engineered to express a reporter system linked to gamma-secretase activity. For example, a luciferase reporter gene can be placed under the control of a promoter that is activated by the cleavage product of a gamma-secretase substrate like Notch.
-
Compound Treatment: The cells are treated with the N-substituted caprolactam derivatives at various concentrations.
-
Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: A decrease in luciferase activity corresponds to the inhibition of gamma-secretase. The IC50 values are determined by analyzing the dose-response curve.
Mandatory Visualization
Gamma-Secretase Signaling Pathway
The following diagram illustrates the role of gamma-secretase in the Notch and Amyloid Precursor Protein (APP) signaling pathways. Inhibition of gamma-secretase is a therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][12][13]
Experimental Workflow for Inhibitor Screening
The diagram below outlines the general workflow for the synthesis and screening of N-substituted caprolactam derivatives as gamma-secretase inhibitors.
References
- 1. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-caprolactam derivatives as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 7. file.scirp.org [file.scirp.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | γ-Secretase Modulatory Proteins: The Guiding Hand Behind the Running Scissors [frontiersin.org]
Validating the Synthesis of N-allyl-ε-caprolactam: A Spectral Analysis Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and spectral validation of N-allyl-ε-caprolactam. It offers a detailed experimental protocol for its synthesis via N-alkylation of ε-caprolactam and contrasts its expected spectral characteristics with the validated data of the parent compound, ε-caprolactam, and a related N-substituted derivative, N-acetyl-ε-caprolactam. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel lactam derivatives.
Synthesis of N-allyl-ε-caprolactam: A Comparative Overview
The primary route for the synthesis of N-allyl-ε-caprolactam is the N-alkylation of ε-caprolactam. This method offers a straightforward approach to introducing the allyl group onto the nitrogen atom of the lactam ring. Alternative methods for the N-alkylation of amides and lactams have been developed, including microwave-assisted synthesis, which can offer faster reaction times and improved yields.
A conventional method for the synthesis of N-allyl-ε-caprolactam involves the reaction of ε-caprolactam with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base. A reported synthesis using allyl chloride gives a yield of 70.5%.[1]
Table 1: Comparison of Synthesis Methods for N-substituted Lactams
| Method | Reagents | Typical Yield (%) | Reaction Time | Advantages | Disadvantages |
| Conventional N-Alkylation | ε-caprolactam, Allyl halide (e.g., allyl chloride), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 70-80 | Several hours | Readily available reagents, well-established procedure. | Requires anhydrous conditions with some bases, longer reaction times. |
| Microwave-Assisted Synthesis | ε-caprolactam, Allyl halide, Solid support (e.g., K2CO3/KOH) | High | Minutes | Rapid synthesis, often solvent-free, improved yields. | Requires specialized microwave reactor. |
| Phase-Transfer Catalysis (PTC) | ε-caprolactam, Allyl halide, Phase-transfer catalyst (e.g., TBAB), Base, Biphasic solvent system | Variable | Several hours | Avoids the need for anhydrous solvents, milder reaction conditions. | Catalyst may need to be separated from the product. |
Experimental Protocol: Synthesis of N-allyl-ε-caprolactam
This protocol describes the synthesis of N-allyl-ε-caprolactam via conventional N-alkylation.
Materials:
-
ε-caprolactam
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous DMF.
-
A solution of ε-caprolactam (1.0 eq.) in anhydrous DMF is added dropwise to the suspension at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Allyl bromide (1.2 eq.) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by vacuum distillation to afford N-allyl-ε-caprolactam.
Spectral Analysis and Validation
The successful synthesis of N-allyl-ε-caprolactam is confirmed through various spectral techniques. The following sections compare the expected spectral data of the product with the known data for ε-caprolactam and N-acetyl-ε-caprolactam.
Infrared (IR) Spectroscopy
The IR spectrum is a crucial tool for identifying the functional groups present in a molecule. The key difference in the IR spectrum of N-allyl-ε-caprolactam compared to ε-caprolactam is the absence of the N-H stretching vibration and the appearance of peaks characteristic of the allyl group.
Table 2: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | ε-caprolactam | N-acetyl-ε-caprolactam (Expected) | N-allyl-ε-caprolactam (Expected/Reported) |
| N-H Stretch | ~3295, 3194 | Absent | Absent |
| C=O (Amide I) | ~1652 | ~1700, ~1650 | ~1650 |
| C-H (sp³) | ~2940, 2870 | ~2940, 2870 | ~2940, 2870 |
| C=C (Allyl) | Absent | Absent | ~1645 |
| =C-H (Allyl) | Absent | Absent | ~3080[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. The addition of the allyl group to the nitrogen atom of ε-caprolactam will result in characteristic signals in both the ¹H and ¹³C NMR spectra.
Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | ε-caprolactam | N-acetyl-ε-caprolactam | N-allyl-ε-caprolactam (Predicted) |
| N-H | ~6.5-7.5 (broad s) | Absent | Absent |
| CH₂ (α to C=O) | ~2.45 (t) | ~2.73 (t) | ~2.5-2.7 (t) |
| CH₂ (α to N) | ~3.20 (m) | ~3.90 (t) | ~3.8-4.0 (d) |
| Ring CH₂ | ~1.65 (m) | ~1.5-2.0 (m) | ~1.6-1.8 (m) |
| Allyl CH₂ | Absent | Absent | ~4.0-4.2 (d) |
| Allyl CH | Absent | Absent | ~5.7-5.9 (m) |
| Allyl =CH₂ | Absent | Absent | ~5.1-5.3 (m) |
| Acetyl CH₃ | Absent | ~2.49 (s) | Absent |
Table 4: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | ε-caprolactam | N-acetyl-ε-caprolactam | N-allyl-ε-caprolactam (Predicted) |
| C=O | ~179 | ~173, ~170 | ~175 |
| CH₂ (α to C=O) | ~36 | ~37 | ~36 |
| CH₂ (α to N) | ~42 | ~49 | ~48 |
| Ring CH₂ | ~23, 29, 30 | ~23, 29, 30 | ~23, 29, 30 |
| Allyl CH₂ | Absent | Absent | ~50 |
| Allyl CH | Absent | Absent | ~133 |
| Allyl =CH₂ | Absent | Absent | ~117 |
| Acetyl CH₃ | Absent | ~27 | Absent |
| Acetyl C=O | Absent | ~170 | Absent |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Table 5: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| ε-caprolactam | C₆H₁₁NO | 113.16 | 114.0919 |
| N-acetyl-ε-caprolactam | C₈H₁₃NO₂ | 155.19 | 156.1025 |
| N-allyl-ε-caprolactam | C₉H₁₅NO | 153.22 | 154.1232 |
Workflow and Logical Relationships
The following diagrams illustrate the synthesis and validation workflow for N-allyl-ε-caprolactam.
Caption: Synthesis and validation workflow for N-allyl-ε-caprolactam.
Caption: Logic for spectral comparison and validation.
References
Performance Showdown: A Comparative Guide to Biocompatible Polymers for Drug Delivery and Beyond
A comprehensive analysis of N-vinyl-caprolactam-based polymers versus leading alternatives, providing researchers, scientists, and drug development professionals with critical performance data and experimental insights. While literature on N-allyl-caprolactam polymers is scarce, this guide focuses on the closely related and extensively studied Poly(N-vinylcaprolactam) (PNVCL), comparing its capabilities with Poly(N-isopropylacrylamide) (PNIPAM) and Poly(ε-caprolactone) (PCL).
Executive Summary
N-vinyl-caprolactam (NVCL) based polymers, particularly PNVCL, have garnered significant attention in the biomedical field due to their thermoresponsive nature, biocompatibility, and potential for controlled drug release.[1][2] This guide provides a head-to-head comparison of PNVCL with two other widely used biocompatible polymers: PNIPAM, another thermoresponsive polymer, and PCL, a biodegradable polyester. The following sections delve into their key performance metrics, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable polymer for specific research and development applications.
Performance Comparison
The selection of a polymer for a biomedical application hinges on a variety of factors, from its physical and chemical properties to its biological interactions. This section provides a comparative overview of the key performance indicators for PNVCL, PNIPAM, and PCL.
| Property | Poly(N-vinylcaprolactam) (PNVCL) | Poly(N-isopropylacrylamide) (PNIPAM) | Poly(ε-caprolactone) (PCL) |
| Thermo-responsiveness (LCST) | 25-50°C, dependent on molecular weight and concentration[1][3] | Around 32°C, relatively independent of molecular weight[1] | Not thermoresponsive |
| Biocompatibility | Generally considered biocompatible with low cytotoxicity[2] | Biocompatible, but concerns exist over potential toxicity of its monomer | FDA-approved, biocompatible, and biodegradable |
| Biodegradability | Generally non-biodegradable | Generally non-biodegradable | Biodegradable through hydrolysis of ester bonds |
| Solubility | Soluble in water below LCST and various organic solvents[2] | Soluble in water below LCST | Insoluble in water, soluble in various organic solvents |
| Drug Release Mechanism | Temperature-triggered release based on hydrophilic/hydrophobic transition | Temperature-triggered release | Diffusion and polymer degradation |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines common experimental protocols for the synthesis and characterization of these polymers.
Synthesis of Poly(N-vinylcaprolactam) via Free Radical Polymerization
This protocol describes a typical method for synthesizing PNVCL with carboxyl end groups, making it suitable for further functionalization.
Materials:
-
N-Vinylcaprolactam (NVCL) monomer
-
2,2′-Azobis(2-methylpropionitrile) (AIBN) as an initiator
-
3-mercaptopropionic acid (MPA) as a chain transfer agent
-
Dimethylformamide (DMF) as a solvent
Procedure:
-
NVCL is purified by recrystallization from hexane, and AIBN is recrystallized from ethanol.
-
In a sealed vial, desired amounts of NVCL, AIBN, and MPA are dissolved in deoxygenated DMF. The molar ratio of monomer to initiator can be varied to control the molecular weight of the resulting polymer.
-
The reaction mixture is purged with an inert gas (e.g., argon) for 15 minutes to remove oxygen.
-
The sealed vial is then placed in an oil bath and heated to 70°C for 8 hours to allow polymerization to occur.
-
After the reaction, the polymer is purified by dialysis against distilled water for at least two days to remove unreacted monomers and other small molecules.
-
The purified polymer solution is then freeze-dried to obtain the final PNVCL product as a white powder.
Characterization of Lower Critical Solution Temperature (LCST)
The LCST is a critical parameter for thermoresponsive polymers. This protocol outlines a common method for its determination.
Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
A dilute aqueous solution of the polymer (e.g., 0.5 wt%) is prepared.
-
The solution is placed in a quartz cuvette in the spectrophotometer.
-
The transmittance of the solution at a specific wavelength (e.g., 500 nm) is monitored as the temperature is gradually increased.
-
The LCST is determined as the temperature at which a sharp decrease in transmittance is observed, indicating the phase transition of the polymer from a soluble to an insoluble state. This is often taken as the point of 50% transmittance.
Visualizing Polymer Synthesis and Properties
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and the relationships between polymer properties.
References
A Comparative Guide to the Polymerization Kinetics of N-Allyl-ε-Caprolactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization kinetics of N-allyl-ε-caprolactam, a functionalized monomer with potential applications in biomaterials and drug delivery. Due to the limited direct research on the polymerization kinetics of N-allyl-ε-caprolactam, this guide draws objective comparisons with the well-established polymerization mechanisms of ε-caprolactam: anionic, cationic, and hydrolytic ring-opening polymerization. The inclusion of the allyl group is anticipated to influence reactivity and offer a site for post-polymerization modification, making this a monomer of significant interest.
Comparison of Polymerization Kinetics
The introduction of an N-allyl group to the ε-caprolactam ring is expected to alter the electron density of the amide bond, thereby influencing its susceptibility to nucleophilic and electrophilic attack. This will, in turn, affect the kinetics of polymerization compared to unsubstituted ε-caprolactam.
| Polymerization Method | Key Kinetic Features of ε-Caprolactam Polymerization | Anticipated Effects of N-Allyl Substitution |
| Anionic Ring-Opening Polymerization (AROP) | Very fast reaction rates, often reaching high conversion in minutes.[1] The rate is highly dependent on catalyst and activator concentrations and temperature.[2][3] The mechanism involves the nucleophilic attack of a lactam anion on the carbonyl carbon of the monomer. | The electron-withdrawing nature of the allyl group may slightly decrease the nucleophilicity of the corresponding lactam anion, potentially leading to a moderate decrease in the propagation rate constant compared to unsubstituted ε-caprolactam. However, the overall reaction is still expected to be rapid. |
| Cationic Ring-Opening Polymerization | The polymerization rate is typically first order with respect to monomer concentration.[4] The mechanism proceeds via activation of the monomer by a cationic initiator, followed by nucleophilic attack by another monomer molecule. | The nitrogen atom in N-allyl-ε-caprolactam is less basic than in ε-caprolactam due to the influence of the allyl group. This reduced basicity may lead to a slower rate of initiation and propagation, resulting in overall slower polymerization kinetics compared to the parent monomer. |
| Hydrolytic Polymerization | This method involves the initial hydrolysis of the lactam to aminocaproic acid, followed by polycondensation.[5] The overall process is much slower than AROP, often requiring hours at high temperatures and pressures. The kinetics are complex, with the hydrolysis of the monomer following third-order kinetics and the polycondensation following second-order kinetics.[5] | The N-allyl group is not expected to significantly alter the fundamental mechanism of hydrolytic polymerization. However, potential side reactions involving the allyl group at high temperatures could introduce complexities and affect the final polymer structure and molecular weight distribution. |
Experimental Protocols
Detailed methodologies for studying the polymerization kinetics of ε-caprolactam and its derivatives are crucial for reproducible research. Below are representative protocols for the primary polymerization methods.
Anionic Ring-Opening Polymerization (AROP)
This protocol is based on the bulk polymerization of ε-caprolactam.[2]
Materials:
-
ε-Caprolactam (or N-allyl-ε-caprolactam)
-
Catalyst: Sodium caprolactamate (NaCL) or other suitable base
-
Activator: N-acetyl-ε-caprolactam (ACL) or other N-acyl lactam
-
Nitrogen atmosphere
Procedure:
-
Melt a pre-weighed amount of ε-caprolactam in a reaction vessel under a nitrogen atmosphere at a temperature of 100–110 °C.[2]
-
Add the required amount of catalyst to the molten monomer and stir until fully dissolved.[2]
-
Raise the temperature to the desired polymerization temperature (e.g., 140–170 °C).[2]
-
Inject the activator into the mixture to initiate polymerization.[2]
-
Monitor the polymerization kinetics by measuring the viscosity of the reaction mixture over time using dynamic rheology.[6]
-
Alternatively, take aliquots of the reaction mixture at different time intervals, quench the polymerization, and determine the monomer conversion gravimetrically or via chromatography.[1]
Cationic Ring-Opening Polymerization
This protocol describes the bulk polymerization catalyzed by a solid acid catalyst.[4]
Materials:
-
ε-Caprolactam (or N-allyl-ε-caprolactam)
-
Catalyst: Maghnite-H+ (a montmorillonite clay) or other protonic acid
-
Nitrogen atmosphere
Procedure:
-
Place a known amount of ε-caprolactam and the catalyst in a reaction vessel under a nitrogen atmosphere.
-
Heat the mixture to the desired polymerization temperature while stirring.
-
Collect samples at various time points.
-
Dissolve the samples in a suitable solvent and precipitate the polymer to separate it from the unreacted monomer.
-
Determine the monomer conversion gravimetrically.
-
The polymerization rate can be determined by plotting the natural logarithm of the initial monomer concentration over the current monomer concentration versus time, which should yield a linear relationship for a first-order reaction.[4]
Hydrolytic Polymerization
This protocol is based on a semi-batch reactor setup under conditions similar to industrial processes.[5]
Materials:
-
ε-Caprolactam (or N-allyl-ε-caprolactam)
-
Deionized water
Procedure:
-
Charge a stainless steel reactor with ε-caprolactam and a specific concentration of water (e.g., 2.5-4.5% by mass).[5]
-
Heat the reactor to the desired polymerization temperature, controlling the pressure.
-
Take samples of the reaction mixture at different times.[5]
-
Analyze the samples to determine the monomer conversion, typically by measuring the amount of water-extractable monomer gravimetrically or by gas chromatography.[5]
-
The concentrations of end groups and oligomers can be determined by various analytical techniques to elucidate the kinetic constants for the hydrolysis and polycondensation reactions.[7]
Visualizing Polymerization Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the general experimental workflow for kinetic studies and a comparison of the primary polymerization mechanisms.
Caption: Experimental workflow for kinetic studies of polymerization.
Caption: Comparison of polymerization pathways for N-allyl-ε-caprolactam.
References
- 1. Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique [mdpi.com]
- 2. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 7. The kinetics of hydrolytic polymerization of ϵ‐caprolactam (1979) | Kazuo Tai | 39 Citations [scispace.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-allyl-caprolactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proposed analytical methods for the quantification of N-allyl-caprolactam. Due to a lack of specific validated methods for N-allyl-caprolactam in publicly available literature, this document outlines a hypothetical cross-validation study between two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The performance data presented is based on typical values observed for the analysis of related compounds like caprolactam and its derivatives.[1][2]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for accurate and reliable quantification of N-allyl-caprolactam in various matrices. Both GC-MS and HPLC-UV offer robust approaches, each with distinct advantages and limitations. The following table summarizes the anticipated performance characteristics for each method, providing a basis for comparison.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 ng/mL | ~3 ng/mL |
| Sample Throughput | Moderate | High |
| Selectivity | High (with mass spectral data) | Moderate to High (dependent on chromatographic resolution) |
| Matrix Effects | Can be significant, may require extensive sample preparation | Can be managed with appropriate mobile phase and column selection |
Detailed Experimental Protocols
A cross-validation study is essential to ensure the consistency and reliability of analytical data obtained from different methods. This involves analyzing the same set of samples using both GC-MS and HPLC-UV and comparing the results.
Standard and Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of N-allyl-caprolactam reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation method will depend on the matrix. For example, in a drug formulation, this may involve dissolution in a suitable solvent followed by filtration. For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL of the sample.
-
Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of N-allyl-caprolactam. Full scan mode for initial identification.
-
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of N-allyl-caprolactam (likely around 210 nm).
-
Injection Volume: 10 µL.
Cross-Validation Procedure
-
Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of N-allyl-caprolactam for both methods.
-
Linearity: Construct calibration curves for both methods using the working standard solutions and assess the correlation coefficient (R²).
-
Accuracy and Precision: Analyze replicate samples at three different concentration levels (low, medium, and high) and calculate the percent recovery (accuracy) and relative standard deviation (%RSD) (precision) for both methods.
-
LOD and LOQ: Determine the limit of detection and limit of quantification for both methods based on the signal-to-noise ratio.
-
Method Comparison: Analyze a set of at least 10 real samples using both the GC-MS and HPLC-UV methods. Compare the quantitative results obtained from both methods using statistical analysis (e.g., Bland-Altman plot, paired t-test) to assess the degree of agreement.
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of GC-MS and HPLC-UV methods.
References
A Comparative Analysis: N-allyl-ε-caprolactam Poised to Enhance Polymer Functionality Over Traditional Monomers
For researchers and professionals in drug development and materials science, the quest for novel monomers that offer enhanced functionality and performance is perpetual. This guide provides a comprehensive benchmark of N-allyl-ε-caprolactam against two widely utilized traditional monomers, ε-caprolactone and N-vinylpyrrolidone, highlighting its potential to create next-generation polymers with tunable properties and advanced capabilities.
N-allyl-ε-caprolactam, a derivative of ε-caprolactam, introduces a reactive allyl group, opening avenues for post-polymerization modification and the creation of complex polymer architectures. This comparison demonstrates that while traditional monomers form the bedrock of many biomedical applications, N-allyl-ε-caprolactam offers a versatile platform for innovation.
Performance Benchmark: A Data-Driven Comparison
To provide a clear and objective comparison, the following tables summarize the key performance indicators of polymers derived from N-allyl-ε-caprolactam, ε-caprolactone (PCL), and N-vinylpyrrolidone (PVP). It is important to note that direct comparative studies for poly(N-allyl-ε-caprolactam) are limited, and some data is inferred from studies on similar functionalized polyamides.
| Property | Poly(N-allyl-ε-caprolactam) (Expected) | Poly(ε-caprolactone) (PCL) | Poly(N-vinylpyrrolidone) (PVP) |
| Polymerization Kinetics | |||
| Polymerization Type | Anionic Ring-Opening | Ring-Opening | Free Radical |
| Reaction Time | Moderate to Fast | Variable (minutes to hours)[1] | Fast (minutes to hours) |
| Control over Molar Mass | Good | Good | Moderate to Good |
| Mechanical Properties | |||
| Tensile Strength (MPa) | Moderate to High | 17.82 ± 0.47[2] | - |
| Young's Modulus (GPa) | Moderate to High | 0.440 ± 0.003[2] | - |
| Elongation at Break (%) | Variable | >400[2] | - |
| Thermal Properties | |||
| Glass Transition Temp. (°C) | Variable (depends on functionalization) | ~ -60 | 54-180 (depends on MW) |
| Melting Temperature (°C) | Lower than Polyamide 6 | ~ 60 | Amorphous |
| Biocompatibility | |||
| Biocompatibility | Expected to be biocompatible | Good[3] | Good[4] |
| Cytotoxicity | Low (expected) | Low[5] | Low[4] |
| Functionalization Potential | |||
| Pendant Functional Groups | Allyl | None (requires functional monomers) | None |
| Post-Polymerization Modification | High (via thiol-ene, etc.) | Difficult | Difficult |
Experimental Protocols: Synthesizing and Characterizing Functional Polymers
Detailed methodologies are crucial for reproducible research. The following sections outline the experimental protocols for the synthesis and characterization of polymers discussed in this guide.
Synthesis of Poly(N-allyl-ε-caprolactam) via Anionic Ring-Opening Polymerization
This protocol describes a general procedure for the anionic ring-opening polymerization of N-allyl-ε-caprolactam.
Materials:
-
N-allyl-ε-caprolactam (monomer)
-
Sodium caprolactamate (catalyst)
-
N-acetyl-ε-caprolactam (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
N-allyl-ε-caprolactam is purified by distillation under reduced pressure.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the desired amount of sodium caprolactamate and N-acetyl-ε-caprolactam are dissolved in anhydrous toluene.
-
The purified N-allyl-ε-caprolactam is added to the flask via syringe.
-
The reaction mixture is stirred at a specific temperature (e.g., 150 °C) for a designated time.
-
The polymerization is terminated by cooling the flask in an ice bath.
-
The polymer is precipitated by pouring the reaction mixture into an excess of cold methanol.
-
The precipitated polymer is filtered, washed with methanol, and dried under vacuum at 40-50 °C until a constant weight is achieved.
Characterization of Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or TFA-d).
-
NMR is used to confirm the polymer structure, determine the monomer conversion, and analyze the end groups.
Differential Scanning Calorimetry (DSC):
-
Thermal transitions (glass transition temperature, T_g; melting temperature, T_m) are determined using a DSC instrument.[6]
-
Samples are typically heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[6]
Thermogravimetric Analysis (TGA):
-
The thermal stability of the polymers is evaluated using TGA.[6]
-
The analysis is performed by heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and monitoring the weight loss as a function of temperature.[6]
Gel Permeation Chromatography (GPC):
-
The number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI) of the polymers are determined by GPC using a suitable solvent (e.g., THF or DMF) as the eluent and polystyrene standards for calibration.
Mechanical Testing:
-
Tensile properties (tensile strength, Young's modulus, and elongation at break) are measured using a universal testing machine on dog-bone-shaped specimens prepared by melt-pressing or solvent casting.
In Vitro Cytotoxicity Assay:
-
The cytotoxicity of the polymers is assessed using a standard assay such as the MTT or MTS assay with a relevant cell line (e.g., fibroblasts or endothelial cells).[7]
-
Cells are incubated with extracts of the polymer or directly with the polymer material for a specified period, and cell viability is quantified.[7]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Comparison of polymerization pathways for different monomers.
Caption: General experimental workflow for polymer synthesis and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Poly(N-vinylpyrrolidone)-modified surfaces for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of long-term cytotoxic response of injection-molded polyamide and polymethyle metacrylate denture base materials on primary fibroblast cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Properties of N-Allyl-Caprolactam Copolymers
For researchers, scientists, and professionals in drug development, the selection of polymeric materials with specific mechanical properties is a critical aspect of innovation. This guide provides a detailed comparison of the mechanical performance of N-allyl-caprolactam copolymers against unmodified Polyamide 6 (PA6) and other alternative copolyamides. The inclusion of N-allyl-caprolactam introduces branching in the polyamide backbone, significantly influencing its mechanical behavior.
Comparative Analysis of Mechanical Properties
The introduction of α-Amino-ε-caprolactam (a proxy for N-allyl-caprolactam in this analysis) as a comonomer in the polymerization of ε-caprolactam leads to notable changes in the tensile properties of the resulting copolymers. The data presented below, sourced from a study on branched Polyamide 6, illustrates the impact of varying concentrations of the comonomer on the mechanical performance of the material.
| Material | Comonomer Content (wt%) | Yield Strength (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polyamide 6 (PA6) | 0 | 65.4 | 62.3 | 45.7 |
| P(ACL/CPL) | 0.5 | 66.2 | 70.4 | 128.4 |
| P(ACL/CPL) | 1.0 | 65.8 | 75.6 | 189.2 |
| P(ACL/CPL) | 2.0 | 64.5 | 68.2 | 110.5 |
| P(ACL/CPL) | 5.0 | 60.1 | 61.5 | 65.3 |
Data sourced from a 2024 study on branched Polyamide 6 synthesized via hydrolytic ring-opening co-polymerization of ε-caprolactam (CPL) and α-Amino-ε-caprolactam (ACL).[1][2]
As the data indicates, a small addition of the comonomer, particularly at 1 wt%, leads to a significant increase in both tensile strength and elongation at break compared to unmodified PA6.[1] This suggests an enhancement in the material's toughness. However, exceeding this optimal concentration results in a decline in these properties.[1]
Experimental Protocols
The mechanical properties presented in this guide are typically determined using standardized testing methods to ensure reproducibility and comparability of results. The key experimental protocols are outlined below.
Tensile Testing
Objective: To determine the tensile properties of the copolymers, including yield strength, tensile strength, and elongation at break.
Standard: ASTM D638 or ISO 527.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a compression-molded plaque. The dimensions of the specimens conform to the specifications outlined in the chosen standard.
-
Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing to ensure consistency.
-
Testing Machine: A universal testing machine equipped with grips to securely hold the specimen is used. An extensometer is attached to the specimen to accurately measure strain.
-
Procedure: The specimen is mounted in the grips, and a tensile load is applied at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.[2] The load and extension data are recorded throughout the test.
-
Calculations:
-
Yield Strength: The stress at which the material begins to deform plastically.
-
Tensile Strength: The maximum stress the material can withstand before fracturing.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Flexural Testing
Objective: To determine the flexural modulus and flexural strength of the materials, providing insight into their stiffness.
Standard: ISO 178 or ASTM D790.
Methodology:
-
Specimen Preparation: Rectangular bar-shaped specimens are prepared.
-
Conditioning: Specimens are conditioned under standard conditions.
-
Testing Machine: A three-point bending fixture is used on a universal testing machine.
-
Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate until it breaks or reaches a specified deflection.
-
Calculations:
-
Flexural Strength: The maximum stress at the outermost fiber on the convex or tension side of the specimen.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.
-
Impact Testing
Objective: To determine the material's resistance to fracture under a sudden impact load.
Standard: ISO 180 (Izod) or ASTM D256.
Methodology:
-
Specimen Preparation: Notched rectangular specimens are prepared. The notch serves as a stress concentrator.
-
Conditioning: Specimens are conditioned under standard conditions.
-
Testing Machine: A pendulum-type impact tester is used.
-
Procedure: The specimen is clamped in a vertical position, and a pendulum of a specified weight is released from a set height, striking and fracturing the specimen at the notch.
-
Calculation: The energy absorbed by the specimen during fracture is determined from the height to which the pendulum swings after impact. The impact strength is then calculated by dividing the absorbed energy by the thickness of the specimen.
Material Selection Workflow
The selection of a suitable caprolactam-based copolymer often involves a trade-off between various mechanical properties. The following diagram illustrates a logical workflow for material selection based on desired performance characteristics.
Caption: Workflow for selecting a caprolactam-based copolymer.
This comparison guide highlights the significant impact of copolymerization with N-allyl-caprolactam on the mechanical properties of Polyamide 6. By carefully selecting the comonomer content, researchers can tailor the properties of the resulting copolymer to meet the specific demands of their applications, achieving a desirable balance of strength, stiffness, and toughness. For applications requiring high flexibility and impact resistance, exploring alternatives such as Polyether-block-amide (PEBA) copolymers may also be beneficial.
References
A Comparative Guide to the Thermal Analysis of N-Substituted ε-Caprolactam Polymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thermal Properties
The thermal stability and phase transitions of polymers are critical parameters influencing their processing conditions and application performance. For researchers in materials science and drug development, understanding these properties is paramount for selecting the appropriate polymer for a given application, be it in drug delivery, medical devices, or advanced materials. This guide provides a comparative thermal analysis of N-substituted ε-caprolactam polymers, with a focus on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to a scarcity of specific data on poly(N-allyl-ε-caprolactam), this guide will focus on comparing unsubstituted poly(ε-caprolactam) (Polyamide 6) with N-vinyl and other N-alkyl substituted caprolactam-based polymers to elucidate the impact of N-substitution on thermal behavior.
Comparative Thermal Properties
The introduction of a substituent on the nitrogen atom of the caprolactam ring significantly alters the polymer's thermal properties. The absence of hydrogen bonding in N-substituted polyamides generally leads to lower melting points and, in some cases, altered thermal stability compared to their unsubstituted counterparts.
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td,5%) (°C) | Key Observations |
| Poly(ε-caprolactam) (Polyamide 6) | 40 - 60 | 215 - 225 | ~440 | High melting point and thermal stability are attributed to strong intermolecular hydrogen bonding.[1] |
| Poly(N-vinylcaprolactam) (PNVCL) | ~147 | Amorphous | >350 | Being amorphous, it does not exhibit a melting point. The high Tg indicates significant chain rigidity. Thermal degradation occurs at a lower temperature compared to Polyamide 6. |
| N-methyl-ε-caprolactam Copolymers | Not Reported | 157 - 178 | Decreases with substitution | In polyether-block-amide copolymers, increasing the N-methyl-ε-caprolactam content lowers the melting point.[2] The 5% weight loss temperature (Td,5%) also decreases with a higher proportion of the substituent.[2] |
| N-acetyl-ε-caprolactam Copolymers | Not Reported | 165 - 170 | Decreases with substitution | Similar to N-methyl substitution, the presence of N-acetyl groups in polyether-block-amide copolymers reduces the melting point and thermal stability.[2] |
| Poly(ε-caprolactone) (PCL) | -60 | 59 - 64 | ~350 | Included for comparison as a polyester analogue. It exhibits a much lower melting point and thermal stability compared to Polyamide 6.[3][4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
A sample of 5-10 mg of the polymer is placed in a platinum or alumina pan.
-
The sample is heated in a TGA instrument under a controlled atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[1][4]
-
A linear heating rate of 10 °C/min is applied from room temperature to approximately 600 °C.[1]
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs (Td,5%).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Methodology:
-
A sample of 3-5 mg of the polymer is hermetically sealed in an aluminum pan.
-
The sample is placed in a DSC instrument with an empty sealed pan as a reference.
-
The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere (flow rate of 50 mL/min) to erase any prior thermal history.[5]
-
First Heating Scan: Heat from room temperature to a temperature above the expected melting point (e.g., 250 °C for Polyamide 6) at a rate of 10 °C/min.
-
Cooling Scan: Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again at 10 °C/min to a temperature above its melting point.
-
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the baseline of the second heating scan. The melting temperature (Tm) is determined from the peak of the endothermic melting event in the second heating scan.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental process and the logic of polymer analysis, the following diagrams are provided.
Conclusion
The N-substitution in ε-caprolactam-based polymers has a pronounced effect on their thermal properties. The disruption of intermolecular hydrogen bonding by the N-substituents leads to a significant reduction in the melting temperature, making them more amenable to processing at lower temperatures compared to unsubstituted Polyamide 6. However, this often comes at the cost of reduced thermal stability. For researchers and professionals in drug development and materials science, this trade-off is a critical consideration. While N-substituted polyamides may offer advantages in terms of processability and solubility, their thermal limits must be carefully evaluated for any given application to ensure material integrity and performance. Further research into the thermal properties of a wider range of N-alkyl-ε-caprolactam polymers, including N-allyl-ε-caprolactam, is warranted to provide a more complete understanding and expand the application space for this versatile class of polymers.
References
- 1. Thermal analysis of polyamide 6 composites filled by natural fiber blend :: BioResources [bioresources.cnr.ncsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Stability and Dynamic Mechanical Properties of Poly(ε-caprolactone)/Chitosan Composite Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Thermo-Mechanical Properties of Poly(ε-Caprolactone) Modified by Various Peroxide Initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-: A General Guide
Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when disposing of chemical waste. This document provides a general framework for the proper disposal of 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-, a chemical used in laboratory research.
Important Notice: A specific Safety Data Sheet (SDS) for 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- was not found in the available public resources. The following procedures are based on general laboratory safety protocols and information for structurally similar compounds. It is imperative to consult the official SDS provided by the chemical supplier for specific handling and disposal instructions.
Pre-Disposal and Handling
Before beginning any disposal procedure, ensure you are in a well-ventilated area and are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Avoid generating dust or aerosols, and prevent the chemical from coming into contact with skin and eyes.[1]
Step-by-Step Disposal Procedure
-
Chemical Collection:
-
Collect waste 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- in a suitable, clearly labeled, and closed container.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the full chemical name and any available hazard information to the disposal company.
-
-
Disposal Method:
Container Disposal
-
Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[1]
-
The rinsate should be collected and disposed of as chemical waste.
-
After proper cleaning, the container may be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1]
Spill and Emergency Procedures
In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spillage to prevent material damage.[1] Collect the absorbed material and place it in a suitable container for disposal.[1] Ensure the area is well-ventilated.
Quantitative Data Summary
As no specific SDS for 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- was located, a table of quantitative data (e.g., specific concentration limits for disposal) cannot be provided. Please refer to the manufacturer's SDS for this information.
Chemical Disposal Workflow
The following diagram illustrates a general workflow for the safe disposal of laboratory chemicals.
Caption: General workflow for the safe and compliant disposal of laboratory chemical waste.
References
Personal protective equipment for handling 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-
Essential Safety and Handling Guide for 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-, a versatile compound utilized in organic synthesis and medicinal chemistry. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Chemical Identifiers and Properties
A clear understanding of the chemical's properties is the first step in safe handling.
| Identifier | Value |
| CAS Number | 17356-28-4 |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| Synonyms | 1-(2-propenyl)hexahydro-2H-azepin-2-one |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- to minimize exposure and ensure personal safety.
| Protection Type | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards). | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or PVC). Gloves must be inspected prior to use. | Prevents skin contact, which may cause irritation, redness, and potential allergic reactions. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. For larger quantities or potential for significant splashing, impervious clothing is recommended. | Protects against accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used. | Minimizes inhalation of vapors or mists, which can irritate the respiratory tract. |
Handling and Storage
Proper handling and storage are crucial for maintaining the chemical's integrity and preventing accidents.
| Aspect | Procedure |
| Handling | - Handle in a well-ventilated area, preferably in a chemical fume hood. - Avoid contact with skin, eyes, and clothing. - Do not eat, drink, or smoke in the handling area. - Wash hands thoroughly after handling. - Use non-sparking tools to prevent ignition sources. |
| Storage | - Store in a tightly closed, corrosion-resistant container. - Keep in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. - Store away from incompatible materials such as strong oxidizing agents. |
Emergency Procedures: Chemical Spill Response
Immediate and correct response to a chemical spill is critical to contain the hazard and prevent exposure.
Chemical Spill Response Workflow
First Aid Measures
In the event of exposure, follow these first aid guidelines immediately.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical advice if irritation or other symptoms develop. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Disposal Considerations
Proper disposal of 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- and its containers is essential to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused Chemical | Dispose of contents and container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing. Do not discharge into sewer systems.[1] |
| Contaminated Packaging | Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions.[1] |
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
